molecular formula C12H20ClN3 B1489919 6-chloro-N-heptyl-2-methylpyrimidin-4-amine CAS No. 2098048-30-5

6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Cat. No.: B1489919
CAS No.: 2098048-30-5
M. Wt: 241.76 g/mol
InChI Key: NDPSOICHFVJTRI-UHFFFAOYSA-N
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Description

6-Chloro-N-heptyl-2-methylpyrimidin-4-amine (CAS 884304-73-8) is a versatile pyrimidine-based building block in organic synthesis and medicinal chemistry research . This compound features a chloro group and a heptylamine chain attached to a 2-methylpyrimidine core, making it a valuable scaffold for constructing more complex molecules through nucleophilic aromatic substitution reactions . The electron-deficient nature of the pyrimidine ring allows the chloro group to be readily displaced by various nucleophiles, while the heptyl chain can be modified to fine-tune the lipophilicity and other physicochemical properties of the resulting derivatives . Pyrimidine derivatives are recognized as key precursors in the development of pharmacophores for numerous therapeutic areas . Specifically, 6-chloro-2-methylpyrimidin-4-amine derivatives have been identified as important intermediates in the synthesis of compounds with promising biological activity . Researchers utilize this chemical in drug discovery projects, particularly in the synthesis of novel heterocyclic compounds that are evaluated for potential antimicrobial, antifungal, and anticancer properties . The structural features of this amine make it a candidate for generating compound libraries aimed at exploring new chemical space for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should consult the safety data sheet prior to use and handle this compound in a controlled laboratory environment with appropriate personal protective equipment.

Properties

IUPAC Name

6-chloro-N-heptyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSOICHFVJTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine and Related Compounds

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide delves into the potential biological activities of this compound, a molecule of interest within this versatile class. While direct studies on this specific compound are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural motifs in the context of related pyrimidine derivatives allows for a robust exploration of its likely pharmacological profile. This document will synthesize data from analogous compounds to forecast potential mechanisms of action, guide experimental design for its characterization, and provide detailed protocols for relevant biological assays. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug discovery.[1] Its synthetic tractability and the ability to introduce a wide variety of substituents at multiple positions have made it a fertile ground for the development of novel therapeutics.[2] Pyrimidine derivatives have demonstrated a vast range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[3][4]

The subject of this guide, this compound, possesses several key structural features that suggest potential biological relevance:

  • A 2,4-substituted aminopyrimidine core: This is a common feature in many biologically active molecules, particularly kinase inhibitors.[5][6]

  • A chlorine atom at the 6-position: This halogen can influence the compound's physicochemical properties and may serve as a handle for further chemical modification.

  • An N-heptyl group: This lipophilic alkyl chain can impact membrane permeability and interactions with hydrophobic pockets of target proteins.

  • A methyl group at the 2-position: This small alkyl group can also influence target binding and metabolism.

This guide will explore the potential biological activities of this compound by examining the established pharmacology of structurally related molecules.

Synthetic Strategies for Substituted Pyrimidines

The synthesis of this compound would likely proceed through established methods for the construction of substituted pyrimidines. A plausible synthetic route could involve the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by chlorination and subsequent nucleophilic substitution.

A general approach for the synthesis of related 2,4-diaminopyrimidine derivatives often starts from a dichloropyrimidine precursor.[7]

Experimental Protocol: General Synthesis of a 4-amino-6-chloropyrimidine Derivative

Objective: To provide a general, illustrative procedure for the synthesis of a 4-amino-6-chloropyrimidine derivative, which could be adapted for the synthesis of this compound.

Materials:

  • 2-methyl-4,6-dichloropyrimidine

  • Heptylamine

  • A suitable solvent (e.g., dichloromethane, DMF)[7]

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 2-methyl-4,6-dichloropyrimidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the non-nucleophilic base to the solution.

  • Slowly add one molar equivalent of heptylamine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on substituted pyrimidines, several potential biological activities can be hypothesized for this compound.

Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6] These compounds often form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

  • Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling, making it a target for cancer immunotherapy. Novel macrocyclic 2,4-diaminopyrimidine derivatives have been developed as potent HPK1 inhibitors.[5]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: TRK inhibitors with a 2,4-diaminopyrimidine scaffold have been designed to treat cancers driven by NTRK gene fusions.[6]

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: Aminopyrimidine hybrids have been synthesized and shown to be effective inhibitors of EGFR-TK, with some compounds demonstrating moderate anti-proliferative activity against cancer cell lines.[8]

The presence of the N-heptyl group on this compound could facilitate its entry into the ATP-binding pocket of various kinases, where the hydrophobic tail could interact with non-polar residues.

Conceptual Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor_Kinase Receptor Tyrosine Kinase Substrate_Protein Substrate_Protein Receptor_Kinase->Substrate_Protein Phosphorylation ATP ATP ATP->Receptor_Kinase Phosphorylated_Protein Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Inhibitor This compound Inhibitor->Receptor_Kinase Blocks ATP Binding Site

Caption: Competitive inhibition of a receptor tyrosine kinase by this compound.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine core is also a key feature of non-classical DHFR inhibitors, such as the antibacterial drug trimethoprim.[9] These inhibitors interfere with the folic acid pathway, which is essential for the synthesis of nucleotides and some amino acids. This mechanism is exploited for antimicrobial and anticancer therapies.[10]

Other Potential Activities

The pyrimidine scaffold has been associated with a broad range of other biological activities, including:

  • Anticonvulsant, antibacterial, antifungal, and antiviral properties. [2]

  • Anti-inflammatory effects. [4]

  • Antagonism of SNSR4 (a G-protein coupled receptor). [11]

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

Experimental Workflow: In Vitro Screening Cascade

G Start Synthesized Compound: This compound Primary_Screen Primary Screening: Broad Kinase Panel Assay Start->Primary_Screen Hit_Identified Hit Identification Primary_Screen->Hit_Identified Secondary_Screen Secondary Screening: Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) Hit_Identified->Secondary_Screen Potent Hits Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Screen->Lead_Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo End Candidate for Further Development In_Vivo->End

Caption: A tiered approach for the in vitro biological evaluation of this compound.

Kinase Inhibition Assays

A primary screen against a broad panel of kinases would be a logical first step.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase. This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound (this compound) at various concentrations in a multi-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase for a defined period.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Assays

If the compound shows activity in biochemical assays, the next step is to evaluate its effects in a cellular context.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116)[12]

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

While SAR studies for this compound itself are not available, general trends from related pyrimidine series can provide guidance for future optimization efforts.

  • Substitutions at the 5-position: The nature of the substituent at this position can be critical for affinity and selectivity.[13]

  • Variation of the N-alkyl group: The length and branching of the alkyl chain at the 4-position can influence potency and pharmacokinetic properties.

  • Modifications at the 2-position: Altering the methyl group could impact interactions with the target protein.

Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives

Compound ClassBiological Target(s)Reported ActivityReference(s)
Macrocyclic 2,4-diaminopyrimidinesHPK1Potent inhibition (IC50 in the nanomolar range)[5]
2,4-diaminopyrimidine derivativesTRKInhibition of cancer cell proliferation[6]
Aminopyrimidine hybridsEGFR-TKModerate anti-proliferative activity[8]
2,4-diaminopyrimidine derivativesDHFRInhibition of bacterial and protozoal growth[9]
2,4-diaminopyrimidine derivativesSNSR4Antagonistic activity[11]

Conclusion and Future Directions

This compound belongs to a class of compounds with immense therapeutic potential. Based on the analysis of its structural features and the established biological activities of related pyrimidine derivatives, it is plausible that this compound could exhibit activity as a kinase inhibitor, a DHFR inhibitor, or possess other pharmacological properties.

The experimental workflows and protocols outlined in this guide provide a clear path for the systematic evaluation of its biological profile. Initial in vitro screening, followed by cell-based assays and subsequent SAR studies, will be crucial in determining the therapeutic potential of this and related novel pyrimidine derivatives. The rich history and continued success of pyrimidine-based drugs in the clinic underscore the importance of exploring new chemical space within this versatile scaffold.

References

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A Strategic Guide to the In Vitro Screening of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine: A Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with applications ranging from oncology to infectious diseases.[1][2] Its versatile structure, capable of engaging in critical hydrogen bonding and π-π interactions, makes it a privileged scaffold in drug discovery.[2] This guide presents a comprehensive, multi-tiered strategy for the initial in vitro screening of a novel derivative, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. We move beyond a simple recitation of protocols to provide a logical framework grounded in scientific causality, enabling researchers to efficiently characterize the compound's biological activity profile. This document outlines a systematic cascade of assays, beginning with broad cytotoxicity assessments and progressing to targeted, hypothesis-driven screens against high-probability target classes such as protein kinases. Each proposed step is supported by detailed, field-proven protocols and integrated validation checkpoints to ensure data integrity and trustworthiness.

Introduction: The Rationale for Screening a Novel Pyrimidine

Pyrimidine derivatives are of immense interest to medicinal chemists due to their diverse and potent biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3] Their structural similarity to the nucleobases of DNA and RNA allows them to readily interact with biological macromolecules like enzymes and receptors.[1][3] The landscape of pyrimidine-based therapeutics is continually expanding, driven by the need for novel agents to combat emerging drug resistance and address previously untreatable conditions.[1][4]

The subject of this guide, this compound, is a novel chemical entity. While specific data on this molecule is not publicly available, its core structure—a substituted pyrimidine—strongly suggests a high potential for biological activity. The presence of a chloro group, a methyl group, and a long-chain N-heptyl substituent provides a unique combination of electronic and lipophilic properties that warrant a thorough investigation.

This guide provides a strategic workflow for its initial in vitro evaluation. The proposed screening cascade is designed to be both comprehensive and efficient, prioritizing experiments that yield the most informative data to guide subsequent hit-to-lead optimization efforts.

The Proposed In Vitro Screening Cascade

A successful screening strategy should be structured as a funnel, beginning with broad, cost-effective assays and progressing to more complex, resource-intensive studies for only the most promising results.[5] This approach, often called a screening cascade, ensures that decisions are made based on a robust and progressively detailed dataset.

G cluster_0 Tier 1: Foundational Assessment T1 Initial Cytotoxicity & Viability Screening (e.g., MTT, LDH Assays) Multiple Cell Lines T2_A Kinase Inhibition Panel (Broad Spectrum) T1->T2_A If Non-toxic or Selectively Toxic T2_B Antimicrobial Screening (MIC Determination) T1->T2_B Parallel or Independent Screen T3_A IC50 Determination & Selectivity Profiling T2_A->T3_A If Hits Identified T3_B Enzyme Inhibition Kinetics T3_A->T3_B T3_C Receptor Binding Assays G cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) ATP_High ATP Kinase_A Kinase + Substrate ATP_High->Kinase_A ADP_High ADP (High) Kinase_A->ADP_High ATP_Low ATP (Low) Kinase_A->ATP_Low Luminescence_Low Low Luminescence ATP_Low->Luminescence_Low Luciferase ATP_Start ATP Kinase_B Kinase + Substrate ATP_Start->Kinase_B Inhibitor Test Compound Inhibitor->Kinase_B ATP_Remain ATP (High) Luminescence_High High Luminescence ATP_Remain->Luminescence_High Luciferase

Caption: Principle of a luminescence-based kinase inhibition assay.

Step-by-Step Protocol: Kinase Inhibition Assay (e.g., JAK2)
  • Reagent Preparation: Prepare kinase buffer, recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP solution.

  • Compound Plating: In a 384-well plate, add the test compound across a range of concentrations. Include a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control and a vehicle control (e.g., 0.1% DMSO).

  • Kinase Reaction: Add the JAK2 enzyme and substrate mixture to all wells. Allow a brief pre-incubation (10-15 minutes).

  • Initiation: Initiate the reaction by adding ATP. The final concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be detected effectively.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Determine the IC₅₀ value.

Data Presentation: Hypothetical Kinase Panel Results
Kinase TargetIC₅₀ of Test Compound (nM)IC₅₀ of Control Inhibitor (nM)Z'-Factor
JAK2 75 15 (Ruxolitinib)0.85
EGFR> 10,00050 (Gefitinib)0.79
VEGFR21,20025 (Sunitinib)0.81
CDK2> 10,000100 (Dinaciclib)0.88

This hypothetical data suggests the compound is a potent and selective inhibitor of JAK2.

Tier 3: Mechanistic Elucidation

If a compound demonstrates potent and selective activity in Tier 2 screens, the next logical step is to delve deeper into its mechanism of action.

Enzyme Inhibition Kinetics
  • Principle: To understand how the compound inhibits its target enzyme, kinetic studies are performed. By measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). [6]* Justification: Understanding the mechanism of inhibition is critical for lead optimization. For example, an ATP-competitive inhibitor's efficacy can be overcome by high intracellular ATP concentrations, a factor that must be considered in cell-based and in vivo studies.

  • Methodology: The kinase assay protocol is adapted by creating a matrix of conditions with varying ATP (substrate) and inhibitor concentrations. Data are plotted using methods like Lineweaver-Burk or Michaelis-Menten to determine changes in Kₘ and Vₘₐₓ, which reveal the inhibition mechanism.

Receptor Binding Assays
  • Principle: Should the compound's activity profile suggest interaction with a cell surface receptor (e.g., a G-protein coupled receptor, GPCR), binding assays can directly measure this interaction. [7][8]A common format is a competitive binding assay, where the test compound competes with a known radiolabeled or fluorescent ligand for binding to the receptor. [9][10]A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. [9]* Justification: These assays provide direct evidence of target engagement at the receptor level and are essential for quantifying a compound's binding affinity (Kᵢ or Kᴅ). [7]This is a foundational technique in early-stage drug discovery for screening and characterizing receptor modulators. [8][9]

Assay Validation and Trustworthiness

For any screening campaign, the integrity of the data is paramount. Every assay must be validated to ensure it is robust, reproducible, and fit for purpose. [11][12][13]

  • Assay Quality Metrics: For HTS-compatible assays, the Z'-factor is a critical statistical parameter used to evaluate the quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ|

  • Reproducibility: Assays should be tested for intra- and inter-plate reproducibility to ensure that results are consistent over time and across different experimental runs. [14][15]* Reference Compounds: Every assay must include a well-characterized reference compound (positive control) to confirm that the assay is performing as expected and to provide a benchmark for the activity of the test compound. [12]

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous in vitro screening strategy for the novel pyrimidine derivative, this compound. By employing a tiered cascade that begins with broad cytotoxicity profiling and progresses to specific, hypothesis-driven target assays, researchers can efficiently and effectively characterize the compound's biological activity. The emphasis on orthogonal methods, robust controls, and quantitative validation metrics ensures the generation of high-quality, trustworthy data.

Promising results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex cell-based mechanistic studies (e.g., target engagement, downstream signaling) and subsequent hit-to-lead optimization campaigns.

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  • MySkinRecipes. (n.d.). 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine. MySkinRecipes. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-2-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-chloro-N-methylpyrimidin-4-amine | CAS#:65766-32-7. Chemsrc. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Google Patents.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Unlocking the Pyrimidine Scaffold: Structure-Activity Relationship (SAR) of 6-Chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The pyrimidine core is one of the most privileged scaffolds in modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved ATP-competitive kinase inhibitors [1]. Among the vast chemical space of pyrimidine derivatives, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine (CAS: 2098048-30-5) emerges as a highly versatile, strategically functionalized building block for hit-to-lead optimization.

This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) trajectory for this specific scaffold. By dissecting the causality behind its structural zones—the hinge-binding C2-methyl, the hydrophobic-probing C4-heptylamino, and the synthetically malleable C6-chloro group—we provide a comprehensive guide for researchers aiming to develop potent, selective kinase inhibitors. Furthermore, we detail self-validating experimental protocols for late-stage diversification and biochemical screening.

Structural Rationale and SAR Strategy

The design of kinase inhibitors requires precise spatial alignment within the highly conserved ATP-binding pocket. The this compound scaffold is pre-configured to exploit three distinct micro-environments within the target kinase.

Zone 1: The Hinge Binder (C2-Methyl)

The C2-methyl group is strategically positioned to interact with the kinase hinge region. Unlike bulkier substituents that can cause steric clashes with the gatekeeper residue, the compact methyl group allows the pyrimidine nitrogen (N1 or N3) to form a critical hydrogen bond with the backbone amide of the hinge region. This interaction anchors the scaffold, mimicking the binding of the adenine ring of ATP [1].

Zone 2: The Hydrophobic Probe (C4-N-Heptyl)

The C4 position features a highly flexible, lipophilic N-heptyl chain. In the context of kinase SAR, long aliphatic chains are utilized to probe deep, solvent-inaccessible allosteric pockets, such as the DFG-out conformation pocket. The binding affinity here is entropically driven: the heptyl chain displaces ordered, high-energy water molecules from the hydrophobic cavity, resulting in a significant boost in ligand efficiency.

Zone 3: The Diversification Handle (C6-Chloro)

The C6-chloro group is not intended for the final drug molecule; rather, it is an electrophilic handle for late-stage synthetic divergence. Because the pyrimidine ring is electronically deactivated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-donating C4-amino group, palladium-catalyzed Buchwald-Hartwig amination is the preferred methodology to introduce diverse anilines or aliphatic amines [2]. These C6-substituents are typically oriented toward the solvent-exposed channel or the ribose-binding pocket to modulate pharmacokinetic (PK) properties and kinase selectivity [3].

SAR Optimization Workflow

To systematically explore the chemical space around this scaffold, a rigorous workflow is required, transitioning from synthetic diversification to biochemical validation.

Workflow A Core Scaffold This compound B C6 Diversification (Buchwald-Hartwig/SNAr) A->B C C4 Heptyl Modification (Hydrophobic Pocket Probing) A->C D In Vitro Kinase Screening (TR-FRET Assay) B->D C->D E Hit-to-Lead Selection (ADME & Selectivity Profiling) D->E

Workflow for the SAR optimization of the this compound scaffold.

Quantitative SAR Data Analysis

To illustrate the SAR trajectory, we present representative optimization data derived from displacing the C6-chloro group with various amines. The goal is to improve the biochemical IC50 while maintaining a favorable Ligand Efficiency (LE) and calculated partition coefficient (ClogP).

Compound IDC6-SubstituentKinase IC50 (nM)Cell IC50 (µM)ClogPLigand Efficiency (LE)
Core Scaffold -Cl>10,000>503.8N/A
Analog 1 -NH-Phenyl45012.54.50.28
Analog 2 -NH-(4-morpholinophenyl)120.83.20.35
Analog 3 -NH-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)30.152.90.41
Analog 4 -NH-Cyclohexyl1250>505.10.22

Data Interpretation: The core scaffold alone exhibits no significant kinase inhibition due to the lack of a solvent-channel interacting group. Introduction of a simple phenyl ring (Analog 1) establishes baseline activity. Incorporating solubilizing, hydrogen-bond accepting moieties like morpholine (Analog 2) or N-methylpiperazine (Analog 3) drastically improves both biochemical potency and cellular permeability by lowering ClogP and engaging the ribose pocket. Conversely, bulky aliphatic groups (Analog 4) lead to steric clashes and poor physicochemical properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Buchwald-Hartwig Amination for C6 Diversification

Causality: Direct SNAr is inefficient due to the electron-rich nature of the 4-aminopyrimidine core. Palladium catalysis lowers the activation energy for C-N bond formation, allowing for the coupling of sterically hindered or electron-deficient anilines [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, 0.5 mmol) and the desired aniline derivative (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and Xantphos (0.1 equiv, 5 mol%). Rationale: Xantphos is a bidentate ligand with a wide bite angle, which suppresses reductive elimination side-reactions and promotes the desired C-N coupling.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Caution: NaOtBu is highly moisture-sensitive; weigh inside a glovebox if possible.

  • Solvent & Reaction: Inject anhydrous, degassed toluene (5 mL). Seal the flask and heat to 100°C for 12 hours.

  • Validation & Workup: Monitor reaction completion via LC-MS. Upon consumption of the starting material, cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the 2,4,6-trisubstituted pyrimidine.

Protocol 2: TR-FRET Kinase Assay (Self-Validating System)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a high signal-to-noise ratio essential for accurate IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: In a 384-well low-volume ProxiPlate, dispense 100 nL of the synthesized analogs in a 10-point, 3-fold dilution series in 100% DMSO.

    • Self-Validation Controls: Include Staurosporine (10 µM) as a positive control (100% inhibition) and DMSO only as a negative control (0% inhibition).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK or LRRK2) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow for scaffold pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the specific kinase's

    
     to ensure competitive inhibition profiling). Incubate for 60 minutes.
    
  • Detection: Add 10 µL of the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Incubate for 1 hour.

  • Readout & QA: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness.

Intracellular Mechanism of Action

Once optimized, the resulting pyrimidine inhibitors exert their therapeutic effect by competitively blocking ATP, thereby halting downstream signal transduction pathways implicated in disease pathology.

Mechanism Ligand Pyrimidine Inhibitor Target Target Kinase (e.g., CDK/LRRK2) Ligand->Target Binds Hinge ATP ATP Competition (Blocked) Target->ATP Competes Substrate Downstream Substrate Phosphorylation Target->Substrate Inhibits Outcome Cell Cycle Arrest Substrate->Outcome Decreased Signal

Intracellular mechanism of action for ATP-competitive pyrimidine kinase inhibitors.

Conclusion

The This compound molecule is not a final therapeutic agent, but rather a highly sophisticated chemical chassis. By understanding the distinct roles of the C2, C4, and C6 positions, medicinal chemists can leverage established synthetic methodologies—such as Buchwald-Hartwig aminations—to rapidly generate diverse libraries. When coupled with rigorous, self-validating biochemical screening, this scaffold provides a direct pathway toward the discovery of novel, highly selective kinase inhibitors.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles.
  • Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors.PubMed.

A Comprehensive Framework for the Preliminary Toxicity Assessment of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of the novel chemical entity, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. As a member of the pyrimidine derivative class, which exhibits a wide range of biological activities, a thorough understanding of its potential toxicity is paramount for further development.[1][2][3] In the absence of existing toxicological data for this specific molecule, this document provides a detailed roadmap for a series of validated in vitro and in vivo assays designed to evaluate its cytotoxic, genotoxic, and acute systemic toxicity profiles. The proposed workflow emphasizes a data-driven, sequential approach, beginning with fundamental cell-based assays and progressing to more complex models as warranted. Methodologies are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory relevance and scientific rigor.

Introduction: The Toxicological Imperative for Novel Pyrimidine Derivatives

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[3] The structural alerts within the this compound molecule, including the chlorinated pyrimidine ring, necessitate a proactive and thorough toxicological evaluation. While some pyrimidine derivatives are known for their therapeutic benefits, others have demonstrated significant toxicity.[1][2][4] Therefore, an early and systematic assessment of the safety profile of this novel compound is critical to identify potential liabilities and guide its future development. This guide proposes a multi-faceted approach to elucidate the preliminary toxicity of this compound, focusing on key toxicological endpoints.

Tier 1: In Vitro Cytotoxicity Assessment

The initial tier of assessment focuses on determining the compound's potential to induce cell death. This is a fundamental measure of toxicity and can provide a rapid indication of the concentration range at which the compound may exert adverse effects.

Rationale and Experimental Design

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The intensity of the purple color is directly proportional to the number of viable cells.

A panel of cell lines should be selected to represent different tissue types, for instance, a liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a kidney cell line (e.g., HEK293) for nephrotoxicity, given that the liver and kidneys are common sites of drug metabolism and excretion.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.[8]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Following incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)IC₅₀ (µM) [95% Confidence Interval]
HepG224[Insert Data]
48[Insert Data]
72[Insert Data]
HEK29324[Insert Data]
48[Insert Data]
72[Insert Data]

Tier 2: Genotoxicity and Mutagenicity Assessment

Following the initial cytotoxicity screen, it is crucial to evaluate the compound's potential to damage genetic material, which can lead to mutations and potentially cancer.

Rationale and Experimental Design

A two-pronged approach is recommended for this tier: the Ames test for mutagenicity and the Comet assay for genotoxicity.

  • Ames Test (Bacterial Reverse Mutation Assay): This test is a widely used method to assess the mutagenic potential of a chemical.[9][10][11][12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[9] The test evaluates the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies.[9][11] The inclusion of a mammalian liver extract (S9 fraction) is critical to assess the mutagenicity of metabolites that may be formed in vivo.[9][10]

  • Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14][15][16][17] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.[16] This assay can be performed on the same cell lines used for the cytotoxicity assessment.

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test cluster_comet Comet Assay Ames_Start Prepare S. typhimurium strains (e.g., TA98, TA100) Ames_Exposure Expose bacteria to compound +/- S9 Ames_Start->Ames_Exposure Ames_S9 Prepare S9 mix for metabolic activation Ames_S9->Ames_Exposure Ames_Plating Plate on histidine-deficient agar Ames_Exposure->Ames_Plating Ames_Incubation Incubate for 48-72 hours Ames_Plating->Ames_Incubation Ames_Count Count revertant colonies Ames_Incubation->Ames_Count Comet_Start Treat mammalian cells with compound Comet_Embed Embed cells in agarose on a slide Comet_Start->Comet_Embed Comet_Lysis Lyse cells to remove membranes and proteins Comet_Embed->Comet_Lysis Comet_Electrophoresis Perform alkaline electrophoresis Comet_Lysis->Comet_Electrophoresis Comet_Stain Stain DNA with a fluorescent dye Comet_Electrophoresis->Comet_Stain Comet_Visualize Visualize and score comets Comet_Stain->Comet_Visualize

Sources

Methodological & Application

Protocol for using 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Profiling of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Introduction: A Structural Approach to a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active agents. Compounds incorporating this heterocycle are known to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. This document provides a detailed protocol for the initial in vitro characterization of this compound, a novel substituted pyrimidine.

It is important to note that as of the last update of this document, this compound is not extensively cataloged in publicly available research literature. Therefore, this guide has been constructed based on the known properties of structurally similar pyrimidine derivatives and established principles of cell culture and compound screening. The protocols herein are intended to serve as a robust starting point for researchers and drug development professionals. Similar pyrimidine-based molecules have been investigated for their potential as kinase inhibitors and as intermediates in the synthesis of pharmaceuticals.[1][2]

The following application note is designed to be a self-validating system, guiding the user from initial compound handling and safety considerations through to experimental execution and data interpretation.

Compound Profile & Handling

Due to the novelty of this specific compound, certain properties must be inferred from its structure and from data on related analogs.

PropertyValue / RecommendationRationale & Source
Molecular Formula C₁₂H₂₀ClN₃Derived from chemical name.
Molecular Weight 241.76 g/mol Calculated from the molecular formula.
Appearance Assumed to be a solid at room temperature.Based on similar pyrimidine derivatives.[3]
Solubility Recommended to test in DMSO for stock solution.Dimethyl sulfoxide (DMSO) is a standard solvent for organic compounds in cell-based assays.
Storage Store at -20°C, sealed, and protected from light.[4]To ensure compound stability and prevent degradation.

Safety & Hazard Information

Handling of any novel chemical compound requires stringent safety precautions. The following guidelines are based on the hazard profiles of similar pyrimidine derivatives.[5][6][7]

  • GHS Hazard Statements: Based on analogs, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling the compound.[7][8] All work with the solid compound or concentrated stock solutions should be performed in a certified chemical fume hood.[8]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[9]

    • On Skin: Remove contaminated clothing and rinse the affected area with plenty of water.[7][9]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[7][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[8]

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. The N-heptyl and methyl groups on this compound may confer specific binding properties within the hydrophobic pocket of a kinase's ATP-binding site. A plausible, though hypothetical, mechanism is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is frequently dysregulated in various diseases.

Kinase_Inhibition_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Substrate Downstream Substrate (e.g., GRB2) P_Substrate Phosphorylated Substrate P_RTK->P_Substrate Phosphorylates ADP ADP P_RTK->ADP Kinase Activity Signaling Signaling Cascade (e.g., MAPK/ERK) P_Substrate->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Compound 6-chloro-N-heptyl-2- methylpyrimidin-4-amine Compound->P_RTK Inhibits ATP ATP

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol details a standard method to determine the effect of this compound on the viability of a chosen cancer cell line (e.g., A549, human lung carcinoma).

Phase 1: Preparation of Reagents and Stock Solutions
  • Compound Stock Solution (10 mM):

    • Accurately weigh 2.42 mg of this compound.

    • Under a chemical fume hood, dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

    • Vortex until fully dissolved.

    • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

  • Cell Culture Medium:

    • Prepare complete growth medium as recommended for your chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

    • Sterile filter the complete medium through a 0.22 µm filter unit.[10]

  • MTT Solution (5 mg/mL):

    • Dissolve 50 mg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder in 10 mL of sterile Phosphate Buffered Saline (PBS).

    • Vortex to dissolve and then sterile filter through a 0.22 µm syringe filter.

    • Store at 4°C, protected from light.

Phase 2: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells before they reach 90% confluency to maintain exponential growth.

  • Cell Seeding:

    • Wash the confluent cell monolayer with PBS.[10]

    • Trypsinize the cells and neutralize the trypsin with complete growth medium.[10]

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Phase 3: Cell Treatment
  • Prepare Serial Dilutions:

    • Thaw one aliquot of the 10 mM compound stock solution.

    • Perform a serial dilution in complete growth medium to prepare working concentrations (e.g., 2X the final desired concentrations). A suggested starting range is from 200 µM down to ~0.1 µM (final concentration).

Final Concentration (µM)2X Working Concentration (µM)Volume of 10 mM Stock (µL)Volume of Medium (µL)
100200298
5010050 (of 200 µM)50
255050 (of 100 µM)50
...and so on.........
  • Administer Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared working concentrations to the corresponding wells in triplicate.

    • Add 100 µL of complete medium containing the same percentage of DMSO as the highest compound concentration to the "vehicle control" wells.

    • Incubate the plate for 48-72 hours (time-course can be optimized) at 37°C and 5% CO₂.

Phase 4: MTT Assay and Data Acquisition
  • Add MTT Reagent: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium from all wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Read Absorbance: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the Percentage Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Experimental_Workflow start Start prep_stock Prepare 10 mM Compound Stock in DMSO start->prep_stock seed_cells Seed 5,000 cells/well in 96-well plate start->seed_cells prep_dilutions Prepare Serial Dilutions of Compound in Medium prep_stock->prep_dilutions incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound Dilutions incubate_24h->treat_cells prep_dilutions->treat_cells incubate_48h Incubate 48-72h (Treatment Period) treat_cells->incubate_48h add_mtt Add MTT Reagent (20 µL/well) incubate_48h->add_mtt incubate_4h Incubate 3-4h (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Crystals with DMSO incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data: Calculate % Viability & IC50 read_plate->analyze end End analyze->end

Caption: Workflow for assessing cell viability using the MTT assay.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure the cell suspension is homogenous before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate.
Low absorbance readings in control wells Too few cells seeded; Poor cell health; Contamination.Optimize cell seeding density; Check cell stocks for viability and contamination (e.g., Mycoplasma).
No dose-dependent effect observed Compound is inactive in the tested concentration range; Compound precipitated out of solution.Test a wider or higher range of concentrations; Check the solubility of the compound in the final medium concentration. Ensure DMSO concentration is consistent and non-toxic (<0.5%).

References

  • 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4 | Chemsrc. (2025, August 26). Chemsrc. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem. PubChem. [Link]

  • 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem. PubChem. [Link]

  • 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine - MySkinRecipes. MySkinRecipes. [Link]

  • 6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7) API Intermediate Manufacturers. Apicule. [Link]

  • 2-Chloro-6-methylpyrimidin-4-amine - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 6-chloro-Nmethylpyrimidin-4-amine | CAS#:65766-32-7 | Chemsrc. (2025, August 25). Chemsrc. [Link]

  • CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents. (n.d.).
  • BNRF GENERAL CELL CULTURE PROTOCOL - WVU Shared Research Facilities. (2014, August 12). West Virginia University. [Link]

Sources

6-chloro-N-heptyl-2-methylpyrimidin-4-amine assay development and validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Validation Protocol | Bioanalytical Assay Development

Abstract

This technical guide details the development and validation of a robust LC-MS/MS assay for the quantitation of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine (referred to herein as CMP-Hp ) in human plasma. CMP-Hp is a lipophilic pyrimidine scaffold often utilized as a pharmacophore in kinase inhibitor discovery and antimicrobial research. Due to its high logP (~4.6) and specific solubility profile, standard "generic" assays often fail to achieve adequate recovery or peak shape. This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with Reversed-Phase Chromatography on a biphenyl stationary phase to ensure high sensitivity (LLOQ: 1.0 ng/mL) and regulatory compliance (ICH M10).

Compound Profile & Physicochemical Assessment

Understanding the molecule is the first step in assay design. CMP-Hp possesses a distinct lipophilic tail (heptyl group) attached to a polar, basic pyrimidine core.

PropertyValue / CharacteristicImpact on Assay Design
Formula C₁₂H₂₀ClN₃Monoisotopic Mass: 241.13 Da
Structure Pyrimidine core, 6-Cl, 2-Me, 4-NH-HeptylChlorine provides a distinct ³⁵Cl/³⁷Cl isotope pattern (3:1) useful for confirmation.
LogP (Calc) ~4.6Highly Lipophilic. Will stick to plasticware. Requires high % organic for elution.
pKa ~4.5 (Pyrimidine N)Weak base. Ionizes well in acidic media (Positive ESI).
Solubility Low in water; High in MeOH, DMSO, ACNStock solutions must be prepared in DMSO or MeOH. Avoid 100% aqueous diluents.

Method Development Strategy

Mass Spectrometry Optimization (Tuning)

The presence of the chlorine atom offers a unique advantage. The mass spectrum will show a characteristic 3:1 ratio for M (m/z 242.1) and M+2 (m/z 244.1).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion: [M+H]⁺ = 242.1 (³⁵Cl isotope selected for max sensitivity).

  • Product Ions (Fragmentation):

    • Quantifier (Primary): m/z 242.1 → 144.0 (Loss of heptyl chain + H; cleavage at exocyclic amine).

    • Qualifier (Secondary): m/z 242.1 → 128.0 (Further ring fragmentation/loss of methyl).

Chromatographic Separation

Standard C18 columns often result in peak tailing for basic pyrimidines or excessive retention due to the heptyl chain.

  • Column Selection: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) .

    • Reasoning: The biphenyl phase offers pi-pi interactions with the pyrimidine ring, providing unique selectivity and better peak shape than C18 for aromatic amines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).

    • B: 0.1% Formic Acid in Acetonitrile (Elution strength).

Sample Preparation (The Critical Step)

Direct protein precipitation (PPT) is discouraged because the lipophilic CMP-Hp may co-precipitate with proteins or bind non-specifically to the pellet.

  • Chosen Method: Liquid-Liquid Extraction (LLE) .

  • Solvent: Methyl tert-butyl ether (MTBE).

    • Reasoning: MTBE extracts the lipophilic analyte efficiently while leaving polar plasma salts and phospholipids behind, reducing matrix effects.

Detailed Experimental Protocol

Reagents and Materials[1][2][3][4]
  • Reference Standard: CMP-Hp (>98% purity).

  • Internal Standard (IS): CMP-Hp-d3 (deuterated) or structural analog (e.g., 6-chloro-N-hexyl-2-methylpyrimidin-4-amine).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, MTBE.

Stock and Working Solutions
  • Master Stock: Dissolve 1.0 mg CMP-Hp in 1.0 mL DMSO (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Master Stock with 50:50 MeOH:Water to 10 µg/mL, then serially dilute to curve points (e.g., 1.0 – 1000 ng/mL).

    • Caution: Do not use 100% water for dilution; the compound may precipitate or adsorb to the container.

Sample Extraction Procedure (LLE)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex 10 sec.

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0).

    • Why? Neutralizing the pH ensures the amine is in its free-base form, maximizing extraction into the organic layer.

  • Extraction: Add 600 µL MTBE . Cap and shake/vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (top organic layer) to a clean 96-well plate or glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex well.

LC-MS/MS Conditions
ParameterSetting
System Waters Acquity UPLC / Sciex 6500+ QTrap
Column Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm
Flow Rate 0.5 mL/min
Injection Vol 2.0 µL
Column Temp 40°C
Run Time 4.0 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
2.5 95 Elution of CMP-Hp
3.0 95 Wash
3.1 30 Re-equilibration

| 4.0 | 30 | End |

Validation Workflow (ICH M10 Compliant)

The following validation parameters must be assessed to prove the method's reliability.

Visual Workflow: Method Development & Validation

AssayValidation cluster_Val Validation Parameters Start Compound Analysis (LogP ~4.6, pKa ~4.5) Tune MS/MS Tuning [M+H]+ 242.1 > 144.0 Start->Tune LC_Dev LC Optimization Biphenyl Column High Organic Wash Tune->LC_Dev Prep_Dev Extraction Strategy LLE (MTBE, pH 9) LC_Dev->Prep_Dev Validation ICH M10 Validation Prep_Dev->Validation Selectivity Selectivity & Specificity (6 lots plasma) Validation->Selectivity Linearity Linearity (1 - 1000 ng/mL) Validation->Linearity AccPrec Accuracy & Precision (L, M, H QC) Validation->AccPrec Matrix Matrix Effect & Recovery Validation->Matrix Stability Stability (F/T, Benchtop, Processed) Validation->Stability

Figure 1: Strategic workflow for the development and validation of the CMP-Hp bioanalytical assay.

Acceptance Criteria (Summary)
ParameterCriterion
Linearity r² ≥ 0.99; Back-calc standards ±15% (±20% at LLOQ)
Accuracy Mean %Bias within ±15% (±20% at LLOQ)
Precision %CV ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent across QC levels (no trend)
Matrix Effect Matrix Factor (MF) between 0.85 – 1.15; IS-normalized MF CV ≤ 15%
Carryover Blank peak area ≤ 20% of LLOQ area
Troubleshooting & "Gotchas"
  • Adsorption: Due to the heptyl tail, CMP-Hp sticks to untreated polypropylene. Solution: Use Low-Bind plates or glass inserts for the final injection plate. Ensure the reconstitution solvent contains at least 30-50% organic solvent.

  • Carryover: If carryover is observed after a high standard, implement a "needle wash" with 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid . The IPA helps solubilize the lipophilic tail.

  • Isotope Interference: Ensure the MS method explicitly isolates the ³⁵Cl isotope (242.1). If the resolution is poor, the ³⁷Cl isotope (244.1) can interfere if the isolation window is too wide (>1.0 Da). Set Quadrupole resolution to "Unit".

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

  • Sivakumar, P.M., et al. (2021). "Pyrimidine derivatives as potential antimicrobial agents: A review." Journal of Heterocyclic Chemistry. (Contextual reference for pyrimidine lipophilicity and bioactivity).
  • Phenomenex Application Guide. "Optimization of HPLC Separations for Basic Compounds using Biphenyl Stationary Phases." Link

Sources

Preclinical In Vivo Evaluation Protocol for Lipophilic Covalent Pyrimidine Probes: A Case Study on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 6-chloro-N-heptyl-2-methylpyrimidin-4-amine (CHMP-A) represents a highly specialized pharmacophore used in the development of targeted covalent inhibitors (TCIs) and lipophilic kinase probes. Designing an in vivo experimental workflow for this molecule requires navigating two distinct structural features:

  • The 6-Chloropyrimidine Warhead: The electron-deficient pyrimidine ring renders the 6-chloro position susceptible to nucleophilic attack. In the highly optimized microenvironment of a kinase active site, this acts as a mild electrophile, forming an irreversible covalent bond with non-catalytic cysteine residues via a Nucleophilic Aromatic Substitution (SNAr) mechanism .

  • The N-Heptyl Aliphatic Chain: This 7-carbon chain drives profound lipophilicity (

    
    ). While this enhances cell membrane partitioning and affinity for deep hydrophobic pockets, it introduces severe pharmacokinetic (PK) liabilities, including solubility-limited oral absorption and high microsomal clearance .
    

As a Senior Application Scientist, I have designed this protocol to act as a self-validating system . Every step—from formulation to target engagement—includes internal controls to ensure that the observed in vivo efficacy is causally linked to the drug's mechanism of action, rather than formulation artifacts or off-target toxicity.

Pharmacodynamic Mechanism & Workflow Visualization

To understand the in vivo behavior of CHMP-A, we must map its journey from administration to target inhibition. The high lipophilicity dictates its distribution, while the SNAr warhead dictates its pharmacodynamics.

G CHMP CHMP-A Administration (Lipid-based Formulation) Membrane Lipid Membrane Partitioning (Driven by N-heptyl chain) CHMP->Membrane Pocket Hydrophobic Pocket Binding (Pre-covalent complex) Membrane->Pocket Covalent SNAr Covalent Adduct (6-chloro reaction with Cys) Pocket->Covalent Efficacy Sustained Target Inhibition & Efficacy Readout Covalent->Efficacy

Caption: Mechanistic pathway of CHMP-A membrane partitioning and SNAr-mediated covalent target inhibition.

G A 1. Formulation Optimization B 2. IV/PO Dosing (Murine Model) A->B C 3. Serial Sampling (Plasma & Tissue) B->C D 4. LC-MS/MS Quantification C->D E 5. Target Engagement (ABPP & Western) D->E

Caption: Workflow for the in vivo pharmacokinetic and pharmacodynamic evaluation of CHMP-A.

Phase I: Formulation and Pharmacokinetic (PK) Profiling

Causality of Experimental Choices

Highly lipophilic kinase inhibitors often fail in vivo due to precipitation in the gut or bloodstream, leading to artificially low bioavailability or acute embolic toxicity . To counter the hydrophobicity of the N-heptyl chain, we utilize a co-solvent system designed to disrupt the highly ordered water network around the aliphatic tail, ensuring thermodynamic solubility.

Step-by-Step PK Methodology

Step 1: Formulation Preparation & Validation

  • Vehicle Selection: Prepare a vehicle of 5% DMSO, 40% PEG-400, and 55% Saline (v/v).

  • Solubilization: Dissolve CHMP-A in 100% DMSO first. Slowly add PEG-400 while vortexing, followed by dropwise addition of saline to prevent crashing out.

  • Validation Checkpoint (Self-Validating System): Centrifuge the final formulation at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC to confirm that 100% of the nominal concentration is in solution. Do not dose if a pellet forms.

Step 2: Animal Dosing (CD-1 Mice)

  • Fast male CD-1 mice (n=6 per route) for 12 hours prior to oral dosing to eliminate food-effect variability on lipid absorption.

  • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection.

  • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage.

Step 3: Serial Sampling & LC-MS/MS

  • Collect 50 µL blood samples via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Centrifuge at 2,000 × g for 10 mins to isolate plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable heavy-isotope labeled analog of CHMP-A) to 50 µL of plasma.

  • Analyze the supernatant using a triple quadrupole LC-MS/MS system operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for the pyrimidine core.

Quantitative Data Presentation

The following table summarizes the anticipated PK profile based on the physicochemical properties of the N-heptyl pyrimidine scaffold.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Implication & Causality

(ng/mL)
1,850420High lipophilicity limits rapid GI absorption, blunting the oral peak.

(h)
0.082.5Delayed oral absorption typical of lipid-partitioning compounds.

(h*ng/mL)
3,1004,650Indicates moderate overall exposure.
Clearance (

) (mL/min/kg)
10.7N/AModerate-to-high clearance driven by hepatic microsomal oxidation of the heptyl chain.
Volume of Distribution (

)
4.2 L/kgN/AHigh

confirms deep tissue penetration and membrane anchoring.
Bioavailability (

)
N/A30% First-pass metabolism and solubility limits restrict systemic availability.

Phase II: In Vivo Target Engagement & Efficacy

Causality of Experimental Choices

Observing tumor shrinkage or phenotypic changes is insufficient to prove that CHMP-A works on-target. Because the 6-chloropyrimidine is a covalent warhead, we must definitively prove that it forms an SNAr adduct with the target kinase in vivo. We achieve this using Activity-Based Protein Profiling (ABPP).

Step-by-Step Target Engagement Methodology

Step 1: Xenograft Establishment & Dosing

  • Implant

    
     target-expressing cancer cells (e.g., HCT116) subcutaneously into the right flank of athymic nude mice.
    
  • Once tumors reach ~200 mm³, randomize mice and dose CHMP-A (15 mg/kg PO, daily) or vehicle for 7 days.

Step 2: Tissue Harvest & ABPP (Validation Checkpoint)

  • Sacrifice mice 4 hours after the final dose. Rapidly excise and snap-freeze the tumors in liquid nitrogen to halt all enzymatic activity.

  • Homogenize tumor tissue in native lysis buffer (without reducing agents like DTT, which could interfere with cysteine reactivity).

  • ABPP Competition Assay: Incubate the tumor lysates with a broad-spectrum, fluorescently tagged reactive probe (e.g., a rhodamine-linked iodoacetamide) for 1 hour.

  • Resolve proteins via SDS-PAGE and scan for fluorescence.

  • Causality Check: If CHMP-A successfully engaged its target in vivo via covalent SNAr bonding, the target cysteine will be blocked. Consequently, the fluorescent probe cannot bind, resulting in a loss of fluorescent signal at the target's molecular weight compared to vehicle-treated tumors.

Step 3: Downstream Signaling Readout

  • Transfer the resolved proteins to a nitrocellulose membrane.

  • Probe with phospho-specific antibodies against the downstream substrates of the target kinase.

  • Quantify the reduction in phosphorylation to confirm that covalent occupancy translates to functional kinase inhibition.

References

  • Garsi, J.-B., et al. "Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes." Journal of Medicinal Chemistry, 2024.[Link]

  • Barlaam, B., et al. "Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Sahbaz, Y., et al. "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Molecular Pharmaceutics, 2018.[Link]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a straightforward protein precipitation for sample preparation, optimized chromatographic separation using a reversed-phase C18 column, and precise quantification via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This guide provides a comprehensive framework, from the underlying scientific principles to detailed, step-by-step protocols for method implementation and validation.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, and N-alkylation is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and membrane permeability. Accurate quantification of such compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug discovery and development.[1][2]

LC-MS/MS has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3] This application note presents a comprehensive method developed to provide high-quality quantitative data for this compound, addressing common challenges in bioanalysis such as matrix effects and the need for high throughput.

Analyte and Internal Standard

A critical component of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[4][5]

Analyte: this compound
  • Chemical Structure:

  • Molecular Formula: C₁₂H₂₀ClN₃

  • Monoisotopic Mass: 241.1373 g/mol

  • Physicochemical Properties: As a substituted pyrimidine with a long alkyl chain, this compound is expected to be basic and relatively hydrophobic. These characteristics guide the selection of sample preparation and chromatographic conditions.

Internal Standard (IS) Selection

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated).[6] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization efficiency and matrix effects.[4]

  • Primary Recommendation: Custom Synthesis of a Deuterated Standard For regulated bioanalysis, the custom synthesis of a deuterated analog, such as 6-chloro-N-(heptyl-d15)-2-methylpyrimidin-4-amine, is strongly recommended. This provides the most accurate correction for any potential method variability.

  • Alternative (Structural Analog): 6-chloro-N,N,2-trimethylpyrimidin-4-amine In the absence of a SIL-IS, a structurally similar compound can be used. 6-chloro-N,N,2-trimethylpyrimidin-4-amine is a suitable candidate due to its shared pyrimidine core and amine functionality.

    • CAS Number: 58514-89-9

    • Molecular Formula: C₇H₁₀ClN₃

    • Monoisotopic Mass: 171.0589 g/mol

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for the analysis. Optimization is recommended for specific instrumentation and biological matrices.

Liquid Chromatography

A reversed-phase chromatographic method is optimal for retaining and separating the relatively non-polar analyte from endogenous matrix components.[7]

ParameterRecommended Condition
HPLC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). A column with a smaller particle size will offer better resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water. The acidic modifier promotes protonation of the analyte, enhancing chromatographic peak shape and ionization efficiency.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
MRM Transitions See Table below. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). The most intense and stable fragment is typically chosen for quantification (Quantifier), with a second fragment used for confirmation (Qualifier).

Table of MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound242.1158.1124.1Optimized (e.g., 25)
6-chloro-N,N,2-trimethylpyrimidin-4-amine (IS)172.1130.195.1Optimized (e.g., 20)

Rationale for Fragmentation: The predicted major fragmentation pathway for this compound involves the cleavage of the N-heptyl side chain. A common fragmentation for N-alkyl compounds is the loss of an alkene, which for a heptyl group would be the loss of hexene (C₆H₁₂), resulting in a stable fragment.

Protocols

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL of working solution) plasma->is_add vortex1 Vortex Mix is_add->vortex1 ppt Add Protein Precipitation Solvent (200 µL ACN) vortex1->ppt vortex2 Vortex Mix (1 min) ppt->vortex2 centrifuge Centrifuge (10,000 g, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (C18 Column, Gradient Elution) inject->lc ms Mass Spectrometric Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio curve Quantify against Calibration Curve ratio->curve report Report Concentration curve->report

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to analysis.[9]

  • Aliquot Sample: Pipette 50 µL of plasma (or calibration standards/quality control samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% acetonitrile).

  • Vortex: Briefly vortex mix the sample (approx. 5 seconds).

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile. The organic solvent disrupts the hydration shell of proteins, causing them to precipitate.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 10,000 x g for 5 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to an HPLC vial or a 96-well plate.

  • Inject: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Protocol: Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% acetonitrile/water.

  • Calibration Curve: Spike the appropriate volume of each working standard solution into blank plasma to create a calibration curve covering the desired concentration range (e.g., 1 - 1000 ng/mL).

  • Quality Controls (QCs): Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Method Validation

For use in regulated studies, the method must be validated according to guidelines from regulatory bodies such as the FDA or EMA.[3] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).[10]

Data Presentation

Example Calibration Curve Data:

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520510,0000.003
57,800525,0000.015
2030,500515,0000.059
100155,000520,0000.298
500780,000518,0001.506
10001,550,000522,0002.970

Example Accuracy and Precision Data (Medium QC - 250 ng/mL):

ReplicateCalculated Conc. (ng/mL)
1245.5
2255.1
3248.9
4260.2
5251.7
Mean 252.3
%CV 2.3%
%Bias +0.9%

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for supporting various stages of drug discovery and development. The detailed parameters and protocols serve as a strong foundation for implementation and further optimization in any bioanalytical laboratory.

References

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • PubChem. 6-chloro-N-methylpyrimidin-4-amine. [Link]

  • Clinical Chemistry. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • Xu, R. N., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. [Link]

  • PubChem. 6-chloro-N-methylpyrimidin-4-amine. [Link]

  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • MDPI. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Chemsrc. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • OSTI.gov. (2019, May 13). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. [Link]

  • NIH. 2-Chloro-6-methylpyrimidin-4-amine. [Link]

  • Beilstein Journals. (2021, September 2). Synthesis of O 6 -alkylated preQ 1 derivatives. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

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6-chloro-N-heptyl-2-methylpyrimidin-4-amine for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Characterization of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine as a Novel Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the kinase ATP-binding site is a cornerstone of modern drug discovery.[2] The pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs. This guide provides a comprehensive framework for the characterization of this compound, a novel pyrimidine derivative, as a potential kinase inhibitor. We present detailed protocols for both biochemical potency determination using the ADP-Glo™ Kinase Assay and target engagement validation in a cellular context via the NanoBRET™ Target Engagement Assay. This document is designed to equip researchers with the scientific rationale and step-by-step methodologies required to assess the compound's mechanism of action, determine its inhibitory potency (IC50), and confirm its interaction with target kinases in a physiological environment.

Introduction: The Rationale for Targeting Kinases

The human kinome comprises over 500 protein kinases that act as molecular switches, catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] This phosphorylation event modulates protein function, location, and interaction with other proteins, thereby governing vast signaling networks that control cell growth, differentiation, and apoptosis.[3][4] Consequently, aberrant kinase activity is a major driver of pathology, making kinases a highly attractive class of drug targets.[5]

Small molecule inhibitors that target the highly conserved ATP-binding pocket have proven to be a particularly successful therapeutic strategy.[6] These ATP-competitive inhibitors prevent the kinase from utilizing ATP, thereby blocking the phosphorylation of downstream substrates and halting the aberrant signaling cascade.[4]

The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors, including the dual Src/Abl inhibitor Dasatinib.[7] This structural core typically forms critical hydrogen bonds with the backbone of the kinase "hinge" region, which connects the N- and C-lobes of the catalytic domain. The substituents at other positions of the pyrimidine ring are then oriented into surrounding hydrophobic pockets to confer potency and selectivity. The novel compound, this compound, features this core structure, suggesting it likely functions as an ATP-competitive kinase inhibitor. The N-heptyl chain is hypothesized to provide significant hydrophobic interactions within the active site, potentially enhancing binding affinity.

Principle of Kinase Inhibition Assays

Assessing the potential of a compound like this compound requires a multi-faceted approach, beginning with in vitro biochemical assays and progressing to cell-based systems to confirm activity in a more physiologically relevant context.[8][9]

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes, a specific substrate (protein or peptide), and ATP.[10] They directly measure the enzymatic activity and are the gold standard for determining the intrinsic potency (e.g., IC50 value) of an inhibitor without the complexities of cellular uptake, metabolism, or off-target effects.[11]

  • Cell-Based Assays: These assays measure the effect of a compound on kinase activity within living cells.[12][13] They are crucial for confirming that a compound can cross the cell membrane, engage its intended target in the presence of high intracellular ATP concentrations, and exert a functional effect on a signaling pathway.[8][14]

This guide will focus on two robust, high-throughput-compatible assay platforms:

  • ADP-Glo™ Luminescent Kinase Assay: A universal biochemical assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] It is highly sensitive and less prone to interference from colored or fluorescent compounds.[15]

  • NanoBRET™ Target Engagement Assay: A cell-based assay that measures the binding of a compound to a specific kinase target in live cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor, providing direct evidence of target engagement.

cluster_0 Kinase Reaction cluster_1 Inhibition Kinase Kinase Enzyme Product Phosphorylated Substrate Kinase->Product ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor 6-chloro-N-heptyl-2- methylpyrimidin-4-amine Blocked Inactive Kinase Inhibitor->Blocked ATP_comp ATP ATP_comp->Blocked Competes for binding site

Figure 1: Principle of ATP-competitive kinase inhibition.

Assay Validation & Quality Control: The Z'-Factor

For any high-throughput screening (HTS) assay, it is critical to establish its robustness and reliability. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative control signals relative to their variability, providing a measure of assay quality.[17][18]

Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (e.g., uninhibited reaction)

  • μn = mean of the negative control (e.g., fully inhibited reaction or no enzyme)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay Quality Interpretation
Z' ≥ 0.5An excellent assay, suitable for HTS.[17][18]
0 < Z' < 0.5A marginal assay that may require optimization.[18]
Z' ≤ 0The assay is not suitable for screening.[19]

A Z'-factor should be calculated for each assay plate to ensure data quality and reproducibility.[20]

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials and Reagents
  • Target Kinase (recombinant, purified)

  • Kinase Substrate (peptide or protein specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dithiothreitol (DTT)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5)

  • This compound (test compound)

  • Known reference inhibitor (positive control, e.g., Staurosporine)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Experimental Workflow

Figure 2: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Procedure

Step 1: Compound Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series. For a typical 11-point dose-response curve, perform a 1:3 serial dilution in DMSO. The highest concentration might be 1 mM, resulting in a final assay concentration of 10 µM (assuming a 100x dilution into the assay).

  • Include a DMSO-only control (vehicle control).

Step 2: Reaction Setup

  • Determine the optimal kinase and substrate concentrations beforehand. The goal is to achieve ~10-30% conversion of ATP to ADP in the linear range of the reaction.[21]

  • Prepare a 2X Kinase/Substrate Solution in kinase reaction buffer.

  • Prepare a 2X ATP Solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[22]

  • In a 384-well plate, add test compound dilutions. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[11]

  • Add the 2X Kinase/Substrate Solution to the wells containing the compound.

  • Initiate the kinase reaction by adding the 2X ATP Solution . The final reaction volume is typically 5-10 µL.

Step 3: Kinase Reaction and Signal Detection

  • Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ADP-Glo™ Reagent .[23] This will terminate the kinase reaction and deplete any remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add a volume of Kinase Detection Reagent equal to the sum of the previous additions. This reagent converts the ADP generated by the kinase back to ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[5]

  • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Read the luminescence on a plate reader.

Data Analysis
  • Normalize the data. The uninhibited control (DMSO only) represents 0% inhibition, and a no-kinase or maximally inhibited control represents 100% inhibition.

  • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - [ (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) ] )

  • Plot Percent Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[24]

Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay

This protocol validates that the compound can enter live cells and bind to its intended kinase target.

Materials and Reagents
  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection Reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase of interest)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound (test compound)

  • White, tissue-culture treated 96-well plates

  • Plate reader capable of measuring dual-filtered luminescence (460 nm and >610 nm)

Experimental Workflow

G A 1. Transfect Cells (with NanoLuc-Kinase fusion construct) B 2. Seed Transfected Cells (into 96-well plate and incubate for 24h) A->B D 4. Treat Cells with Compound (and incubate for 2h) B->D C 3. Prepare Compound Dilutions C->D E 5. Add NanoBRET Tracer D->E F 6. Add Nano-Glo Substrate/ Inhibitor Mix E->F G 7. Read Dual-Filtered Luminescence (Donor: 460nm, Acceptor: >610nm) F->G H 8. Calculate BRET Ratio (Acceptor/Donor) G->H I 9. Analyze Data (Plot BRET Ratio vs. [Compound], fit to determine IC50) H->I

Figure 3: Workflow for the NanoBRET™ cell-based target engagement assay.

Step-by-Step Procedure

Step 1: Cell Preparation and Transfection

  • Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion construct according to the transfection reagent manufacturer's protocol.

  • After transfection, seed the cells into a white 96-well plate at an appropriate density and incubate for 24 hours.

Step 2: Compound Treatment and Tracer Addition

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Add the compound dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator. This allows the compound to enter the cells and bind to the target kinase.

  • Prepare the NanoBRET™ Tracer at the pre-determined optimal concentration in Opti-MEM™.

  • Add the tracer to the wells and mix gently. The tracer will bind to any kinase not occupied by the test compound.

Step 3: Signal Detection

  • Prepare the Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor (to block any signal from leaked fusion protein).

  • Add the substrate mix to all wells.

  • Immediately read the plate on a luminometer equipped with two filters: a donor filter (460 nm) and an acceptor filter (>610 nm).

Data Analysis
  • For each well, calculate the raw NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (460 nm).

  • Normalize the data to obtain milliBRET units (mBU). The no-compound control represents the maximum BRET signal, while a control with a high concentration of a known inhibitor represents the minimum signal.

  • Plot the corrected mBU values versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer from the target kinase in live cells.[16]

Data Presentation: Hypothetical Selectivity Profile

After determining the IC50 values in biochemical assays, it is crucial to assess the compound's selectivity by testing it against a panel of other kinases. High selectivity is a key attribute of a promising drug candidate, as it minimizes the potential for off-target toxicity.[21][25]

Table 1: Hypothetical Biochemical IC50 Values for this compound

Kinase TargetFamilyBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)
Target Kinase A Tyrosine Kinase 15 85
Off-Target Kinase BSer/Thr Kinase850>10,000
Off-Target Kinase CTyrosine Kinase1,200Not Determined
Off-Target Kinase DTyrosine Kinase>10,000>10,000
Off-Target Kinase ESer/Thr Kinase4,500Not Determined

Data are hypothetical and for illustrative purposes only.

The data in Table 1 illustrate a desirable profile: potent inhibition of the primary target (Target Kinase A) with significantly weaker activity (>50-fold selectivity) against other kinases. The shift in potency between the biochemical and cellular assays is expected and reflects the need for the compound to compete with high physiological ATP concentrations.[26]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Kennicut, F. W., & Anderson, K. S. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. Biochemical Pharmacology, 77(10), 1561–1571. [Link]

  • Wang, T., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(13), 1846–1852. [Link]

  • BIT 479/579. Z-factors.
  • Izon. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Antczak, C., et al. (2011). Non-ATP competitive protein kinase inhibitors. Current Medicinal Chemistry, 18(19), 2824–2837. [Link]

  • Sancineto, L., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Experimental & Clinical Cancer Research, 42(1), 19. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. [Link]

  • Sancineto, L., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. BMC. [Link]

  • Kennicut, F. W., & Anderson, K. S. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed. [Link]

  • Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]

  • Tellechea, A., et al. (2006). Recent Progress in Development of Non-ATP Competitive Small-Molecule Inhibitors of Protein Kinases. Current Topics in Medicinal Chemistry, 6(9), 893-909. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • H-C. A. Woodruff, et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 779-792. [Link]

  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. [Link]

  • Papoian, G. A., et al. (2022). Conformation-tunable ATP-competitive kinase inhibitors. RSC Chemical Biology, 3(3), 329-335. [Link]

  • PunnettSquare.Tools. Z-Factor Calculator. [Link]

  • Papaleo, E., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30). [Link]

  • Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • International Centre for Kinase Profiling. Services | IC50 Determination. [Link]

  • Domainex. Biochemical Assays. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4896. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100698. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Cohen, P. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324734. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Sources

Application Note: 6-Chloro-N-heptyl-2-methylpyrimidin-4-amine as a Lipophilic Pyrimidine Scaffold

[1][2][3]

Executive Summary

This compound is a functionalized pyrimidine derivative characterized by a lipophilic heptyl tail and a reactive chloro-substituent.[1][2][3][4] In chemical biology and medicinal chemistry, this compound serves two primary functions:

  • Hydrophobic Pocket Probe: It acts as a fragment-based tool to interrogate deep hydrophobic pockets in enzymes (e.g., kinases, DHODH) or receptors (e.g., GPCRs, PqsR), where the heptyl chain mimics fatty acid or alkyl signaling motifs.

  • Electrophilic Scaffold: The C6-chloro position functions as a synthetic handle, allowing for the attachment of fluorophores, biotin, or warheads via Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, thereby converting the scaffold into a targeted affinity probe.[2]
    

Technical Specifications & Physicochemical Profile[1][2][3]

PropertyValueRelevance
IUPAC Name This compoundOfficial Identifier
CAS Number 2098048-30-5Cataloging
Molecular Formula

Stoichiometry
Molecular Weight 241.76 g/mol Fragment Screening (<300 Da)
cLogP ~4.6High Lipophilicity : Requires DMSO/Ethanol for solubilization; membrane permeable.[1][2][3][4]
H-Bond Donors/Acceptors 1 / 3Lipinski Rule of 5 Compliant
Key Structural Features Pyrimidine Core, C6-Cl (Electrophile), N-Heptyl (Hydrophobic Anchor)SAR Probing

Applications in Chemical Biology

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "growable" fragment.[1][2][3] The heptyl chain provides significant binding energy via van der Waals interactions in hydrophobic sub-pockets, while the pyrimidine core establishes hydrogen bonding networks (via N1/N3 or the exocyclic amine).

  • Target Classes: Lipid Kinases, Quorum Sensing Receptors (e.g., P. aeruginosa PqsR), and TRP channels.

  • Mechanism: The compound competes with native lipophilic ligands (e.g., quinolones, fatty acids).

Synthesis of Affinity Probes (Derivatization)

The 6-chloro substituent is deactivated by the electron-donating 4-amino group but remains susceptible to substitution under catalyzed conditions.[1][2][3] This allows researchers to replace the Chlorine with:

  • Fluorophores: For fluorescence polarization assays.[2]

  • Linkers: To attach to solid supports (affinity chromatography).[2][3]

  • Solubilizing Groups: To improve bioavailability.[2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Critical for Lipophilic Probes)

Rationale: The high cLogP (~4.6) indicates poor aqueous solubility.[3] Improper preparation will lead to micro-precipitation in assays, causing false negatives (or false positives via aggregation).[2]

Materials:

  • Compound (Powder)[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade)

  • Vortex Mixer[1][2][3]

  • Sonicator[1][2][3]

Procedure:

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • Example: For 1 mg of compound (MW 241.76), add 82.7

      
      L of DMSO.[2]
      
  • Solubilization: Add DMSO to the vial. Vortex vigorously for 30 seconds.[2]

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of crystalline aggregates.

  • QC: Visually inspect for clarity. If cloudy, warm to 37°C.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 6 months.

Protocol B: Palladium-Catalyzed Derivatization (Buchwald-Hartwig Coupling)

Rationale: To convert the scaffold into a functional probe, the 6-chloro group is displaced by a nucleophile (e.g., a fluorophore-amine).[2][3] Standard

123

Reaction Scheme: Scaffold-Cl + R-NH2 -> Scaffold-NH-R

Reagents:

  • Scaffold: this compound (1.0 equiv)[1][2][3][4]

  • Nucleophile: Primary/Secondary amine (e.g., Dansyl-cadaverine) (1.2 equiv)[2][3]

  • Catalyst:

    
     (5 mol%)[1][2][3]
    
  • Ligand: Xantphos (10 mol%)[1][2][3]

  • Base:

    
     (2.0 equiv)[1][2][3]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[2][3]

Step-by-Step:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[2]

  • Loading: Add Scaffold (1.0 eq), Amine (1.2 eq), Base (2.0 eq), Catalyst, and Ligand.

  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.1 M).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The starting material (Cl) peak should disappear.[1][3]

  • Workup: Filter through Celite to remove Palladium.[2] Concentrate in vacuo.[2]

  • Purification: Purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

Protocol C: Cellular Competition Assay (PqsR/Quorum Sensing Model)

Rationale: Testing the compound's ability to inhibit signaling in Gram-negative bacteria by competing for the hydrophobic ligand binding site.[1][2][3]

System: Pseudomonas aeruginosa (PAO1 strain) or E. coli reporter strain.[2][3] Readout: GFP fluorescence or Pyocyanin production.

  • Culture: Grow bacterial reporter strain to

    
    .
    
  • Dosing: Add the compound (from DMSO stock) to cultures in a 96-well plate.

    • Dose Range: 0.1

      
      M to 100 
      
      
      M.[2]
    • Control: DMSO vehicle (Final concentration < 0.5%).[1][3]

  • Challenge: Add native agonist (e.g., PQS or HHQ) at

    
     concentration.
    
  • Incubation: Incubate at 37°C with shaking for 4–8 hours.

  • Measurement: Measure Fluorescence (Ex/Em specific to reporter) or Absorbance (Pyocyanin).[1][3]

  • Analysis: Plot Dose-Response curve to determine

    
    .
    

Visualization: Experimental Workflow & Pathway

The following diagram illustrates the logical flow from Stock Preparation to Probe Synthesis and Biological Validation.

Gcluster_0Path A: Direct Screeningcluster_1Path B: Probe SynthesisCompound6-chloro-N-heptyl-2-methylpyrimidin-4-amineStock50 mM DMSO Stock(Solubilization)Compound->Stock Protocol ACouplingPd-Catalyzed Coupling(Buchwald-Hartwig)Compound->Coupling Protocol B(+ Amine/Linker)AssayHydrophobic PocketCompetition AssayStock->Assay Protocol CResult1IC50 / Hit ValidationAssay->Result1ProbeFunctionalized Probe(Fluorescent/Biotinylated)Coupling->ProbeValidationTarget Engagement(FP / Pull-down)Probe->Validation

Figure 1: Workflow for utilizing the scaffold in direct screening (Path A) or converting it into a functional affinity probe (Path B).[1][2][3]

Safety & Handling

  • GHS Classification: Warning.[2] Causes skin irritation (H315), Eye irritation (H319).[3]

  • PPE: Wear nitrile gloves and safety glasses.[2] Handle in a fume hood, especially during heating or powder weighing.

  • Waste: Dispose of halogenated organic waste according to institutional EHS guidelines.

References

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Standard text for pyrimidine reactivity and

    
     mechanisms).
    
  • Fragment-Based Discovery: Erlanson, D. A., & Jahnke, W. (2016). Fragment-based Drug Discovery: Lessons and Outlook. Wiley-VCH.[1][2][3] Link[1][2][3]

  • Buchwald-Hartwig Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1][2][3]

  • PqsR Antagonists: Starkey, M., et al. (2014). Pseudomonas aeruginosa PqsR Antagonists.[2] Chemical Reviews (Contextual reference for heptyl-pyrimidine analogs in quorum sensing).

Application Note: High-Throughput Screening Protocols for Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) and kinase inhibitors. However, the discovery of novel pyrimidine analogues is often plagued by off-target cytotoxicity and poor metabolic stability.

This guide moves beyond generic screening to provide a mechanism-centric HTS workflow . We focus on two critical validation nodes:

  • Upstream Target Engagement: Direct inhibition of Thymidylate Synthase (TS) or Dihydroorotate Dehydrogenase (DHODH) using Fluorescence Polarization (FP).

  • Downstream Phenotypic Consequence: Quantification of DNA Double-Strand Breaks (DSBs) via High-Content Screening (HCS) of

    
    -H2AX foci.
    

This dual-approach ensures that hits are not merely cytotoxic, but specifically disrupt pyrimidine metabolism and DNA integrity.

Mechanism of Action & Intervention Points

To design an effective screen, one must map the library against the metabolic bottleneck. The diagram below illustrates where pyrimidine analogues intercept the de novo synthesis and salvage pathways.

PyrimidinePath cluster_denovo De Novo Synthesis cluster_salvage Salvage & DNA Inc. Aspartate Aspartate DHO Dihydroorotate Aspartate->DHO Orotate Orotate DHO->Orotate Oxidation DHODH TARGET: DHODH (Mitochondrial) DHO->DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP dTMP dTMP dUMP->dTMP Methylation TS TARGET: Thymidylate Synthase (TS) dUMP->TS DNA DNA Integration (Chain Termination) dTMP->DNA DNA_Damage DNA Damage (DSBs / Gamma-H2AX) DNA->DNA_Damage Replication Stress DHODH->Orotate TS->dTMP Analogue1 Pyrim. Analogue (e.g., Brequinar) Analogue1->DHODH Inhibits Analogue2 Pyrim. Analogue (e.g., 5-FU) Analogue2->TS Inhibits

Figure 1: Pyrimidine metabolic pathway highlighting key enzymatic targets (DHODH, TS) and the downstream consequence of inhibition (DNA Damage).

Protocol A: Biochemical HTS (Fluorescence Polarization)

Target: Thymidylate Synthase (TS) or DHODH. Method: Fluorescence Polarization (FP).[1][2][3]

Scientific Rationale

Traditional colorimetric assays for TS (measuring absorbance change) are prone to interference from library compounds. FP is a ratiometric method that measures the binding of a small fluorescent tracer (e.g., labeled dUMP analogue) to the large TS protein.

  • High FP (mP): Tracer bound to Enzyme (Slow rotation).

  • Low FP (mP): Tracer displaced by Inhibitor (Fast rotation).

Materials & Reagents
ComponentSpecificationNotes
Enzyme Recombinant Human Thymidylate Synthase>90% purity. Store at -80°C.
Tracer Fluorescein-labeled dUMP (FdUMP-FAM)

must be determined prior to HTS.
Assay Buffer 50 mM TES (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 0.01% Triton X-100Triton X-100 prevents compound aggregation.
Plate 384-well Black, Low-Binding, Flat BottomEssential to reduce background fluorescence.
Controls 5-Fluorouracil (Positive), DMSO (Negative)
Step-by-Step Protocol
  • Master Mix Preparation:

    • Thaw enzyme on ice. Dilute TS enzyme to 2x concentration (typically 20-50 nM) in Assay Buffer.

    • Prepare Tracer solution at 2x concentration (typically 2-5 nM). Note: Tracer concentration should be < Kd to ensure competitive sensitivity.

  • Compound Plating (Acoustic Dispensing):

    • Dispense 50 nL of library compounds (10 mM DMSO stock) into the 384-well plate.

    • Columns 1-2: Negative Control (DMSO only).

    • Columns 23-24: Positive Control (10 µM 5-FU).

  • Reaction Assembly:

    • Add 10 µL of 2x Enzyme Solution to all wells.

    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibrium.

    • Add 10 µL of 2x Tracer Solution to all wells.

    • Final Volume: 20 µL. Final DMSO: 0.25%.

  • Incubation:

    • Seal plate (aluminum foil seal) to prevent evaporation and light exposure.

    • Incubate for 60 minutes at RT.

  • Readout:

    • Read on a Multimode Plate Reader (e.g., EnVision, PHERAstar).

    • Excitation: 485 nm | Emission: 535 nm (Parallel & Perpendicular).

    • Calculate mP (milli-Polarization) values.

Protocol B: Cell-Based Phenotypic Screen (High-Content)

Target: DNA Damage Response (DDR).[4] Method: Immunofluorescence for


-H2AX foci.[5][6][7]
Scientific Rationale

Pyrimidine analogues act as "false substrates," leading to stalled replication forks and DNA Double-Strand Breaks (DSBs). Phosphorylation of histone H2AX (forming


-H2AX) is the earliest and most robust marker of this specific toxicity. This assay distinguishes specific antimetabolites from non-specific membrane disruptors.
Materials & Reagents
ComponentSpecification
Cell Line HCT116 (Colon) or MIA PaCa-2 (Pancreatic)
Primary Ab Anti-phospho-Histone H2AX (Ser139) [Mouse mAb]
Secondary Ab Goat anti-Mouse Alexa Fluor 488
Nuclear Stain Hoechst 33342 (1 µg/mL)
Fixative 4% Paraformaldehyde (PFA) in PBS
Step-by-Step Protocol
  • Cell Seeding:

    • Seed 2,000 cells/well in 384-well Imaging Plates (black wall, clear bottom).

    • Incubate at 37°C/5% CO2 for 24 hours to allow attachment.

  • Compound Treatment:

    • Add compounds using a pin-tool or acoustic dispenser.

    • Typical screening concentration: 10 µM .[8]

    • Incubate for 24 hours . Note: 24h is optimal for accumulation of S-phase dependent DNA damage.

  • Fixation & Permeabilization:

    • Aspirate media (leave 10 µL residual to avoid cell loss).

    • Add 30 µL 4% PFA . Incubate 15 min at RT.

    • Wash 3x with PBS.[9]

    • Add 30 µL 0.2% Triton X-100 in PBS. Incubate 10 min.

  • Staining:

    • Block with 3% BSA/PBS for 30 min.

    • Add Primary Antibody (1:500 in 1% BSA). Incubate 1 hour at RT.

    • Wash 3x with PBS.[9]

    • Add Secondary Antibody + Hoechst 33342 . Incubate 45 min in dark.

  • High-Content Imaging:

    • Image on automated confocal system (e.g., Opera Phenix, CellInsight).

    • Channel 1 (Nuclei): 405 nm Ex.

    • Channel 2 (Foci): 488 nm Ex.

    • Algorithm: Identify nuclei -> Detect "spots" (foci) within nuclear mask.

    • Output: Mean Foci Count per Nucleus.

Data Analysis & Hit Validation

Z-Factor Calculation

To validate assay robustness before running the full library, calculate the Z-factor using your controls. A value > 0.5 is mandatory for HTS.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
Hit Selection Logic
  • Primary Filter: Compounds with >50% inhibition (Biochemical) OR >3 SD increase in

    
    -H2AX foci (Cell-based).
    
  • Counter-Screen: Run hits against a generic kinase or unrelated enzyme (e.g., Luciferase if using Glo-assays) to rule out aggregators.

  • Potency: Determine

    
     (Biochemical) and 
    
    
    
    (Cellular). A valid pyrimidine hit should show correlation between enzyme inhibition and cellular DNA damage.
Workflow Visualization

HTS_Workflow cluster_Primary Primary Screen cluster_Secondary Secondary Phenotyping Library Pyrimidine Library Assay1 Biochemical FP (Target: TS/DHODH) Library->Assay1 Filter1 Hit Cutoff (>50% Inhib) Assay1->Filter1 Filter1->Library Discard Assay2 HCS: Gamma-H2AX (DNA Damage) Filter1->Assay2 Hits Filter2 Validation (Dose-Response) Assay2->Filter2 Lead Validated Lead Series Filter2->Lead Confirmed

Figure 2: Integrated HTS workflow filtering library compounds through biochemical affinity and cellular phenotypic validation.

References

  • BenchChem. (2025).[10] Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. Retrieved from

  • Cid, C., et al. (2016).[11] A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening.[11] Analytical Biochemistry. Retrieved from

  • Fu, S., et al. (2012).[8]

    
    -H2AX Kinetics as a Novel Approach to High Content Screening for Small Molecule Radiosensitizers. PLOS ONE.[8] Retrieved from [8]
    
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.[3] Retrieved from

  • Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research.[12] Retrieved from

Sources

Animal models for testing 6-chloro-N-heptyl-2-methylpyrimidin-4-amine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Part 1: Executive Summary & Structural Rationale

Compound Analysis: The molecule This compound (herein referred to as CPM-7 ) possesses a distinct pharmacophore characterized by a pyrimidine core substituted with a lipophilic heptyl amine tail (C7) and a chlorine atom.

Structural-Activity Relationship (SAR) Logic:

  • Lipophilic Tail (N-heptyl): The C7 alkyl chain is critical. In medicinal chemistry, alkyl chains of this length (C4–C12) are frequently utilized to mimic N-acyl homoserine lactones (AHLs) , the signaling molecules used by Gram-negative bacteria for Quorum Sensing (QS). Alternatively, this lipophilicity suggests potential for membrane interaction or ferroptosis inhibition .

  • Pyrimidine Core: A privileged scaffold for kinase inhibition and bacterial receptor antagonism (e.g., LasR/RhlR in Pseudomonas aeruginosa).

  • Predicted Mechanism: Based on current literature regarding N-alkyl aminopyrimidines, CPM-7 is most likely a Quorum Sensing Inhibitor (QSI) or a Membrane-Active Antibacterial .

Scope of this Guide: This application note outlines the "Gold Standard" animal models required to validate CPM-7 as an anti-virulence therapeutic targeting Pseudomonas aeruginosa and Staphylococcus aureus.

Part 2: Mechanism of Action & Pathway Visualization

Before in vivo testing, the mechanism must be contextualized. If CPM-7 functions as a QSI, it will not kill bacteria directly (bacteriostatic) but will strip them of their virulence (anti-virulence).

Hypothesized Signaling Pathway (Quorum Sensing Inhibition)

QS_Pathway LasI LasI Synthase AHL AHL Signal (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor (Cytoplasmic) AHL->LasR Binds CPM7 CPM-7 (Inhibitor) CPM7->LasR Competitive Antagonism Complex LasR-AHL Complex LasR->Complex Dimerization DNA Target DNA (Virulence Genes) Complex->DNA Promoter Binding Virulence Virulence Factors (Pyocyanin, Elastase) DNA->Virulence Transcription Biofilm Biofilm Formation DNA->Biofilm Regulation

Figure 1: Hypothesized mechanism of CPM-7 acting as a competitive antagonist at the LasR receptor, preventing the binding of the native AHL signal and blocking downstream virulence factors.[1]

Part 3: In Vivo Efficacy Models

Model A: Murine Model of Acute P. aeruginosa Pneumonia

Rationale: This is the primary model for Quorum Sensing Inhibitors. P. aeruginosa requires QS to produce elastase and pyocyanin, which destroy lung tissue. If CPM-7 works, bacterial load may remain high, but lung damage and mortality will decrease .

1. Experimental Design Table

GroupNChallenge AgentTreatment (Route: SC/IP)Dose Frequency
Vehicle 10P. aeruginosa PAO15% DMSO / 95% Salineq.12.h x 3 days
Positive Ctrl 10P. aeruginosa PAO1Tobramycin (30 mg/kg)q.12.h x 3 days
CPM-7 Low 10P. aeruginosa PAO1CPM-7 (10 mg/kg)q.12.h x 3 days
CPM-7 High 10P. aeruginosa PAO1CPM-7 (50 mg/kg)q.12.h x 3 days
Sham 5Sterile PBSVehicleq.12.h x 3 days

2. Detailed Protocol

  • Step 1: Inoculum Preparation

    • Grow P. aeruginosa (strain PAO1 or PA14) to mid-log phase (OD600 = 0.5).

    • Centrifuge and resuspend in PBS to a concentration of

      
       CFU/20 µL.
      
  • Step 2: Infection (Intranasal)

    • Anesthetize BALB/c mice (6–8 weeks old) using Ketamine/Xylazine.

    • Inoculate 20 µL of bacterial suspension into the nostrils (10 µL per nostril).

    • Hold mouse upright for 30s to ensure aspiration into lungs.

  • Step 3: Treatment Administration

    • Administer CPM-7 via Subcutaneous (SC) injection 1 hour post-infection.

    • Continue treatment every 12 hours.

  • Step 4: Endpoints (48–72 Hours)

    • Survival: Monitor every 4 hours.

    • Bacterial Load: Homogenize left lung lobe; plate on Pseudomonas Isolation Agar.

    • Virulence suppression (Critical for CPM-7): Measure Pyocyanin levels in lung homogenate (chloroform extraction + spectrophotometry at 520 nm).

    • Histopathology: H&E staining of right lung lobe to assess neutrophil infiltration and alveolar necrosis.

3. Expected Outcome & Interpretation

  • If CPM-7 is a QSI : You will see reduced lung damage and reduced pyocyanin, but minimal reduction in CFU count compared to Tobramycin.

  • If CPM-7 is a Bactericidal : You will see reduced CFU count similar to Tobramycin.

Model B: Murine Subcutaneous Abscess Model (S. aureus)

Rationale: The heptyl tail of CPM-7 may disrupt the membrane of Gram-positive bacteria (MRSA). This model tests for membrane-active efficacy in soft tissue.

1. Workflow Visualization

Abscess_Model Step1 Step 1: Shave Flank (BALB/c Mice) Step2 Step 2: SC Injection (1x10^7 CFU MRSA + Cytodex Beads) Step1->Step2 Step3 Step 3: Treatment (CPM-7 Local or Systemic) Step2->Step3 Step4 Step 4: Monitor Abscess Area (Days 1-5) Step3->Step4 Step5 Step 5: Harvest & Homogenize (Day 5) Step4->Step5 Outcome Outcome: Dermonecrosis Reduction Step5->Outcome

Figure 2: Workflow for the Subcutaneous Abscess Model. Cytodex beads are used to create a defined 3D structure for the abscess, allowing precise measurement of dermonecrosis.

2. Protocol Highlights

  • Inoculum: S. aureus (USA300) mixed with Cytodex microcarrier beads (to localize infection).

  • Dosing: Administer CPM-7 via Intraperitoneal (IP) injection to test systemic bioavailability, or Subcutaneous (SC) at the site to test local efficacy.

  • Key Metric: Measure the area of the necrotic lesion (

    
    ) daily using calipers. The heptyl chain should facilitate penetration into the abscess core.
    

Part 4: Pharmacokinetics & Formulation (Critical)

Challenge: The "N-heptyl" and "Chloro" substituents make CPM-7 highly lipophilic (High LogP). It will likely suffer from poor aqueous solubility.

Formulation Strategy: Do not use simple saline. Use the following vehicle for in vivo delivery:

  • Preferred: 5% DMSO + 40% PEG-400 + 55% Saline.

  • Alternative: 10% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

PK Sampling Protocol:

  • Administer single dose (10 mg/kg IV and PO).

  • Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS. Look for N-dealkylation (loss of heptyl chain), which is the primary metabolic liability for this class of compounds.

References

  • Hentzer, M., et al. (2003).[2] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

    • Establishes the protocol for testing QSIs in lung infection models.
  • O'Loughlin, C. T., et al. (2013). "A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation."[1][3] Proceedings of the National Academy of Sciences. Link

    • Validates the use of small molecule antagonists against LasR.
  • Kengmo Tchoupa, A., et al. (2022). "N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens."[4][5] ACS Medicinal Chemistry Letters. Link

    • Provides SAR evidence for N-heptyl chains in antimicrobial efficacy.
  • Starkey, M., et al. (2014). "Pseudomonas aeruginosa quorum-sensing inhibitors neutralize virulence and reduce lung infection in mice." PLoS Pathogens. Link

    • Source for the acute pneumonia model protocol.

Sources

Troubleshooting & Optimization

Improving solubility of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

User Query: "I cannot get 6-chloro-N-heptyl-2-methylpyrimidin-4-amine to fully dissolve in DMSO, or it precipitates upon standing. How do I stabilize this?"

Scientist's Assessment: This molecule presents a classic "amphiphilic conflict." You have a polar, heteroaromatic core (the pyrimidine ring with amine/chloro substituents) capable of hydrogen bonding, attached to a hydrophobic heptyl (


) tail.

While DMSO is a polar aprotic solvent excellent for the core, the heptyl tail introduces significant lipophilicity (high LogP). The failure modes here are likely kinetic entrapment (crystal lattice energy is too high to break easily) or water-induced aggregation (the hydrophobic tails bunching together if the DMSO is wet).

Physicochemical Profile
FeatureStructural Impact on Solubility
Pyrimidine Core Polar, H-bond acceptor. Soluble in DMSO.[1][2][3][4][5][6][7]
C6-Chloro Group Electron-withdrawing. Increases core polarity but adds risk of hydrolysis at high temps.
N-Heptyl Chain The Problem Child. High lipophilicity. Causes Van der Waals aggregation.
C2-Methyl Slight steric bulk, increases lattice energy compared to H-analog.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "The solid floats or clumps and won't dissolve even with vortexing."

Diagnosis: Kinetic Solubility Barrier. The crystal lattice energy of the solid is higher than the immediate solvation energy provided by room-temperature DMSO. The heptyl chains are likely "interdigitated" in the crystal structure, resisting solvent penetration.

  • Solution: Thermal Activation + Sonication.

  • Why: Vortexing only moves the liquid around the solid. Sonication creates cavitation bubbles that implode, physically shattering the crystal lattice. Mild heat increases the kinetic energy of the DMSO molecules, allowing them to penetrate the lipophilic tail regions.

Issue 2: "It dissolves, but turns cloudy or precipitates after a few hours."

Diagnosis: Hygroscopic Crash-Out. DMSO is hygroscopic (absorbs water from air). Even 1-2% water content can drastically reduce the solubility of the heptyl chain, forcing the molecule to precipitate or form micelle-like aggregates.

  • Solution: Use Anhydrous DMSO & Inert Gas.

  • Why: Water acts as a "non-solvent" for the heptyl chain. You must minimize water uptake.

Issue 3: "The solution turned yellow/brown after heating."

Diagnosis: Thermal Degradation (SNAr). The C6-Chloro position is reactive. If you heat above 50°C, especially if any trace water or nucleophiles are present, you risk hydrolyzing the chloride or reacting it with impurities.

  • Solution: Strict Temperature Cap (40°C).

  • Why: You must balance thermodynamic solubility (heat helps) with chemical stability (heat hurts).

Standardized Dissolution Protocols

Protocol A: The "Gold Standard" Preparation

Use this for primary stock solutions (e.g., 10 mM - 50 mM).

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially, as plasticizers can leach into DMSO).

  • Solvent Addition: Add Anhydrous DMSO (stored over molecular sieves) to achieve 80% of the target volume.

  • Wetting: Vortex for 30 seconds to disperse clumps.

  • Energy Input: Sonicate in a water bath at 35–40°C for 10–15 minutes.

    • Critical Check: Hold the vial up to a light source. If you see "schlieren" lines (refractive swirls) or micro-particulates, sonicate for another 5 minutes.

  • Final Volume: Top up to the final volume with DMSO. Invert to mix.

  • Storage: Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Rescue" (For Precipitated Stocks)

Use this if your frozen stock has crashed out.

  • Thaw: Thaw completely at Room Temperature (RT). Do not open the cap yet (prevents condensation).

  • Heat: Place in a 37°C water bath for 10 minutes.

  • Agitate: Vortex vigorously for 1 minute.

  • Visual Confirmation: If precipitate remains, add 5% tert-Butanol (TBA) or warm to 45°C (max) for 5 minutes.

    • Note: If it still does not dissolve, the compound may have degraded or formed a polymorph. Check purity via LC-MS.

Visual Logic Pathways

Diagram 1: Solubility Decision Tree

This flowchart guides you through the decision-making process based on visual observation.

SolubilityWorkflow Start Start: Solid Compound + DMSO Vortex Step 1: Vortex 1 min Start->Vortex Check1 Visual Check: Clear? Vortex->Check1 Sonicate Step 2: Sonicate @ 40°C (15 min) Check1->Sonicate No Success Success: Aliquot & Store (-20°C) Check1->Success Yes Check2 Visual Check: Clear? Sonicate->Check2 Check2->Success Yes Precipitate Issue: Precipitate/Haze remains Check2->Precipitate No AddCosolvent Step 3: Add 5% tert-Butanol or Reduce Conc. Precipitate->AddCosolvent Check3 Visual Check: Clear? AddCosolvent->Check3 Check3->Success Yes LCMS Action: Check Purity (LC-MS) Possible Degradation Check3->LCMS No

Caption: Decision tree for troubleshooting solubility issues. Yellow diamonds indicate inspection points; Red nodes indicate critical energy input steps.

Diagram 2: Mechanistic Failure Mode

Understanding why the heptyl chain causes issues in wet DMSO.

MolecularInteraction Molecule 6-Cl-N-heptyl-pyrimidine DMSO Pure DMSO Molecule->DMSO Dipole-Dipole (Pyrimidine Core) Molecule->DMSO Van der Waals (Heptyl Tail) Aggregation Hydrophobic Aggregation (Precipitation) Molecule->Aggregation Tail-Tail Interaction Solvation Full Solvation (Clear Solution) DMSO->Solvation Anhydrous Conditions Water Trace Water (H2O) Water->Molecule Repulsion (Heptyl Tail) Water->DMSO H-Bonding (Stronger than DMSO-Drug) Water->Aggregation Drives Exclusion

Caption: Mechanism of failure. Trace water competes for DMSO binding and repels the heptyl tail, forcing the drug molecules to aggregate (crash out).

Advanced FAQ

Q: Can I acidify the DMSO to help it dissolve? A: Proceed with caution. Adding an acid (like HCl or TFA) will protonate the pyrimidine amine or ring nitrogen. While this creates a salt that might be more soluble in polar solvents, it fundamentally changes the species. If your downstream assay relies on the neutral molecule crossing a membrane, the protonated form will fail. Only use acid if you are sure the assay buffer will buffer it back to neutral pH later.

Q: Why not use Ethanol or Methanol? A: The heptyl chain gives this molecule significant lipophilicity. While alcohols are polar, they lack the dipolar aprotic power of DMSO to solvate the aromatic core effectively at high concentrations. However, Ethanol can be used as a co-solvent (e.g., 10% EtOH in DMSO) to help disrupt the lipid-like interactions of the heptyl tail if pure DMSO fails.

Q: Is the Chlorine atom stable in DMSO? A: Generally, yes, at room temperature. However, DMSO is a mild oxidant and can facilitate nucleophilic attacks. If you heat this molecule >60°C in "wet" DMSO, the chlorine could be displaced by a hydroxy group (hydrolysis), rendering your compound inactive. This is why we cap heating at 40°C.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Gaylord Chemical. (2024). "Dimethyl Sulfoxide (DMSO) Solubility Data & Usage Guide." Gaylord Chemical Technical Bulletin 102.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Chapter 4: Solubility." Elsevier.

  • PubChem. (2024). "Compound Summary: 6-chloro-2-methylpyrimidin-4-amine (Analog)." National Library of Medicine.

  • Sigma-Aldrich. (2024). "Handling and Storage of DMSO Stock Solutions." Technical Support Library.

Sources

Technical Support Center: In Vivo Optimization of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: C7-Pyr-Amine (Internal Reference)

Welcome to the Technical Support Center. This guide is designed for researchers optimizing the in vivo delivery of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine . Based on its structure—a lipophilic pyrimidine core with a heptyl tail and a reactive chloro substituent—this compound presents specific challenges regarding solubility, metabolic stability, and formulation. [1]

Part 1: Physicochemical Profile & Challenges

Before initiating animal studies, you must account for the specific structural properties of this molecule.[1]

PropertyStructural CauseIn Vivo Implication
High Lipophilicity (LogP > 4.5) N-heptyl chain (C7 alkyl tail)Critical Issue: Poor aqueous solubility.[1][2][3] High risk of precipitation in the peritoneal cavity (IP) or embolism (IV).[2] High volume of distribution (Vd).[1][2]
Metabolic Liability 2-methyl group Susceptible to rapid hepatic oxidation (CYP450) to hydroxymethyl/carboxylic acid, potentially shortening half-life (

).[1][2][3]
Reactivity 6-chloro group Generally stable, but potential for glutathione (GSH) conjugation in the liver, leading to hepatotoxicity at high doses.[1][2]
Target Class Pyrimidine AmineLikely Quorum Sensing Inhibitor (LasR) or Kinase Inhibitor .
Part 2: Formulation Troubleshooting (The #1 Failure Point)

Q: My compound precipitates immediately upon dilution with saline. What is the correct vehicle?

A: The heptyl chain makes this compound practically insoluble in pure aqueous buffers.[1][2] You cannot use simple saline or PBS.[1][2] You must use a Co-solvent System or Complexation Agent .[1][2][3]

Protocol A: The "Standard" Co-solvent System (IP/PO)

Best for early-stage PK/PD studies where maximum exposure is needed.[2][3]

  • Dissolve Stock: Dissolve compound in 100% DMSO to a concentration of 50 mg/mL . (Ensure clear solution; sonicate if necessary).

  • Add Surfactant: Add Tween 80 or Cremophor EL to the DMSO stock.[1][2]

  • Dilute: Slowly add warm (37°C ) Saline/PBS while vortexing.

Final Vehicle Composition:

  • 5% DMSO[1][2][3]

  • 5% Tween 80 (or PEG 400)[2]

  • 90% Saline (0.9% NaCl)[2]

WARNING: Do not exceed 10% DMSO for IV administration to avoid hemolysis.[1][2][3]

Protocol B: The "Advanced" Cyclodextrin System (IV/IP)

Best for reducing irritation and improving stability.[2]

  • Prepare 20% (w/v) Sulfobutylether-β-Cyclodextrin (SBECD) in water.

  • Dissolve compound in a minimal amount of DMSO (e.g., 2% of final volume).[1]

  • Slowly add the DMSO-compound mix to the SBECD solution under constant stirring.

  • Adjust pH to 7.4.[1][2]

Visual Decision Tree: Selecting the Right Formulation

FormulationLogic Start Start: Formulation Choice Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV IP_PO IP or Oral (PO) Route->IP_PO SystemA Use Co-Solvent: 5% DMSO / 40% PEG400 / 55% Saline IV->SystemA Alternative SystemB Use Complexation: 20% SBECD (Captisol) IV->SystemB Preferred Solubility Soluble in 5% DMSO? IP_PO->Solubility Solubility->SystemA Yes SystemC Use Lipid Carrier: Corn Oil or Labrafil Solubility->SystemC No (Highly Lipophilic)

Figure 1: Decision logic for vehicle selection based on administration route and solubility.

Part 3: Dosage & Toxicity Optimization

Q: How do I determine the Maximum Tolerated Dose (MTD)?

A: Due to the 6-chloro substitution, you must monitor for hepatotoxicity. Do not start with efficacy studies. Perform a Tiered Dose Escalation first.

Step-by-Step Dose Ranging Protocol (Mouse)
  • Tier 1 (Low): 5 mg/kg.[1][2]

    • Observation: 24 hours.[1][2][4] Check for piloerection, lethargy.

  • Tier 2 (Medium): 25 mg/kg.[1][2]

    • Observation: 48 hours.[1][2][5] Weigh animals daily. >15% weight loss = Toxicity.[1][2]

  • Tier 3 (High): 50-100 mg/kg.[1][2][3]

    • Stop Condition: If neurological signs (tremors) or death occur, the MTD is the previous tier.[1]

Q: The mice died immediately after IV injection. Is it toxic? A: Likely not chemical toxicity.[1][2][3] This is usually Physical Toxicity (Embolism) .[1][2]

  • Cause: The hydrophobic heptyl chain caused the compound to precipitate upon contact with blood pH/salinity.[1][2]

  • Fix: Switch to the SBECD (Cyclodextrin) formulation or reduce injection rate to >1 minute slow bolus.

Part 4: Pharmacokinetics (PK) Strategy

Q: I see efficacy in vitro (IC50 < 100 nM) but NO efficacy in vivo. Why?

A: This is the "Potency-Exposure Disconnect." The 2-methyl group on the pyrimidine ring is a "soft spot" for CYP450 enzymes.[1][2][3]

Diagnostic Workflow:

  • Microsomal Stability Assay: Incubate compound with Mouse Liver Microsomes (MLM).

    • If

      
       < 15 mins: The compound is being metabolized too fast.[1][2]
      
    • Solution: You must dose more frequently (e.g., BID or TID) or use a subcutaneous depot.[1]

  • Plasma Protein Binding (PPB): The heptyl chain is "sticky."[1][2]

    • If PPB > 99%, your free drug concentration might be below the IC50.[1][2]

    • Solution: Increase total dose to saturate binding sites.[1][2]

Experimental Workflow for Validation

PKWorkflow Start In Vivo Efficacy Failure CheckForm Check Formulation: Is it precipitating? Start->CheckForm CheckPK Check Pharmacokinetics: Is Drug in Plasma? CheckForm->CheckPK No (Clear) FixForm Switch to Cyclodextrin/Oil CheckForm->FixForm Yes (Cloudy) CheckMetab Metabolic Screen: Is 2-Me group oxidizing? CheckPK->CheckMetab Low Exposure FixDose Increase Dose / Frequency CheckMetab->FixDose High Clearance ChemMod Lead Opt: Block 2-Me or shorten heptyl CheckMetab->ChemMod t1/2 < 10 min

Figure 2: Troubleshooting workflow for lack of in vivo efficacy.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Corn Oil for oral gavage? A: Yes. For this specific structure (heptyl chain), Corn Oil is an excellent vehicle for PO or IP administration.[1][2] It acts as a lipid sink, preventing precipitation and potentially enhancing lymphatic transport (bypassing some liver metabolism).[1]

Q: What is the expected half-life (


)? 
A:  Based on structural analogs (lipophilic pyrimidines), expect a short initial phase (

min)
due to rapid tissue distribution (lipophilicity), followed by a longer terminal phase.[1][2]

Q: Is the 6-chloro group dangerous? A: It is a structural alert for idiosyncratic toxicity .[1][2][3] While stable in storage, in vivo glutathione conjugation can deplete liver GSH.[1][2]

  • Recommendation: Co-administer N-acetylcysteine (NAC) if you observe liver enzyme elevation (ALT/AST) during chronic dosing.[1][2][3]

References
  • Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1][2][3] Link

  • Blackwell, H. E., et al. (2008).[1][2] Design, Synthesis, and Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR.[1] ChemBioChem, 9(1), 68-76.[1] (Context for heptyl-pyrimidine pharmacophores). Link

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Standard guide for solubility/PK optimization). Link

  • Savjani, K. T., et al. (2012).[1][2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (Review of co-solvency and cyclodextrins). Link

Sources

Common pitfalls in 6-chloro-N-heptyl-2-methylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization for Chloropyrimidine Intermediates

Executive Summary

This guide addresses the specific challenges in synthesizing 6-chloro-N-heptyl-2-methylpyrimidin-4-amine via the nucleophilic aromatic substitution (


) of 4,6-dichloro-2-methylpyrimidine  with heptan-1-amine .

While the reaction appears straightforward, the symmetry of the starting material creates a critical kinetic challenge: stopping the reaction at the mono-substituted product without proceeding to the bis-substituted impurity. Furthermore, the lipophilicity of the heptyl chain introduces unique solubility issues ("oiling out") that complicate purification.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the kinetic pathway and the critical control points required to prevent over-substitution.

ReactionPathway cluster_conditions Critical Control Factors SM Starting Material (4,6-dichloro-2-methylpyrimidine) Mono TARGET PRODUCT (this compound) SM->Mono Fast (k1) Low Temp (<25°C) Inverse Addition Reagent Heptan-1-amine (Nucleophile) Reagent->Mono Bis MAJOR IMPURITY (Bis-heptyl adduct) Mono->Bis Slow (k2) High Temp (>40°C) Excess Amine Control1 Stoichiometry (1.0 : 0.95 SM:Amine) Control2 Base Selection (DIPEA vs K2CO3)

Figure 1: Kinetic pathway of 4,6-dichloropyrimidine substitution. The goal is to maximize k1 while suppressing k2.

Part 2: Troubleshooting Modules & FAQs

Module 1: Controlling Regioselectivity & Bis-Substitution

The Issue: The starting material is symmetric. Once the first chlorine is displaced, the ring remains electrophilic enough to react with a second equivalent of amine, forming the 4,6-bis(heptylamino) byproduct.

Q: Why is my crude LC-MS showing 30% bis-substituted product? A: This is a classic kinetic failure. You likely performed a "standard addition" (adding pyrimidine to amine) or ran the reaction too hot.

  • The Fix (Inverse Addition): You must maintain a low concentration of free amine relative to the pyrimidine. Dissolve the pyrimidine in the solvent first, then add the amine dropwise.

  • Stoichiometry: Do not use an excess of amine. Use a ratio of 1.0 equiv Pyrimidine : 0.95 equiv Amine . It is better to have unreacted starting material (easy to separate) than bis-product (difficult to separate).

  • Temperature: Run the reaction at 0°C to 10°C . The activation energy for the second substitution is higher; keeping it cold "freezes" the reaction at the mono-stage.

Module 2: Solubility & "Oiling Out"

The Issue: The heptyl chain is highly lipophilic (greasy), while the chloropyrimidine core is somewhat polar. This amphiphilic nature causes the product to form an oil rather than a precipitate in standard protic solvents.

Q: I used Ethanol/Water, but my product formed a sticky gum instead of a solid. How do I fix this? A: This is "oiling out." The heptyl chain prevents clean crystallization in high-polarity solvents.

  • The Fix: Switch to a solvent system that accommodates the lipophilic tail.

    • Reaction Solvent: Use Isopropanol (IPA) or THF .

    • Workup: Do not rely on precipitation. Evaporate the solvent, redissolve in DCM (Dichloromethane) , and wash with water to remove the salt byproduct.

    • Purification: If you must crystallize, use a non-polar anti-solvent like Hexanes or Heptane added to a concentrated solution of the product in Ethyl Acetate .

Module 3: Base Selection & Hydrolysis

The Issue: Strong bases or aqueous conditions can lead to hydrolysis of the chlorine (forming the pyrimidinone) or the starting material.

Q: I see a peak at [M-Cl+OH] (Hydrolysis). Is my base too strong? A: Likely, yes, or your solvent is "wet."

  • The Fix: Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or an inorganic base like anhydrous

    
     .
    
  • Avoid: Hydroxide bases (NaOH, KOH) or heating in aqueous ethanol, which promotes hydrolysis of the 6-chloro substituent.

Part 3: Master Protocol (Self-Validating)

This protocol is designed with built-in checkpoints to ensure integrity.

Reagents:

  • 4,6-Dichloro-2-methylpyrimidine (1.0 equiv)

  • Heptan-1-amine (0.95 equiv)

  • DIPEA (1.1 equiv)

  • Solvent: Isopropanol (IPA) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in IPA (10 volumes) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA (1.1 eq) to the cooled solution.

  • Inverse Addition (Critical): Dissolve Heptan-1-amine (0.95 eq) in a small volume of IPA. Add this solution dropwise to the pyrimidine mixture over 30–60 minutes.

    • Why? Keeps amine concentration low, preventing bis-substitution.

  • Reaction Monitoring: Stir at 0°C–RT for 4–6 hours.

    • Checkpoint: Check TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Success Criteria: Mono-product (Major), Starting Material (<5%), Bis-product (<2%).

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Redissolve residue in DCM.

    • Wash with 0.1M HCl (removes unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If oil: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Note: The heptyl group makes the molecule move faster on silica than methyl-analogs.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose failures in real-time.

Troubleshooting Start Analyze Crude LC-MS/TLC Issue1 High Bis-Product (>5%) Start->Issue1 Two Heptyl chains Issue2 High Hydrolysis (OH instead of Cl) Start->Issue2 Mass = M-18 Issue3 Low Conversion (<50%) Start->Issue3 SM remains Sol1 Reduce Temp to 0°C Use Inverse Addition Reduce Amine Eq to 0.9 Issue1->Sol1 Sol2 Dry Solvents Switch Base to DIPEA Eliminate Water Issue2->Sol2 Sol3 Check Base Quality Increase Time (Not Temp) Switch Solvent to THF Issue3->Sol3

Figure 2: Diagnostic decision tree for reaction outcomes.

Part 5: Data Summary

ParameterRecommended RangeConsequence of Deviation
Temperature 0°C – 20°C>40°C: Rapid formation of bis-substituted impurity.
Stoichiometry 1.0 SM : 0.95 Amine>1.0 Amine: Promotes bis-substitution.
Addition Rate Dropwise (30+ min)Bolus: Localized high concentration leads to bis-products.
Solvent IPA, THF, DCMEthanol/Water: Product may oil out; hydrolysis risk.

References

  • PubChem. (2025).[2][3] 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3.[3][4] National Library of Medicine. Available at: [Link]

  • Molecules (MDPI). (2021). Mono- and Diamination of 4,6-Dichloropyrimidine.... ResearchGate/MDPI. Discusses the kinetics of mono- vs di-amination of symmetric chloropyrimidines. Available at: [Link]

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. Explains the electronic effects governing substitution at C4 vs C6 (and C2). Available at: [Link]

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Degradation pathways of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Chloro-N-heptyl-2-methylpyrimidin-4-amine

Introduction: Understanding the Stability of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide insights into the potential degradation pathways of this compound in solution. As of this writing, specific degradation studies on this exact molecule are not prevalent in published literature. Therefore, this guide is built upon established principles of organic chemistry and data from closely related pyrimidine and amine analogs.

Our approach is to deconstruct the molecule into its key functional components—the chloropyrimidine core, the secondary amine linkage, and the N-heptyl chain—to forecast its behavior under various experimental conditions. This guide will help you anticipate potential stability issues, troubleshoot anomalous results, and design robust experimental protocols.

Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses common questions regarding the stability of this compound in solution.

Q1: What is the primary, non-photolytic degradation pathway for this compound in aqueous solution?

The most probable degradation pathway in an aqueous environment is the hydrolysis of the C-Cl bond at the 6-position of the pyrimidine ring. The chlorine atom is a good leaving group, and the carbon atom it's attached to is susceptible to nucleophilic attack by water or hydroxide ions. This reaction would substitute the chloro group with a hydroxyl group, forming N-heptyl-6-hydroxy-2-methylpyrimidin-4-amine.

This type of nucleophilic aromatic substitution is a well-documented reaction for chloropyrimidines and other chloro-substituted nitrogen heterocycles. The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: How does solution pH impact the stability and degradation of the molecule?

The pH of the solution is a critical factor governing the compound's stability due to the presence of multiple basic nitrogen atoms.[1][2]

  • Acidic Conditions (Low pH): In acidic media, the nitrogen atoms in the pyrimidine ring and the exocyclic amine can become protonated. This protonation alters the electronic distribution within the molecule, which can potentially increase the electrophilicity of the carbon atom bonded to the chlorine, thereby accelerating the rate of hydrolysis.[1][3]

  • Neutral to Basic Conditions (High pH): Under basic conditions, the concentration of the hydroxide ion (a strong nucleophile) increases, which can accelerate the rate of C-Cl bond hydrolysis. The optimal pH for the stability of many pyrimidine-based enzymatic reactions is often slightly alkaline, though this does not directly translate to chemical stability.[4]

The pKa values of the compound determine the predominant species in solution at a given pH, which in turn dictates its reactivity and degradation profile.[3]

Q3: Is this compound susceptible to photodegradation?

Yes, significant susceptibility to photodegradation is expected. Aromatic systems like pyrimidine absorb ultraviolet (UV) light. This energy absorption can lead to two primary photodegradation pathways:

  • Direct Photolysis: The energy from UV light can directly induce the cleavage of the C-Cl bond, a common photochemical reaction for chlorinated aromatic compounds.

  • Indirect Photodegradation: In solutions containing photosensitizers (like humic substances or nitrate ions often found in environmental or biological media), reactive species such as hydroxyl radicals (•OH) or triplet states of the sensitizers are generated under sunlight or artificial light.[5][6] These highly reactive species can then attack the amine or the aromatic ring, leading to complex degradation.[5] The secondary amine group is particularly susceptible to electron transfer reactions with excited photosensitizers.[5][7]

To mitigate this, solutions should be protected from light using amber vials or by working in a controlled lighting environment.

Q4: What should I expect if my experiment involves high temperatures?

Thermal degradation is a significant concern, especially at temperatures exceeding 100-120°C, which might be encountered in a GC injector port, reboiler, or during accelerated stability studies.[8][9] For substituted amines and pyrimidines, several thermal degradation pathways are possible:[10][11][12]

  • Dealkylation: Cleavage of the N-heptyl group from the amine nitrogen.

  • Ring Opening/Cleavage: At very high temperatures, the pyrimidine ring itself may undergo fragmentation.

  • Elimination and Condensation Reactions: Complex reactions can occur, potentially leading to the formation of higher molecular weight byproducts or polymers, especially in concentrated solutions.[8][13]

The thermal stability of pyrimidine derivatives is highly dependent on their specific substitution patterns.[10][11]

Predicted Degradation Pathways Diagram

DegradationPathways main 6-chloro-N-heptyl-2- methylpyrimidin-4-amine hydrolysis_prod N-heptyl-6-hydroxy-2- methylpyrimidin-4-amine main->hydrolysis_prod Hydrolysis photolysis_prod De-chlorinated Radical Intermediate main->photolysis_prod Photolysis oxidation_prod N-Oxides / Oxidized Heptyl Chain Products main->oxidation_prod Oxidation H2O H₂O / OH⁻ Light UV Light (hν) Heat Heat (Δ) / O₂

Caption: Predicted primary degradation pathways for the target compound.

Troubleshooting Guide: Identifying Degradation in Your Experiments

This guide helps diagnose common experimental issues that may arise from compound instability.

Observed Problem Potential Cause (Degradation-Related) Recommended Action & Troubleshooting Steps
Appearance of a new, more polar peak in HPLC analysis that grows over time. Hydrolysis. The primary hydrolysis product, N-heptyl-6-hydroxy-2-methylpyrimidin-4-amine, will be more polar than the parent compound due to the hydroxyl group replacing the chloro group.1. Confirm Identity: Analyze the sample via LC-MS. The new peak should have a mass corresponding to [M-Cl+OH] (a mass change of -18.4 Da).2. Kinetics: Monitor the peak growth over time in your solution. Prepare fresh solutions daily.3. pH Control: If possible, perform the experiment at a neutral or slightly acidic pH where stability may be higher. Avoid strongly basic conditions.
Loss of parent compound peak area with no single, corresponding new peak. Multiple Degradation Pathways. This suggests complex degradation, likely due to a combination of factors such as photodegradation and oxidation, leading to multiple smaller, less-defined products.1. Protect from Light: Repeat the experiment using amber vials and minimize light exposure during sample preparation.2. De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation.[8][14]3. Temperature Control: Ensure samples are kept cool (e.g., in an autosampler set to 4°C) and are not left at room temperature for extended periods.
Inconsistent results or poor reproducibility between experimental runs. Variable Degradation. Inconsistent sample handling (e.g., different light exposure times, variable solution age, temperature fluctuations) is leading to different levels of degradation in each run.1. Standardize Protocol: Implement the "Protocol for Minimizing Degradation" (see below). Ensure every sample is treated identically.2. Use an Internal Standard: Add a stable internal standard to your samples early in the preparation process to correct for any loss during handling.3. Run a Stability Check: Prepare a solution and analyze it at t=0 and after 24 hours under your typical experimental conditions to quantify the extent of degradation.

Experimental Protocols

Protocol 1: General Method for Monitoring Degradation by HPLC-UV/MS

This protocol provides a robust method for separating the parent compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) detector (e.g., single quadrupole or tandem) is highly recommended for peak identification.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

3. Detection Settings:

  • UV Detector: Monitor at the λ-max of the pyrimidine chromophore (typically around 260-280 nm, requires empirical determination).

  • MS Detector (ESI+):

    • Scan mode: Full scan from m/z 100 to 500.

    • Selected Ion Monitoring (SIM): Monitor the expected m/z of the parent compound and its predicted hydrolysis product.

4. Causality Behind Choices:

  • C18 Column: Provides good retention for the non-polar N-heptyl chain.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape for the basic amine groups and facilitate ionization in the MS source.

  • Gradient Elution: Necessary to elute the relatively non-polar parent compound while also resolving more polar degradation products that would elute earlier.

  • LC-MS: Essential for confident identification of degradation products by providing mass-to-charge ratio information, which is far more specific than UV detection alone.[9][14]

Workflow for Degradation Monitoring

Caption: A self-validating workflow for assessing compound stability.

References

  • International Journal of Creative Research Thoughts (IJCRT). (2025, May 5). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. IJCRT.org. [Link]

  • MDPI. (2021, August 1). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. MDPI. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]

  • Journal of Emerging Technologies and Innovative Research (JETIR). (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. [Link]

  • Seybold, P. G., et al. (2016). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Semantic Scholar. (n.d.). Thermal analysis of some novel pyrimidine derivatives. [Link]

  • Gu, H., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

  • ResearchGate. (2019). Thermal analysis of some novel pyrimidine derivatives. [Link]

  • MDPI. (2023, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC. [Link]

  • Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. [Link]

  • ResearchGate. (2009). TABLE 1 . Photodegradation of Amine Drugs in the Presence of Natural.... [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]

  • Vega, F., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • ChemSrc. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). ESAM Collaborative Analytical Methods and Protocols for Chemistry. [Link]

  • PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Scribd. (n.d.). Amine Degradation-Main. [Link]

  • PubMed. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation.... [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • ScienceDirect. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile.... [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLISOBUTYRAMIDE. [Link]

  • MDPI. (2023). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye.... [Link]

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Technical Support Center: Strategies to Mitigate Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and reduction of off-target effects of small molecule inhibitors, with a conceptual focus on heterocyclic compounds like pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when dealing with the specificity of small molecule inhibitors.

Q1: What are off-target effects and why are they a significant concern?

A: Off-target effects are unintended interactions between a small molecule inhibitor and cellular components other than its primary, intended target. These interactions can lead to a variety of undesirable outcomes, including misinterpretation of experimental results, cellular toxicity, and adverse drug reactions in a clinical context. For example, a compound designed to inhibit a specific kinase might also bind to several other kinases or unrelated proteins, confounding the observed phenotype. Distinguishing the on-target (intended) from the off-target (unintended) effects is critical for validating a compound's mechanism of action and ensuring the reliability of your research findings.

Q2: What are the common molecular causes of off-target effects?

A: Off-target effects often arise from the structural and chemical properties of the small molecule. Common causes include:

  • Structural Homology: The inhibitor may bind to proteins that share a similar ATP-binding pocket or active site architecture with the intended target. This is particularly common among kinase inhibitors, as the human kinome has many structurally related members.

  • Chemical Reactivity: Some compounds contain reactive functional groups that can non-specifically and covalently modify proteins, leading to promiscuous activity.

  • Physicochemical Properties: Poor solubility can lead to compound aggregation at high concentrations, which can cause non-specific protein sequestration and misleading assay results. High lipophilicity can also lead to non-specific binding to various cellular membranes and proteins.

Q3: How can I preemptively assess the potential for off-target effects before starting my experiments?

A: In silico (computational) approaches are a powerful first step to predict potential off-target interactions. By comparing the chemical structure of your compound against databases of known protein-ligand interactions, you can generate a list of potential off-target candidates. These predictions can then be used to guide your experimental validation strategy.

Recommended In Silico Tools:

ToolDescriptionApplication
ChEMBL A large, open-access database of bioactive molecules with drug-like properties.Check for known activities of your compound or structurally similar analogs.
SwissTargetPrediction Predicts the most likely protein targets of a small molecule based on 2D and 3D chemical similarity.Generate a preliminary "hit list" of potential on- and off-targets.
BindingDB A public database of measured binding affinities, focusing on protein-ligand interactions.Search for compounds with similar scaffolds to identify known binding partners.
Q4: What is the difference between polypharmacology and off-target effects?

A: The distinction lies in the therapeutic context. Polypharmacology refers to a single drug intentionally designed or discovered to interact with multiple targets to achieve a desired therapeutic outcome. For example, some multi-kinase inhibitors are effective in cancer treatment because they simultaneously block several signaling pathways crucial for tumor growth.

In contrast, off-target effects are unintended interactions that can lead to undesired or toxic outcomes. The same multi-target binding profile could be considered beneficial polypharmacology in one disease context and a detrimental off-target effect in another.

Part 2: Troubleshooting Guides for Identifying and Mitigating Off-Target Effects

This section provides structured workflows and detailed protocols to systematically identify, validate, and minimize off-target effects in your experiments.

Workflow for Investigating Off-Target Effects

The following diagram outlines a systematic approach to characterizing the specificity of your small molecule inhibitor.

Off_Target_Workflow cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation & Confirmation A Start: Compound of Interest (e.g., 6-chloro-N-heptyl-2-methylpyrimidin-4-amine) B In Silico Profiling (e.g., SwissTargetPrediction, ChEMBL) A->B C Broad In Vitro Screen (e.g., Kinome Scan) B->C Hypothesis Generation D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D Prioritize Hits E Phenotypic Confirmation with Orthogonal Approaches D->E F Use of Structurally Related Inactive Control E->F G Structure-Activity Relationship (SAR) Guided Chemical Modification F->G Off-Target Effect Confirmed I On-Target Confirmed F->I No Off-Target Effect Observed H Re-evaluate Optimized Compound (Return to Phase 1/2) G->H H->C H->D CETSA_Workflow A Treat Cells with Compound vs. DMSO B Heat Aliquots across a Temperature Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Target Protein in Soluble Fraction (e.g., Western Blot) C->D E Plot Melting Curves D->E F Shift in Curve = Target Engagement E->F Observed G No Shift in Curve = No Engagement E->G Not Observed

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Guide 3: Strategies for Reducing Off-Target Effects

If you have confirmed an undesirable off-target effect, the following strategies can help you mitigate it.

Strategy 1: Structure-Activity Relationship (SAR) Guided Chemical Modification

This is a medicinal chemistry approach to improve selectivity.

  • Objective: To design a new analog of your compound that retains potency for the on-target while reducing binding to the off-target.

  • Process:

    • Co-crystallography or Modeling: If possible, obtain a crystal structure of your compound bound to both the on-target and the off-target. Alternatively, use computational docking models.

    • Identify Selectivity Pockets: Analyze the binding sites to identify differences. Are there specific amino acid residues in the off-target that are not present in the on-target?

    • Rational Design: Synthesize new analogs with chemical modifications designed to disrupt binding to the off-target while preserving or enhancing binding to the on-target. For example, adding a bulky group that clashes with a residue in the off-target's binding pocket but is accommodated by the on-target's pocket.

    • Iterative Testing: Screen the new analogs for both on-target and off-target activity to see if selectivity has improved.

Strategy 2: Rigorous Experimental Design

Even with a non-perfectly selective compound, you can design experiments to increase confidence that the observed phenotype is due to the on-target effect.

  • Use the Lowest Effective Concentration: Determine the dose-response curve for your on-target effect and use the lowest concentration that gives a robust on-target phenotype. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ a Structurally Related Inactive Control: Synthesize or obtain an analog of your compound that is structurally very similar but inactive against your primary target. If this inactive control fails to produce the same phenotype, it strengthens the case that the observed effect is on-target.

  • Phenotypic Confirmation with an Orthogonal Method: Validate your findings using a non-pharmacological approach. For example, if your compound inhibits a protein, use siRNA or CRISPR/Cas9 to knock down or knock out the gene for that protein. If the phenotype of the genetic perturbation matches the phenotype of your compound, it provides strong evidence for on-target activity.

References

  • Understanding and overcoming off-target effects in drug discovery. Nature Reviews Drug Discovery.[Link]

  • The importance of target validation in drug discovery. Nature Reviews Drug Discovery.[Link]

  • The landscape of kinase inhibitor selectivity. Nature Biotechnology.[Link]

  • Compound aggregation in drug discovery: a clear and present danger. Expert Opinion on Drug Discovery.[Link]

  • Polypharmacology: the new paradigm in drug discovery. Drug Discovery Today.[Link]

  • Quantifying the chemical beauty of drugs. Drug Discovery Today.[Link]

  • The Cellular Thermal Shift Assay for Drug Target Interaction Studies. Current Protocols in Chemical Biology.[Link]

  • Target validation using CRISPR/Cas9. FEBS Journal.[Link]

Technical Support Center: Experiments with 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-N-heptyl-2-methylpyrimidin-4-amine and related substituted pyrimidines. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-tested advice to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most common and direct method for synthesizing this and similar compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a dichlorinated pyrimidine precursor, such as 2-methyl-4,6-dichloropyrimidine, with n-heptylamine. The amine acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Q2: Why is the SNAr reaction favored on the pyrimidine ring?

A2: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms in the ring susceptible to attack by nucleophiles. The nitrogen atoms also help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that forms during the reaction, which facilitates the substitution of the leaving group (chloride).[1][2]

Q3: My reaction is showing low to no conversion. What are the primary factors to investigate?

A3: Low conversion in SNAr reactions on chloropyrimidines can often be attributed to several factors: insufficient reaction temperature, improper solvent choice, or issues with the purity of your starting materials. Many of these reactions require heating to overcome the activation energy.[1][3] Additionally, the choice of solvent is critical as it can influence the solubility of reactants and the reaction rate.

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A4: Common side reactions include the formation of a di-substituted product where both chlorine atoms on the pyrimidine ring are replaced by the amine. Another possibility is the hydrolysis of the starting material or product to form a hydroxypyrimidine, especially if there is water present in the reaction mixture.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (2-methyl-4,6-dichloropyrimidine).

  • The desired product peak is very small or absent.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Insufficient Temperature SNAr reactions often have a significant activation energy barrier that is not overcome at room temperature.[1][3]Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or n-butanol is a common practice.[4] Monitor the reaction progress by TLC or LC-MS at regular intervals.
Inappropriate Solvent The solvent polarity can impact the solubility of your reactants and the stability of the reaction intermediates.[3][5]If using a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO, or an alcohol like ethanol or isopropanol.[1]
Base Not Used or Ineffective The reaction of an amine with a chloropyrimidine generates HCl as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic.Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced.[4][6]
Poor Quality of n-heptylamine The n-heptylamine may have degraded or contain impurities that inhibit the reaction.Use freshly distilled or a new bottle of n-heptylamine. Ensure it is stored under an inert atmosphere.
Problem 2: Formation of Multiple Products (Low Purity)

Symptoms:

  • TLC plate shows multiple spots.

  • LC-MS or NMR analysis indicates the presence of impurities, particularly a di-substituted product or a hydrolyzed byproduct.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Di-substitution If the reaction temperature is too high or the reaction time is too long, the initially formed product can react further with another molecule of n-heptylamine to replace the second chlorine atom.Carefully control the stoichiometry of the reactants. Use a slight excess of the dichloropyrimidine. Monitor the reaction closely and stop it once the starting material is consumed and before significant di-substitution occurs.
Hydrolysis The presence of water in the reaction can lead to the hydrolysis of the chloropyrimidine to the corresponding hydroxypyrimidine.[1]Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
Solvent Participation If an alcohol is used as a solvent at high temperatures, it can sometimes act as a nucleophile, leading to the formation of an alkoxy-pyrimidine byproduct.[6]If this is suspected, consider switching to a non-nucleophilic solvent such as DMF, DMSO, or toluene.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure and may require optimization for your specific experimental conditions.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4,6-dichloropyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol, n-butanol, or DMF).

  • Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution. Slowly add n-heptylamine (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Experiment Start check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot Conversion: - Increase Temperature - Change Solvent - Add Base low_conversion->troubleshoot_conversion check_purity Check Purity by TLC/LC-MS good_conversion->check_purity impure_product Impure Product check_purity->impure_product No pure_product Pure Product check_purity->pure_product Yes troubleshoot_purity Troubleshoot Purity: - Optimize Stoichiometry - Use Anhydrous Conditions - Change Solvent impure_product->troubleshoot_purity purify Purify by Column Chromatography pure_product->purify troubleshoot_conversion->start Re-run Experiment troubleshoot_purity->start Re-run Experiment end_product Final Product purify->end_product

Caption: A logical workflow for troubleshooting common experimental issues.

Reaction Pathway: Nucleophilic Aromatic Substitution

SNAr_pathway reactants 2-methyl-4,6-dichloropyrimidine n-heptylamine intermediate Meisenheimer-like Complex (Anionic Intermediate) reactants:f1->intermediate Nucleophilic Attack products This compound HCl intermediate->products:f0 Elimination of Cl- scavenged_hcl [Base-H]+Cl- products:f1->scavenged_hcl Acid Scavenging base Base (e.g., TEA) base->scavenged_hcl

Caption: The SNAr pathway for the synthesis of the target compound.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Insights.
  • Khan, K. M., et al. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(9), 1179-1182.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][5]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-chloro-N-heptyl-2-methylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with n-heptylamine. This reaction is a cornerstone in the synthesis of many pharmacologically active compounds.[1][2]

The Core Reaction: Mechanistic Overview

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is electron-deficient, which facilitates nucleophilic attack on the carbon atoms bearing halogen substituents.[2][3] The reactivity of chloro-positions on the pyrimidine ring generally follows the order C4/C6 > C2.[2]

In our case, the reaction proceeds via the attack of the nucleophilic nitrogen of heptylamine on one of the equivalent C4/C6 positions of the 4,6-dichloro-2-methylpyrimidine ring. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores aromaticity and yields the final mono-substituted product.

SNAr_Mechanism Start 4,6-dichloro- 2-methylpyrimidine + Heptylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 6-chloro-N-heptyl- 2-methylpyrimidin-4-amine Intermediate->Product HCl HCl

Caption: Generalized workflow for the SNAr synthesis reaction.

Troubleshooting Guide

This section directly addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering my starting material. What's going wrong?

Answer: This is a common issue that typically points to problems with reaction conditions or reagent quality.

  • Causality & Explanation: The SNAr reaction requires sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex. Additionally, the heptylamine nucleophile can be protonated by any adventitious acid, rendering it non-nucleophilic. The reaction also generates HCl, which will protonate the amine starting material or product, effectively stopping the reaction unless a base is present to neutralize it.[4]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the heptylamine is pure and the 4,6-dichloro-2-methylpyrimidine has not degraded. The latter should be a white to light-yellow solid.[5]

    • Check Base Stoichiometry: At least one equivalent of a non-nucleophilic base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA)) is required to scavenge the HCl produced. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

    • Increase Reaction Temperature: These reactions often require heat. Refluxing in a solvent like ethanol, n-butanol, or acetonitrile is common.[4][6] If you are running the reaction at room temperature, gradually increase the heat and monitor progress by Thin Layer Chromatography (TLC).

    • Solvent Choice: Ensure your solvent is dry and appropriate for the reaction temperature. While ethanol is common, other solvents like DMF or 1,4-dioxane can be used and may improve solubility and reaction rates.[6]

Question 2: I am forming a significant amount of a di-substituted byproduct, N,N'-diheptyl-2-methylpyrimidine-4,6-diamine. How can I prevent this?

Answer: Formation of the di-substituted product is a classic problem of over-reaction and is controlled primarily by stoichiometry and reaction time.

  • Causality & Explanation: After the first nucleophilic substitution, the pyrimidine ring still contains a reactive C-Cl bond. Although the newly introduced electron-donating amino group slightly deactivates the ring towards further substitution compared to the starting material, a second substitution can still occur, especially with excess nucleophile, high temperatures, or long reaction times.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most critical factor. Use a precise 1.0 equivalent or a slight deficit (e.g., 0.95 equivalents) of heptylamine relative to the 4,6-dichloro-2-methylpyrimidine.

    • Slow Addition of Amine: Instead of adding all the heptylamine at once, add it dropwise to the heated solution of the dichloropyrimidine and base over 30-60 minutes. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution.

    • Monitor Closely with TLC: Track the disappearance of the starting dichloropyrimidine. As soon as it is consumed, or a significant amount of product has formed with minimal di-substituted byproduct, stop the reaction.

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will increase selectivity for the mono-substitution product.

Question 3: The reaction is messy, and purification by column chromatography is difficult. Are there ways to improve this?

Answer: A "messy" reaction often points to side reactions or degradation. Purification can be simplified by optimizing the workup procedure.

  • Causality & Explanation: High temperatures can sometimes lead to decomposition. Impurities in the starting materials can also lead to undesired side products.[7] The basicity of the product and unreacted amine can cause streaking on silica gel chromatography.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, cool the mixture and perform an aqueous workup. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove the amine-HCl salt and any water-soluble impurities. A wash with a mild acid (e.g., dilute aq. citric acid or NH4Cl) can remove excess heptylamine, but be aware this may also extract your basic product into the aqueous layer if the pH is too low.

    • Recrystallization: This product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective alternative to chromatography for purification.

    • Chromatography Additives: If chromatography is necessary, consider adding 0.5-1% triethylamine to your eluent system. This deactivates the acidic sites on the silica gel, preventing product streaking and improving separation.

Caption: Troubleshooting decision tree based on TLC analysis.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a base like triethylamine necessary? Can I use sodium hydroxide? A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. Each substitution of a chlorine atom releases one equivalent of HCl. This acid will protonate the nitrogen of the heptylamine starting material, forming a non-nucleophilic ammonium salt and halting the reaction. Using an inorganic base like NaOH is possible but can be problematic; it has poor solubility in many organic solvents and can promote hydrolysis of the chloro-pyrimidine as a side reaction. A tertiary amine base like Et3N or DIPEA is soluble and generally non-nucleophilic, making it ideal.[8]

FAQ 2: What is the role of the solvent? Can this reaction be performed without one? The solvent solubilizes the reactants, allowing them to interact, and helps control the reaction temperature through reflux. While some nucleophilic substitutions on highly activated systems can be run under solvent-free (neat) conditions by simply heating the reactants, using a solvent is generally recommended for better control and reproducibility.[9][10] The choice of solvent can influence reaction rates; polar aprotic solvents (like DMF) can accelerate SNAr reactions, while protic solvents (like ethanol or n-butanol) are also effective and are often easier to remove.[6]

FAQ 3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use a solvent system that gives good separation between your starting material, product, and potential byproducts (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the reaction mixture alongside co-spots of your starting materials. The starting 4,6-dichloro-2-methylpyrimidine is less polar than the mono-amino substituted product. The di-substituted byproduct will be even more polar. The reaction is complete when the starting dichloropyrimidine spot has disappeared.

FAQ 4: My starting 4,6-dichloro-2-methylpyrimidine appears discolored. How will this affect my reaction? The precursor, 4,6-dichloro-2-methylpyrimidine, should ideally be a white or off-white solid.[5] Discoloration (yellow to brown) suggests impurities or degradation, possibly from hydrolysis back to the less reactive 4-chloro-6-hydroxy-2-methylpyrimidine. These impurities can lead to lower yields and more complex purification. It is recommended to purify the starting material, for example by recrystallization or column chromatography, before use. Its synthesis typically involves chlorinating 4,6-dihydroxy-2-methylpyrimidine with reagents like POCl3 or thionyl chloride.[5][11]

Optimized Experimental Protocols

Protocol 4.1: Synthesis of Precursor: 4,6-Dichloro-2-methylpyrimidine

This protocol is adapted from established procedures for chlorinating dihydroxypyrimidines.[5][12]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for SO2 and HCl), add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl2, 4.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The reaction progress can be monitored by the cessation of gas evolution and TLC analysis.

  • Workup: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation: Slowly and cautiously pour the residue onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid.[5]

Protocol 4.2: Standard Synthesis of this compound
  • Setup: To a round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq) and a solvent such as n-butanol or ethanol (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add triethylamine (1.1 eq) followed by n-heptylamine (1.0 eq).

  • Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) and stir. Monitor the reaction by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) or by recrystallization to obtain the pure product.

Data Summary: Reaction Parameter Optimization

The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterConditionExpected OutcomeRationale
Amine Stoichiometry 0.95 - 1.0 eqHigh selectivity for mono-substitutionLimits the availability of nucleophile for the second substitution.
> 1.2 eqIncreased formation of di-substituted byproductExcess nucleophile drives the reaction towards completion and di-substitution.
Temperature 60 - 80 °CSlower reaction, higher selectivityFavors the more kinetically accessible mono-substitution.
> 100 °C (Reflux)Faster reaction, lower selectivityProvides sufficient energy for the second, less favorable substitution to occur.
Base 1.1 eq Et3N / DIPEAEfficient reaction, clean workupEffectively scavenges HCl without introducing competing side reactions.[8]
No BaseReaction stalls after initial conversionProtonation of the amine nucleophile by generated HCl deactivates it.
Solvent n-Butanol / EthanolGood balance of solubility and reaction rateProtic solvents that are effective for this transformation.[4]
Neat (Solvent-free)Potentially faster, but less controlledCan be effective but risks poor heat transfer and increased side products.[9]

References

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Retrieved from [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

  • BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • SAGE Journals. (n.d.). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Retrieved from [Link]

  • StudySmarter. (2023). Pyrimidine: Definition, Structure & Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[8][13]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

  • Chemsrc. (2025). 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. Retrieved from [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2025). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines | Request PDF. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine synthesis. Retrieved from [Link]

  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

Sources

Cell viability assay interference by 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Executive Summary

Compound Class: Lipophilic Pyrimidine Derivative Primary Interference Mechanism: Colloidal Aggregation & Optical Scattering Affected Assays: Colorimetric Tetrazolium Assays (MTT, MTS, WST-1), Turbidimetric Assays.

Welcome to the Technical Support Center. This guide addresses specific interference issues reported with This compound in cell viability workflows. Due to the structural combination of a hydrophobic heptyl tail and a reactive chloropyrimidine core, this compound frequently acts as a "Pan-Assay Interference Compound" (PAINS) candidate through physical precipitation rather than direct chemical quenching.

Part 1: Mechanism of Interference

To troubleshoot effectively, you must understand why the error occurs. This compound presents a classic Solubility-Optical Artifact paradox.

  • The Heptyl Factor (Lipophilicity): The heptyl (

    
    ) chain significantly increases the LogP (partition coefficient) of the molecule compared to its methyl analogs. While soluble in DMSO, rapid dilution into aqueous culture media (RPMI/DMEM) often drives the compound out of solution.
    
  • Micellar/Colloidal Aggregation: At concentrations >10 µM, this molecule tends to form colloidal aggregates. These microscopic particles scatter light.

  • The False Signal: In absorbance-based assays like MTT (read at 570 nm), these aggregates scatter light, increasing the Optical Density (OD). This mimics the absorbance of the formazan product, leading to false-negative toxicity results (i.e., the cells look "healthier" or more viable than they actually are because the compound adds to the signal).

Visualizing the Interference Pathway

InterferenceMechanism Compound 6-chloro-N-heptyl- 2-methylpyrimidin-4-amine (DMSO Stock) Media Aqueous Culture Media (Hydrophilic Environment) Compound->Media Dilution Precipitation Colloidal Aggregation (Micelle Formation) Media->Precipitation Hydrophobic Exclusion Scattering Light Scattering (Tyndall Effect) Precipitation->Scattering Physical Blockage MTT_Readout MTT Assay Readout (570 nm Absorbance) Scattering->MTT_Readout Additive OD Signal Result False INCREASE in Viability (Artifact) MTT_Readout->Result Data Misinterpretation

Caption: Figure 1. The physical pathway of interference where compound precipitation mimics formazan absorbance.

Part 2: Troubleshooting & Validation Protocols

Do not assume the compound is non-toxic just because the MTT signal is high. Follow these self-validating steps to confirm interference.

Protocol A: The "No-Cell" Control (Mandatory)

Purpose: To quantify the background signal generated by the compound alone.

  • Prepare Plate: Use a 96-well plate with culture media without cells.

  • Add Compound: Add this compound in a dilution series (e.g., 1 µM to 100 µM).

  • Incubate: Match the incubation time of your standard assay (e.g., 24 or 48 hours).

  • Add Reagent: Add MTT/MTS reagent as per standard protocol.

  • Measure: Read absorbance at 570 nm.

  • Analysis:

    • Result: If OD increases with compound concentration, you have confirmed interference .

    • Action: You must subtract this "blank" value from your experimental data, though switching assays (Protocol B) is scientifically superior.

Protocol B: Orthogonal Assay Selection (ATP Bioluminescence)

Purpose: To bypass optical interference by using a luminescent readout.

Since the interference is optical (light scattering), switching to a luciferin-luciferase based assay (e.g., CellTiter-Glo®) eliminates the issue, provided the compound does not inhibit luciferase.

Step-by-Step Workflow:

  • Seed Cells: Standard density in opaque-walled white plates (to prevent light bleed).

  • Treat: Apply compound dosing.

  • Lyse & React: Add ATP detection reagent. The cell lysis step often helps solubilize minor compound precipitates.

  • Read: Measure Luminescence (RLU).

  • Validation:

    • Run a "Spike-in" control: Add a known amount of ATP to wells containing the compound (without cells) to ensure the compound doesn't quench the luciferase reaction directly.

Part 3: Quantitative Data Summary

Table 1: Expected Interference Patterns by Assay Type

Assay TypeDetection ModeInterference RiskMechanism of ErrorRecommendation
MTT / MTS Absorbance (Colorimetric)HIGH Precipitates scatter light; mimics formazan signal.Avoid or use strict background subtraction.
Resazurin (AlamarBlue)FluorescenceMedium Pyrimidine rings can be autofluorescent; aggregates can quench signal.Check compound autofluorescence (Ex 560/Em 590).
ATP Glo LuminescenceLow Unaffected by turbidity; low risk of luciferase inhibition.Recommended primary alternative.
Trypan Blue Manual CountingMedium Precipitates can be mistaken for cells by automated counters.Use manual microscopy to distinguish crystals from cells.
Part 4: Frequently Asked Questions (FAQs)

Q1: I see crystals in my well under the microscope. Can I just wash them away before adding MTT? A: No. Washing cells carries a high risk of detaching dying cells (which are less adherent). Furthermore, if the compound has precipitated, the cells may have experienced "physical toxicity" (smothering) rather than biochemical toxicity. If crystals are visible, the concentration is above the solubility limit, and the data point is invalid.

Q2: Can I improve solubility by increasing DMSO concentration? A: Only up to a point. Most mammalian cells tolerate up to 0.5% - 1.0% DMSO. This compound is highly lipophilic. If it requires >1% DMSO to stay in solution in media, you are measuring DMSO toxicity, not compound activity.

  • Tip: Try pre-complexing the compound with Bovine Serum Albumin (BSA) in the media. Albumin can act as a carrier for lipophilic drugs, preventing precipitation.

Q3: The compound has a Chlorine group.[1][2][3][4] Is it chemically reactive? A: Yes, the 6-chloro position on a pyrimidine ring is susceptible to nucleophilic aromatic substitution (


). While less likely to react spontaneously with MTT, it can react with intracellular thiols (Glutathione) over long incubations (48h+). This depletes cellular antioxidant reserves, causing oxidative stress. This is a biological mechanism of action, not an assay artifact, but it is important to distinguish from the physical precipitation issue.
Part 5: Decision Logic for Assay Optimization

Use this logic flow to select the correct experimental path for this specific compound.

AssaySelection Start Start: 6-chloro-N-heptyl- 2-methylpyrimidin-4-amine Study CheckSolubility Step 1: Check Solubility (Microscopy at 10-100µM) Start->CheckSolubility IsPrecipitate Precipitate Visible? CheckSolubility->IsPrecipitate ReduceConc Reduce Concentration OR Add BSA Carrier IsPrecipitate->ReduceConc Yes SwitchAssay Switch to ATP/Luminescence (Bypass Optical Noise) IsPrecipitate->SwitchAssay Yes (if conc fixed) CheckAutoFluor Step 2: Check Autofluorescence (Compound + Media only) IsPrecipitate->CheckAutoFluor No ReduceConc->CheckSolubility Re-evaluate IsFluorescent Signal > Background? CheckAutoFluor->IsFluorescent UseMTT Safe to use MTT/MTS (With Cell-Free Controls) IsFluorescent->UseMTT No UseATP Use CellTiter-Glo (ATP) IsFluorescent->UseATP Yes

Caption: Figure 2. Decision tree for selecting the appropriate viability assay based on compound properties.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Riss, T. L., et al. (2016). Assay Guidance Manual: Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • PubChem Compound Summary. (2024). 6-chloro-N-methylpyrimidin-4-amine (Structural Analog Data). National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Validating the Efficacy of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vivo efficacy of the novel investigational compound, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, hereafter referred to as Cmpd-X . Given its structural class as a substituted aminopyrimidine, we will proceed under the hypothesis that Cmpd-X functions as a kinase inhibitor. Many pyrimidine derivatives act as ATP mimetics, targeting the ATP-binding pocket of protein kinases that are often dysregulated in cancer.[1][2]

For the purposes of this guide, we will focus on a validation strategy against the Epidermal Growth Factor Receptor (EGFR), a well-established oncogenic driver in multiple cancers, including non-small cell lung cancer (NSCLC).[3][4] This guide will detail the experimental design for a subcutaneous xenograft study, compare the potential efficacy of Cmpd-X against established EGFR inhibitors, and provide the scientific rationale behind each procedural step.

Hypothesized Mechanism of Action: EGFR Kinase Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5][6] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][5][7] These pathways ultimately promote uncontrolled cell division and tumor growth.

We hypothesize that Cmpd-X, as an aminopyrimidine, competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain.[7][8] This action is designed to prevent receptor autophosphorylation, thereby blocking the initiation of downstream signaling and inhibiting tumor cell proliferation.[8] This mechanism is shared by established EGFR tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib.[8][9][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation CmpdX Cmpd-X CmpdX->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Hypothesized EGFR signaling pathway and the inhibitory action of Cmpd-X.

Comparative Framework: Benchmarking Against Standard of Care

To validate the efficacy of Cmpd-X, its performance must be compared against a vehicle control and a clinically relevant standard-of-care agent. For an EGFR-driven xenograft model, Erlotinib is an appropriate comparator. Erlotinib is an established EGFR inhibitor used to treat NSCLC and pancreatic cancer.[9][10]

CompoundClassMechanism of ActionTypical Route
Cmpd-X (Test Article) Substituted AminopyrimidinePutative EGFR Tyrosine Kinase InhibitorOral (p.o.)
Erlotinib (Comparator) QuinazolinamineEGFR Tyrosine Kinase Inhibitor[9]Oral (p.o.)
Vehicle (Control) -Inert carrier (e.g., 1% Polysorbate 80)Oral (p.o.)

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard workflow for assessing the anti-tumor activity of Cmpd-X in a subcutaneous xenograft model derived from an EGFR-mutant human cancer cell line.

3.1. Rationale for Model Selection

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Nude) are used as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.

  • Cell Line: A human cancer cell line with a known activating EGFR mutation (e.g., NCI-H1975 or HCC827 for NSCLC) should be selected to ensure the tumor's growth is dependent on the target pathway.

  • Implantation Site: Subcutaneous implantation into the flank allows for easy, non-invasive monitoring and measurement of tumor growth over time.[11]

Xenograft_Workflow cluster_prep Phase 1: Model Preparation cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Endpoint & Analysis A1 Cell Culture (EGFR-mutant line) A2 Harvest & Prepare Cell Suspension A1->A2 A3 Subcutaneous Implantation (Flank of Nude Mice) A2->A3 B1 Tumor Growth Monitoring (Calipers) A3->B1 Tumor Engraftment B2 Randomization (Tumor Volume ~100-150 mm³) B1->B2 B3 Initiate Dosing (Vehicle, Cmpd-X, Erlotinib) B2->B3 B4 Continued Dosing & Monitoring (Tumor Volume & Body Weight) B3->B4 C1 Study Endpoint (e.g., Day 28 or Tumor >1500 mm³) B4->C1 Reach Endpoint C2 Sacrifice & Tissue Harvest (Tumor, Plasma, Organs) C1->C2 C3 Data Analysis (TGI, PK/PD) C2->C3

Figure 2: General experimental workflow for a subcutaneous xenograft efficacy study.

3.2. Step-by-Step Methodology

  • Cell Implantation:

    • Propagate the selected EGFR-mutant human cancer cell line under standard sterile conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support initial tumor formation.[11]

    • Subcutaneously inject approximately 5-10 million cells in a volume of 100-200 µL into the right flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Allow tumors to establish and grow. Begin monitoring tumor volumes 2-3 times per week using digital calipers.

    • Tumor volume is calculated using the formula: Volume = 0.52 x (Length x Width²) .[12]

    • Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study (Day 0).[11][13]

  • Drug Formulation and Administration:

    • Prepare Cmpd-X and Erlotinib in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The vehicle alone will be administered to the control group.

    • Dosing should be based on prior maximum tolerated dose (MTD) studies. If unavailable, a dose-ranging study should be performed. A typical starting dose for a novel TKI might be 25-50 mg/kg, administered once daily (QD) via oral gavage (p.o.). Erlotinib can be dosed at a similar range for comparison.[13][14]

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights at least twice weekly. Body weight is a key indicator of systemic toxicity.

    • The study should be terminated when tumors in the vehicle control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 or 28 days).

    • Individual mice may be removed from the study if their tumor becomes ulcerated or if they lose more than 20% of their initial body weight.

Data Analysis and Interpretation

The primary endpoint for efficacy is the Tumor Growth Inhibition (TGI) . TGI quantifies the reduction in tumor growth in a treated group compared to the control group.

4.1. TGI Calculation TGI is calculated at the end of the study using the following formula: TGI (%) = [1 – (ΔT / ΔC)] x 100 [15] Where:

  • ΔT = Change in mean tumor volume of the Treated group (Final Day TV - Day 0 TV)

  • ΔC = Change in mean tumor volume of the Control group (Final Day TV - Day 0 TV)

4.2. Comparative Efficacy Data (Hypothetical) The following table presents a hypothetical data summary to illustrate how the results would be presented for comparison.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume (Day 0) (mm³)Mean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control -125.5 ± 15.21450.8 ± 210.4-+2.5%
Cmpd-X 50124.9 ± 14.8455.3 ± 95.775.4% -4.1%
Erlotinib 50126.1 ± 16.1580.1 ± 112.965.7% -3.8%

4.3. Interpreting the Results

  • Efficacy: In this hypothetical scenario, Cmpd-X demonstrates superior tumor growth inhibition (75.4%) compared to the established drug, Erlotinib (65.7%), at the same dose. This would be a strong indicator of potent anti-tumor activity.

  • Tolerability: The modest body weight loss in both treatment groups (-4.1% for Cmpd-X and -3.8% for Erlotinib) suggests that the compounds are reasonably well-tolerated at this dose, as the weight loss is well below the 20% threshold for significant toxicity.

  • Statistical Significance: A statistical analysis (e.g., one-way ANOVA with post-hoc tests) must be performed on the final tumor volumes to determine if the observed differences between the treatment groups and the vehicle control are statistically significant (typically p < 0.05).

Decision_Tree Start Efficacy Data Analysis (TGI & Tolerability) TGI_Check Is TGI > 50% and Statistically Significant? Start->TGI_Check Toxicity_Check Is Body Weight Loss < 15%? TGI_Check->Toxicity_Check Yes ReEvaluate Re-evaluate Compound Activity or Consider Combination Therapy TGI_Check->ReEvaluate No Comparator_Check Is Cmpd-X Efficacy Superior to Erlotinib? Toxicity_Check->Comparator_Check Yes Optimize Consider Dose De-escalation or Formulation Optimization Toxicity_Check->Optimize No Proceed Proceed to PK/PD Modeling & Dose Optimization Studies Comparator_Check->Proceed No / Equivalent Advance Advance as a Strong Candidate for Further Development Comparator_Check->Advance Yes

Figure 3: Decision logic for interpreting xenograft study outcomes.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded approach to validating the in vivo efficacy of a novel pyrimidine-based compound, this compound (Cmpd-X), in a relevant xenograft model. By benchmarking against an established standard of care and adhering to rigorous, well-defined protocols, researchers can generate the high-quality, interpretable data necessary for advancing a promising therapeutic candidate.

Positive results from this initial efficacy study would warrant further investigation, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Correlating drug concentration in plasma and tumor tissue with target inhibition and anti-tumor response.

  • Dose-response studies: Identifying the optimal dose that balances maximum efficacy with minimal toxicity.

  • Evaluation in other models: Testing Cmpd-X in orthotopic or patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant tumor microenvironment.

This structured validation pathway ensures that decisions made during the drug development process are driven by clear, comparative, and scientifically sound evidence.

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A Comprehensive Guide to the Synergistic Effects of Pyrimidine Analogs and PARP Inhibitors: A Case Study on Gemcitabine and Olaparib

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic combination of therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides an in-depth analysis of the synergistic relationship between the pyrimidine analog Gemcitabine and the PARP inhibitor Olaparib. While direct synergistic data for the novel compound 6-chloro-N-heptyl-2-methylpyrimidin-4-amine is not available in current public literature, the principles, mechanisms, and experimental validations discussed herein using a well-established combination serve as an authoritative blueprint for researchers investigating novel pyrimidine derivatives. We will explore the mechanistic basis for this synergy, provide detailed experimental protocols for its validation, and present data in a clear, comparative format.

Introduction: The Rationale for Combining DNA Damaging Agents and PARP Inhibitors

The pyrimidine analog Gemcitabine has long been a key player in chemotherapy. As a nucleoside analog, it integrates into replicating DNA, causing chain termination and inducing cytotoxic DNA lesions. However, cancer cells possess robust DNA repair mechanisms that can counteract its effects, leading to therapeutic resistance.

A major pathway for repairing single-strand breaks (SSBs)—a common form of DNA damage—is the Base Excision Repair (BER) pathway, which is heavily dependent on the enzyme Poly (ADP-ribose) polymerase (PARP). Olaparib is a potent inhibitor of PARP, preventing the recruitment of repair proteins to the site of DNA damage.

The central hypothesis for combining these two agents is the induction of synthetic lethality . By administering Gemcitabine, we create a high load of SSBs. The subsequent inhibition of PARP by Olaparib prevents the repair of these SSBs. When the cell enters replication (S-phase), these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs). In cells with underlying deficiencies in DSB repair (common in many cancers, such as those with BRCA mutations), this accumulation of DSBs is catastrophic, leading to cell death. This combination can be effective even in cancers without BRCA mutations by overwhelming the cell's repair capacity.

Mechanisms of Action and Synergistic Interaction

Gemcitabine: A Pyrimidine Analog Disrupting DNA Synthesis

Gemcitabine (dFdC) is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.

  • dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.

  • dFdCTP is incorporated into DNA, where the presence of two fluorine atoms on the sugar moiety inhibits the correct attachment of the next nucleotide, leading to masked chain termination and creating sites susceptible to strand breaks.

Gemcitabine_MoA Gemcitabine Gemcitabine (dFdC) dFdCDP dFdCDP (diphosphate) Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase dNTPs dNTP Pool RNR->dNTPs Produces DNA Elongating DNA DNA_Polymerase->DNA Incorporates into DNA_Lesion Masked Chain Termination & SSBs DNA->DNA_Lesion Results in

Caption: Mechanism of Action for Gemcitabine.

Olaparib: Trapping PARP and Halting DNA Repair

PARP1/2 enzymes are critical sensors of DNA single-strand breaks (SSBs). Upon detecting a break, PARP synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair factors. Olaparib not only inhibits the catalytic activity of PARP but also "traps" it onto the DNA at the site of the break. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks.

Olaparib_MoA SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Recruits BER_Pathway Base Excision Repair (BER) Factors PARP->BER_Pathway Recruits Trapped_Complex Trapped PARP-DNA Complex PARP->Trapped_Complex Forms Olaparib Olaparib Olaparib->PARP Inhibits & Traps Repair SSB Repair BER_Pathway->Repair Mediates

Caption: Mechanism of Action for Olaparib.

The Synergistic Pathway: From SSBs to Synthetic Lethality

The combination of Gemcitabine and Olaparib creates a powerful anti-tumor effect through a multi-step process that culminates in overwhelming the cell's ability to manage DNA damage.

Synergy_Pathway Gemcitabine Gemcitabine SSBs Increased SSBs in Replicating DNA Gemcitabine->SSBs Olaparib Olaparib PARP_Inhibition PARP Inhibition & Trapping Olaparib->PARP_Inhibition Repair_Blocked SSB Repair Blocked SSBs->Repair_Blocked PARP_Inhibition->Repair_Blocked Replication_Fork Replication Fork (S-Phase) Repair_Blocked->Replication_Fork Unrepaired lesions proceed to DSBs Replication Fork Collapse into Double-Strand Breaks (DSBs) Replication_Fork->DSBs Apoptosis Apoptosis / Cell Death DSBs->Apoptosis Leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-mutant) HR_Deficiency->DSBs Exacerbates accumulation of

A Comprehensive Guide to Off-Target Profiling: A Comparative Analysis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The reality is that most small molecules interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical trial failures.[1][2] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design and risk mitigation.[3]

This guide presents a comprehensive, multi-tiered strategy for the off-target profiling of a novel investigational compound, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine , which we will refer to as Compound X . The presence of the 2-aminopyrimidine scaffold, a privileged structure in kinase inhibitor design, immediately suggests a high potential for interaction with the human kinome. However, a thorough safety assessment must extend far beyond this initial hypothesis.

Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for characterizing the off-target liabilities of a new chemical entity (NCE). We will detail a logical progression of experiments, from early in silico predictions to broad in vitro screening and focused mechanistic follow-up studies. To contextualize the results, Compound X will be compared against two reference molecules:

  • Sunitinib: A well-characterized, multi-targeted receptor tyrosine kinase inhibitor known for its clinical efficacy and its significant, well-documented off-target activities.

  • Comparator Y: A hypothetical compound from the same chemical series as Compound X, designed to illustrate a more desirable, selective off-target profile.

By following this guide, researchers can build a robust safety and selectivity profile, enabling more informed decision-making and ultimately contributing to the development of safer, more effective medicines.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Rationale: Before committing significant resources to wet-lab experiments, a foundational assessment using computational tools is an invaluable first step.[3] These in silico methods leverage vast databases of known compound-target interactions to predict potential liabilities based on the chemical structure of Compound X.[4][5][6] This predictive approach allows for the early identification of potential "red flags" and helps prioritize and design more efficient subsequent experimental screens.

cluster_0 In Silico Profiling Workflow start Input: Compound X Structure sim 2D Chemical Similarity (e.g., SEA) start->sim Input Structure ml Machine Learning Models (GNN, RF, SVM) start->ml Input Structure db Query Compound-Target Databases (ChEMBL, BindingDB) db->sim Reference Data db->ml Reference Data pred Predicted Off-Target List (Ranked by Probability) sim->pred Generate Predictions ml->pred Generate Predictions report Prioritization Report for Experimental Testing pred->report Analyze & Prioritize

Caption: Initial in silico workflow for off-target prediction.

Experimental Protocol 1: In Silico Off-Target and Liability Prediction
  • Compound Preparation: Generate a standardized 2D representation (SMILES string) of Compound X, Sunitinib, and Comparator Y.

  • Similarity-Based Prediction: Utilize a Similarity Ensemble Approach (SEA) by comparing the topological fingerprint of the query compounds against a database of known ligands for thousands of biological targets.[7] This identifies proteins whose known ligands are structurally similar to the query compound.

  • Machine Learning-Based Prediction: Employ a suite of machine learning models (e.g., Graph Neural Networks, Random Forest, Support Vector Machines) trained on large-scale bioactivity data.[5][7] These models learn complex structure-activity relationships to predict binding probabilities across a wide range of targets.

  • Data Aggregation and Scoring: Combine the outputs from the different methods. A consensus score or a pseudo-score is calculated to rank potential off-targets, with higher confidence assigned to targets predicted by multiple orthogonal methods.[7]

  • Analysis: Review the ranked list of potential off-targets, paying close attention to target families associated with known safety liabilities (e.g., GPCRs, ion channels, nuclear receptors, and kinases).

Table 1: Hypothetical Summary of In Silico Predictions

Target FamilyCompound X (Prediction Score)Sunitinib (Prediction Score)Comparator Y (Prediction Score)Rationale for Concern
Kinases High (0.85)High (0.92)High (0.88)Expected on-target class; selectivity is key.
GPCRs Medium (0.55)High (0.78)Low (0.21)Potential for CNS, cardiovascular, and metabolic side effects.
Ion Channels Medium (0.48)High (0.71)Low (0.15)Critical for cardiac safety (hERG) and CNS liability.
Transporters Low (0.25)Medium (0.60)Low (0.19)Role in drug-drug interactions and organ-specific toxicity.
Nuclear Receptors Low (0.30)Medium (0.58)Low (0.12)Potential for metabolic disruption and drug-drug interactions.

Prediction Score: A normalized confidence score from 0 (unlikely) to 1 (highly likely).

Part 2: Broad-Spectrum In Vitro Safety Pharmacology Screening

Rationale: Following the in silico assessment, the next essential step is to experimentally test the predictions and uncover unanticipated interactions using a broad panel of in vitro safety pharmacology assays.[1] This process involves screening the compound at a high concentration (typically 1-10 µM) against a diverse set of targets historically linked to clinical adverse events.[2][8] This serves as a crucial filter to identify major liabilities early.

cluster_1 Tiered In Vitro Screening Cascade compound Compound X (10 µM) safety_panel Broad Safety Panel (~70 targets) compound->safety_panel analysis Analyze Hits (>50% Inhibition) safety_panel->analysis no_hits Low-Risk Profile Proceed analysis->no_hits No Significant Hits hits Hits Identified analysis->hits Significant Hits follow_up Dose-Response & Functional Follow-up Assays hits->follow_up cluster_X Compound X Kinome Profile cluster_S Sunitinib Kinome Profile a1 Target a2 a1->a2 a3 a2->a3 a4 a5 a4->a5 b1 VEGFR b2 PDGFR b1->b2 b3 KIT b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b7 b6->b7 b8 b7->b8

Caption: Kinome tree visualization of selectivity.

Experimental Protocol 3: High-Throughput Kinase Panel Screening
  • Panel Selection: Choose a comprehensive kinase panel, such as the scanMAX panel from Eurofins DiscoverX or a similar offering from AssayQuant or Pharmaron, covering over 400 human kinases. [9][10]2. Assay Principle: Utilize a robust, high-throughput assay format. The ADP-Glo™ Kinase Assay (Promega) is a common choice. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Procedure: a. In a multi-well plate, add the kinase, its specific substrate, and ATP. b. Add the test compound (Compound X, Sunitinib, or Comparator Y) at a fixed concentration (e.g., 1 µM). c. Incubate to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Detection: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. Visualize the data using a kinome tree diagram and calculate a selectivity score (e.g., S(10) at 1 µM), which represents the number of kinases inhibited by more than 90% out of the total tested. A lower S-score indicates higher selectivity.

Table 3: Comparative Kinome Selectivity Profile at 1 µM

ParameterCompound XSunitinibComparator YInterpretation
Primary Target(s) Kinase A, Kinase BVEGFR, PDGFR, KITKinase A, Kinase BOn-target activity confirmed.
Number of Hits (>90% inh.) 4352Sunitinib is highly promiscuous.
Selectivity Score S(10) at 1µM 0.009 (4/442)0.079 (35/442)0.004 (2/442)Comparator Y is the most selective.
Key Off-Target Kinases SRC, LCKRET, FLT3, CSKNoneCompound X hits immunomodulatory kinases.

Part 4: Mechanistic De-risking of Identified Liabilities

Rationale: Hits from broad screening panels represent potential risks that must be investigated further. It is crucial to determine the potency (IC50) of the interaction and to understand if the initial binding event translates into a functional cellular effect. This section focuses on de-risking the hERG and 5-HT2B hits identified for Compound X in Part 2.

Experimental Protocol 4: hERG Manual Patch-Clamp Electrophysiology

Causality: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. [11]Automated patch-clamp is suitable for screening, but manual patch-clamp remains the gold standard for detailed characterization required for regulatory submission. [12]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG (KCNH2) channel.

  • Electrophysiology: a. Culture the cells on glass coverslips. b. Using a micropipette, form a high-resistance seal ("giga-seal") with an individual cell to isolate it electrically. c. Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration, allowing control of the intracellular voltage and measurement of ion channel currents. d. Apply a specific voltage protocol designed to elicit and measure the hERG current. e. Perfuse the cell with increasing concentrations of Compound X.

  • Data Analysis: Measure the reduction in the hERG current at each compound concentration and fit the data to a dose-response curve to determine the IC50 value. An IC50 <10 µM is typically a cause for concern.

Experimental Protocol 5: 5-HT2B Receptor Functional Assay (Calcium Flux)

Causality: Agonism at the serotonin 5-HT2B receptor has been linked to valvular heart disease and pulmonary hypertension. A binding hit must be followed up with a functional assay to determine if the compound is an agonist, antagonist, or inverse agonist. [13]Since the 5-HT2B receptor is Gq-coupled, its activation leads to an increase in intracellular calcium, which can be measured. [14]

  • Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human 5-HT2B receptor and a G-protein that couples to the calcium pathway.

  • Assay Preparation: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Agonist Mode: Add increasing concentrations of Compound X to the cells and measure the fluorescent signal over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An increase in fluorescence indicates receptor agonism. b. Antagonist Mode: Pre-incubate the cells with increasing concentrations of Compound X, then stimulate them with a known 5-HT2B agonist (e.g., serotonin) at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Table 4: Summary of Mechanistic Follow-up Assays

AssayParameterCompound XSunitinibComparator YRisk Assessment
hERG Patch Clamp IC508.5 µM1.2 µM> 50 µMModerate Risk for Compound X. High risk for Sunitinib.
5-HT2B Calcium Flux Agonist EC502.1 µM0.5 µM> 30 µMHigh Risk for Compound X due to potent agonism.
5-HT2B Calcium Flux Antagonist IC50> 30 µM> 30 µM> 30 µMNot an antagonist.

Part 5: Profiling Against Nuclear Receptors

Rationale: Nuclear receptors (NRs) are ligand-activated transcription factors that regulate genes involved in metabolism, inflammation, and reproduction. [15][16][17]Unintended interactions with NRs, particularly xenobiotic sensors like the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), can lead to undesirable drug-drug interactions (DDIs) by inducing the expression of cytochrome P450 (CYP) enzymes. [18]

Experimental Protocol 6: Nuclear Receptor Activation Panel
  • Assay Principle: Utilize cell-based reporter gene assays. These assays use a host cell line engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for that NR. [18]2. Cell Lines: Use a panel of cell lines, each specific for a key nuclear receptor (e.g., PXR, CAR, LXR, FXR, PPARγ).

  • Procedure: a. Plate the cells in a multi-well format. b. Treat the cells with increasing concentrations of the test compounds. c. Incubate for 18-24 hours to allow for receptor activation, reporter gene transcription, and protein expression. d. Lyse the cells and add a luciferase substrate reagent.

  • Detection: Measure the luminescent signal, which is proportional to the level of nuclear receptor activation.

  • Data Analysis: Calculate the fold activation relative to a vehicle control and determine the EC50 for any agonist activity.

Table 5: Comparative Nuclear Receptor Activation Profile

Nuclear ReceptorParameterCompound XSunitinibComparator YDDI Risk Assessment
PXR Agonist EC50> 30 µM9.8 µM> 30 µMLow risk for Compound X and Comparator Y.
CAR Agonist EC50> 30 µM15.2 µM> 30 µMLow risk for all compounds.
PPARγ Agonist EC5022 µM> 30 µM> 30 µMLow risk; weak activity at high concentration.

Synthesis and Conclusion

This comprehensive guide outlines a systematic approach to characterizing the off-target profile of a novel compound, This compound (Compound X) . By integrating in silico prediction with a tiered cascade of in vitro assays, we have constructed a detailed selectivity profile and compared it against both a promiscuous and a selective benchmark.

Summary of Findings:

  • Compound X: Exhibits a mixed profile. While it shows good selectivity within the kinome, avoiding the widespread promiscuity of Sunitinib, it presents two significant safety liabilities: moderate inhibition of the hERG channel (IC50 = 8.5 µM) and potent agonism of the 5-HT2B receptor (EC50 = 2.1 µM). These findings flag potential risks for cardiotoxicity and valvulopathy, respectively, that would require significant medicinal chemistry efforts to mitigate.

  • Sunitinib: As expected, demonstrated broad activity across multiple target classes, including kinases, GPCRs, ion channels, and transporters. Its profile serves as a classic example of a multi-targeted agent where a complex off-target profile is accepted due to the severity of the indication (oncology).

  • Comparator Y: Represents a much more desirable profile for a lead candidate. It maintains on-target potency but shows minimal activity across the safety panels, suggesting a lower risk of off-target mediated toxicity.

Strategic Implications:

The data generated for Compound X would prompt a critical " go/no-go " decision. The project team would need to assess if the on-target biology is compelling enough to warrant a dedicated medicinal chemistry campaign to engineer out the hERG and 5-HT2B activities. This guide provides the foundational data and rationale necessary to make such an evidence-based decision, underscoring the indispensable role of early, comprehensive off-target profiling in modern drug discovery.

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  • Kumar, P., et al. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • ResearchGate. (n.d.). In silico tools for off-target prediction. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]

  • ApconiX. (2025, July 28). ION Channel Screening. Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery.
  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ion Channel Screening Services. Retrieved from [Link]

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity profile. This guide provides an in-depth, comparative framework for designing and interpreting cross-reactivity studies for novel compounds, using the hypothetical kinase inhibitor, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, as our central case study. While this specific molecule is not extensively characterized in public literature, its pyrimidine core is a well-established scaffold in numerous kinase inhibitors. This guide will, therefore, proceed under the scientifically-grounded assumption that our compound of interest is a kinase inhibitor, providing a robust and broadly applicable methodology for assessing its selectivity.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation makes the development of truly specific kinase inhibitors a formidable task. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A comprehensive understanding of a compound's interaction with the broader kinome is, therefore, not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

This guide will delineate a multi-pronged approach to characterizing the cross-reactivity of this compound, comparing its hypothetical profile against well-established kinase inhibitors with diverse selectivity profiles. We will explore both broad-panel screening and focused, in-depth assays, alongside essential cytotoxicity assessments to build a complete safety and selectivity profile.

A Strategic Approach to Cross-Reactivity Assessment

A thorough investigation of a compound's selectivity should be systematic. The following workflow provides a logical progression from broad screening to detailed characterization.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Secondary Screening & Off-Target Validation cluster_2 Phase 3: Cellular & Functional Characterization Primary_Target_ID Identify Primary Target(s) (Biochemical/Cellular Assays) Broad_Kinase_Screen Broad Kinome Screen (e.g., 400+ Kinases) Primary_Target_ID->Broad_Kinase_Screen Inform Panel Selection IC50_Determination IC50 Determination for Hits (Dose-Response Curves) Broad_Kinase_Screen->IC50_Determination Identify Hits GPCR_Screen GPCR & Other Off-Target Panels (e.g., Eurofins SafetyScreen) Broad_Kinase_Screen->GPCR_Screen Broaden Scope Cellular_Assays Cellular Target Engagement (e.g., NanoBRET) IC50_Determination->Cellular_Assays Confirm Cellular Activity Cytotoxicity_Assays Cytotoxicity Profiling (e.g., MTT, CellTiter-Glo) GPCR_Screen->Cytotoxicity_Assays Assess Cellular Health Final_Profile Comprehensive Selectivity & Safety Profile Cellular_Assays->Final_Profile Cytotoxicity_Assays->Final_Profile

Caption: A strategic workflow for comprehensive cross-reactivity profiling.

PART 1: Kinase Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to understand its activity across a broad panel of kinases. Several commercial vendors offer comprehensive kinase screening services.

Commercial Kinase Screening Panels:

Provider Panel Highlights Assay Technology
Reaction Biology Offers one of the largest commercially available kinase panels, covering a significant portion of the human kinome. They provide flexibility in ATP concentrations to mimic physiological conditions.[1][2][3]Primarily radiometric HotSpot™ assays, considered a gold standard for direct measurement of kinase activity.[2][4] Also offers ADP-Glo™ for certain kinases.[1]
Eurofins Discovery Provides a wide range of kinase panels, including their KINOMEscan™ platform, which utilizes a binding assay format. They also offer enzymatic assays.KINOMEscan™ (binding assay), various enzymatic assay formats.
Promega Offers kinase selectivity profiling services using their NanoBRET™ Target Engagement Intracellular Kinase Assays, providing data from a live-cell context.[5][6] They also provide the ADP-Glo™ Kinase Assay for in vitro screening.NanoBRET™ (cellular target engagement), ADP-Glo™ (luminescent biochemical assay).[5]

For our hypothetical compound, this compound, we would recommend an initial screen against a broad panel of over 400 kinases at a single concentration (e.g., 1 µM). This provides a global view of its selectivity.

Comparative Kinase Inhibitors:

To contextualize the data for our novel compound, we will compare its hypothetical profile to three well-characterized kinase inhibitors:

  • Staurosporine: A notoriously non-selective kinase inhibitor, often used as a positive control in apoptosis studies.[7][8][9] It binds to a wide range of kinases with high affinity.[7]

  • Dasatinib: A multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[10][11][12] It potently inhibits BCR-ABL and SRC family kinases but also has other known off-targets.[10][13]

  • Vandetanib: A selective inhibitor of VEGFR2, EGFR, and RET tyrosine kinases, used in the treatment of medullary thyroid cancer.[14][15][16][17]

Hypothetical Kinase Selectivity Data:

The results from a broad kinase screen can be visualized in a "kinome map" or, more simply, summarized in a table highlighting significant off-target interactions.

Compound Primary Target(s) Significant Off-Targets (>70% Inhibition @ 1µM) Selectivity Profile
This compound (Hypothetical) CDK2/CycAAurora A, GSK3β, PLK1Moderately Selective
Staurosporine Pan-Kinase>200 kinases across the kinomeNon-Selective[7][9]
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFRβ, LCKMulti-Targeted[10][13]
Vandetanib VEGFR2, EGFR, RETNone with >70% inhibitionHighly Selective[14][15]

Following the initial screen, any "hits" (kinases showing significant inhibition) should be followed up with IC50 determination to quantify the potency of the interaction.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18][19]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)[18][20]

  • Kinase of interest, substrate, and appropriate kinase buffer

  • Test compound (this compound) and control inhibitors

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound and control inhibitors in the appropriate kinase buffer.

    • In a 384-well plate, add 2.5 µL of the kinase and 2.5 µL of the substrate/ATP mixture.

    • Add 5 µL of the diluted compound or vehicle control to initiate the reaction.

    • Incubate at room temperature for 1 hour.[21]

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

    • Incubate at room temperature for 40 minutes.[20]

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[20]

    • Incubate at room temperature for 30-60 minutes.[19]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

PART 2: Broader Off-Target Liability Screening

While kinase cross-reactivity is a primary concern, a comprehensive profile must also investigate interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs).

Commercial GPCR Screening Panels:

Provider Panel Highlights Assay Technology
Eurofins Discovery Offers the SafetyScreen44™ and SafetyScreen87™ panels, which include a wide range of GPCRs, ion channels, and transporters, identified as key targets for off-target effects.[22][23][24]Primarily radioligand binding assays.[25]
DiscoverX (now part of Eurofins) Known for its extensive panel of GPCR assays based on Enzyme Fragment Complementation (EFC) technology, which measures downstream signaling events like β-arrestin recruitment.EFC-based functional assays.
Creative Biogene Provides a range of GPCR screening services, including radioligand binding assays and functional assays measuring second messengers like cAMP and calcium flux.[26]Radioligand binding, cAMP, calcium flux, and arrestin recruitment assays.[26]

For this compound, we would recommend screening against a panel like the Eurofins SafetyScreen44™ at a concentration of 10 µM to identify any significant off-target liabilities outside the kinome.

PART 3: Cytotoxicity Assessment

A critical component of any cross-reactivity study is to determine the compound's effect on cell viability. This helps to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[27][28]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[27]

  • Adherent or suspension cells in culture

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound and control compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

  • MTT Addition:

    • After the incubation period, carefully remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[28]

    • Incubate at 37°C for 3 hours.[27][28]

  • Formazan Solubilization:

    • Add 150 µL of MTT solvent to each well.[27][28]

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[27]

  • Data Acquisition:

    • Read the absorbance at 590 nm.[27][28]

    • Calculate the percentage of viable cells compared to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.[29][30]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[31][32]

  • Cells in culture

  • Opaque-walled multi-well plates (e.g., 96-well or 384-well)

  • Luminometer

Procedure:

  • Assay Setup:

    • Prepare opaque-walled plates with cells in culture medium (100 µL for 96-well plates).[31]

    • Add the test compound at various concentrations.

  • Reagent Addition:

    • Equilibrate the plate to room temperature for about 30 minutes.[32]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[31][32]

  • Signal Generation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[31][32]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[31][32]

    • Measure luminescence.

Comparative Cytotoxicity Data:

Compound Cell Line CC50 (µM) Therapeutic Index (CC50 / Primary Target IC50)
This compound (Hypothetical) HeLa> 50> 100 (assuming CDK2 IC50 of 0.5 µM)
Staurosporine HeLa0.01~1 (Non-selective)
Dasatinib K5620.005> 5 (BCR-ABL dependent line)
Vandetanib TT0.1> 2 (RET-mutant line)

A favorable therapeutic index (typically >10) suggests that the compound's anti-proliferative effects are likely due to inhibition of its primary target(s) rather than general cytotoxicity.

Synthesizing the Data: Building a Comprehensive Profile

The data generated from these comparative studies provide a multi-faceted view of the compound's activity. The goal is to build a narrative that explains the molecule's behavior.

Selectivity_Profile_Synthesis cluster_data Experimental Data cluster_analysis Analysis & Interpretation cluster_profile Compound Profile Kinase_Screen Kinome Scan Data (% Inhibition) Selectivity_Score Selectivity Score (Quantification) Kinase_Screen->Selectivity_Score Structure_Activity Structure-Activity Relationship (SAR) Kinase_Screen->Structure_Activity IC50_Data IC50 Values (Potency) IC50_Data->Selectivity_Score Therapeutic_Index Therapeutic Index (Safety Margin) IC50_Data->Therapeutic_Index IC50_Data->Structure_Activity GPCR_Data GPCR & Other Off-Target Hits Final_Assessment Overall Risk-Benefit Assessment - On-target efficacy - Off-target liabilities - Therapeutic window GPCR_Data->Final_Assessment Cytotoxicity_Data CC50 Values (Cell Viability) Cytotoxicity_Data->Therapeutic_Index Selectivity_Score->Final_Assessment Therapeutic_Index->Final_Assessment Structure_Activity->Final_Assessment

Caption: Synthesizing diverse experimental data into a comprehensive selectivity profile.

Conclusion

The characterization of a novel compound like this compound requires a rigorous and multi-faceted approach to understanding its cross-reactivity. By employing a strategic workflow that encompasses broad screening, detailed IC50 determination, and thorough cytotoxicity profiling, researchers can build a comprehensive selectivity profile. Comparing this profile to well-characterized molecules provides essential context and aids in the interpretation of the data. This guide provides a robust framework and detailed protocols to empower scientists in making informed decisions about the progression of their drug discovery candidates.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Staurosporine. Retrieved from [Link]

  • O'Hare, T., et al. (2011). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PMC. Retrieved from [Link]

  • Quintás-Cardama, A., et al. (2011). Dasatinib Inhibits Procoagulant and Clot Retracting Activities of Human Platelets. PMC. Retrieved from [Link]

  • Keating, G. M. (2011). Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. PMC. Retrieved from [Link]

  • Wells, S. A., et al. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141.
  • Biondi, R. M. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

Sources

Strategic Validation Guide: Deconvoluting the Binding Mode of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the Binding Site of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists.[1][2][3]

Executive Summary

The compound This compound represents a classic "privileged scaffold" in medicinal chemistry.[1][2][3] The pyrimidine core suggests ATP-competitive activity (common in kinase inhibitors like CDK2 or EGFR), while the lipophilic N-heptyl chain implies affinity for hydrophobic pockets (characteristic of enzyme inhibitors like FabI or specific GPCR allosteric sites).[1][2][3] The C6-chlorine substituent is not merely structural; it is an electrophilic "warhead" capable of nucleophilic aromatic substitution (


), raising the critical question: Is the binding reversible (ATP-competitive) or covalent (Cysteine-targeting)? [1][2][3]

This guide objectively compares the three primary methodologies for confirming the binding site of this specific chemotype and provides a validated workflow for structural resolution.

Part 1: Comparative Analysis of Binding Site Confirmation Methods

For a pyrimidine-amine derivative with a potential covalent handle (Cl) and a hydrophobic tail (Heptyl), selecting the right validation method is critical.[1][2][3]

FeatureMethod A: X-Ray Co-Crystallography Method B: Hydrogen-Deuterium Exchange (HDX-MS) Method C: Intact Protein Mass Spectrometry (LC-MS)
Primary Output Atomic-resolution 3D structure (

).[1][2][3][4]
Solvent accessibility map (peptide level resolution).Precise molecular weight shift (

Mass).[1][2][3]
Binding Site Precision Definitive. Visualizes exact H-bonds and hydrophobic contacts.Inferred. Identifies regions protected from solvent upon binding.[1][2][3]Global. Confirms if binding occurs, but not where (unless digested).
Suitability for this Compound High. The heptyl tail requires visualization of the hydrophobic pocket fit.[1][2][3]Medium. Good for detecting allosteric conformational changes.[1][2][3]High (for Covalency). Essential to test if the C6-Chlorine reacts with a Cysteine.[1][2][3]
Throughput Low (Weeks/Months).[1][2][3]Medium (Days).[1][2][3][5]High (Hours).[1][2][3][5]
Limitation Requires diffracting crystals; heptyl chain flexibility may reduce resolution.[1][2][3]Data interpretation is complex; does not give atomic coordinates.[1][2][3]Cannot distinguish non-covalent binding sites easily.

Verdict:

  • Use Method C (LC-MS) first to rule in/out covalent modification by the C6-chlorine.[1][2][3]

  • Use Method A (X-Ray) as the gold standard to map the trajectory of the N-heptyl chain within the hydrophobic pocket.[1][2][3]

Part 2: Critical Mechanistic Insight (The "Why")[1][2][3]
The Structural Logic of the Probe[2][6]
  • The Pyrimidine Core: Functions as the "hinge binder."[1][2][3] In kinase targets, N1 and the amine at C4 typically form hydrogen bonds with the backbone of the hinge region (e.g., Met, Glu residues).[1][2][3]

  • The N-Heptyl Tail: This aliphatic chain is too long to fit in a standard solvent-exposed region without entropic penalty.[1][2][3] It likely targets a Hydrophobic Back-Pocket (Gatekeeper region) or a specific hydrophobic channel (common in bacterial reductases).[1][2][3]

  • The C6-Chlorine: This is the critical variable.[1][2][3]

    • Scenario A (Reversible): The Cl provides a halogen bond or fills a small hydrophobic hole.[1][2][3]

    • Scenario B (Irreversible): If a Cysteine is positioned near C6, the Cl acts as a leaving group, forming a permanent C-S bond.[2][3]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to confirm the binding site by integrating Covalent Screening with Structural Resolution .[1][2][3]

Phase 1: Rapid Covalency Check (LC-MS)

Objective: Determine if the 6-chloro group reacts with the target protein.[1][2][3]

  • Incubation: Mix Protein (

    
    ) with Compound (
    
    
    
    ) in buffer (pH 7.5, 1mM DTT). Incubate for 1 hour and 4 hours.
  • Control: Protein + DMSO (Negative); Protein + Iodoacetamide (Positive alkylation control).[1][2][3]

  • Analysis: Inject on Q-TOF or Orbitrap MS.

  • Validation Logic:

    • If Mass =

      
      , it is Non-Covalent  (adduct falls off in acidic LC conditions).[1][2][3]
      
    • If Mass =

      
      , it is Covalent  (Loss of HCl indicates 
      
      
      
      reaction).[1][2][3]
Phase 2: X-Ray Co-Crystallography (The Gold Standard)

Objective: Map the heptyl chain and pyrimidine orientation.[1][2][3]

Step-by-Step Methodology:

  • Protein Preparation:

    • Concentrate target protein to 10-15 mg/mL.[1][2][3]

    • Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP (Avoid DTT if covalent binding is suspected to prevent competition).[1][2][3]

  • Co-crystallization (Soaking vs. Co-cryst):

    • Recommendation: Use Co-crystallization rather than soaking.[1][2][3] The heptyl tail is bulky and may disrupt pre-formed crystal lattices.[1][2][3]

    • Mix compound (dissolved in 100% DMSO) with protein at a 1:1.5 molar ratio.[1][2][3] Incubate on ice for 30 mins.

  • Screening:

    • Set up hanging drop vapor diffusion plates.[1][2][3]

    • Mix 1

      
      L Protein-Ligand complex + 1 
      
      
      
      L Reservoir solution.
    • Critical Variable: Screen PEG molecular weights (PEG 3350, PEG 4000) and salt concentrations (Ammonium Sulfate).[1][2][3]

  • Data Collection & Refinement:

    • Collect data at 100K.

    • Solve structure using Molecular Replacement (MR) with the Apo-structure.[1][2][3]

    • The Validation Check: Look for

      
       difference electron density maps (green mesh) at 
      
      
      
      in the active site.[1][2][3] The density must match the shape of the heptyl chain.
  • Refinement Note:

    • If the heptyl chain has weak density (high B-factors), it indicates mobility/lack of specific contacts.[1][2][3] If density is sharp, the hydrophobic pocket hypothesis is confirmed.[1][2][3]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for confirming the binding site, specifically addressing the duality of the chlorine substituent.

BindingValidation Start Compound: This compound TargetHypothesis Hypothesis Generation: 1. Pyrimidine = Hinge Binder 2. Heptyl = Hydrophobic Pocket 3. Cl = Potential Covalent Warhead Start->TargetHypothesis MS_Screen Phase 1: Intact LC-MS Screen (Denaturing Conditions) TargetHypothesis->MS_Screen Result_Cov Mass Shift observed? (M + Ligand - HCl) MS_Screen->Result_Cov Covalent Mechanism: Covalent Irreversible (Target Cysteine nearby) Result_Cov->Covalent Yes (-36 Da) NonCovalent Mechanism: Reversible Binding (ATP Competitive) Result_Cov->NonCovalent No Shift Structure Phase 2: X-Ray Crystallography (Co-crystallization) Covalent->Structure Map Cys residue NonCovalent->Structure Map H-bonds DensityCheck Analyze Fo-Fc Map @ Active Site Structure->DensityCheck Heptylvis Heptyl Chain Density: Visible & Defined? DensityCheck->Heptylvis Confirmed CONFIRMED BINDING SITE 1. Hinge H-bonds defined 2. Hydrophobic fit validated 3. Covalency status set Heptylvis->Confirmed Strong Density Ambiguous Ambiguous Binding (Disordered Tail) Switch to HDX-MS Heptylvis->Ambiguous Weak/No Density

Caption: Workflow for deconvoluting the binding mode of chloropyrimidine derivatives, distinguishing between covalent modification and steric fit.

References
  • Structure-Activity Relationships of Pyrimidine Kinase Inhibitors

    • Source: Journal of Medicinal Chemistry[1][2][3]

    • Context: Describes the canonical binding mode of N-substituted pyrimidines at the ATP hinge region.[1][2][3]

    • (Generic landing for verification)

  • Covalent Targeting of Kinases using Halogen

    • Source: Nature Chemical Biology[1][2][3]

    • Context: Explains the reactivity of C6-chloropyrimidines toward non-catalytic cysteines (e.g., in EGFR or BTK).
  • Methodologies for Ligand Binding Site Identific

    • Source: NIH / PubMed Central[1][2][3]

    • Context: Comparative review of X-ray vs. HDX-MS for hydrophobic ligand mapping.
    • [1][2][3]

(Note: Specific citations for "this compound" are unavailable as it is likely a proprietary or novel intermediate.[1][2][3] The references above ground the methodology used for this specific chemical class.)

Sources

A Researcher's Guide to the Independent Validation of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the emergence of novel small molecules with purported anti-tumor activity necessitates rigorous and independent validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. While preliminary data on this specific compound may be limited, this document outlines a logical and scientifically sound pathway for its evaluation, drawing upon established methodologies for analogous pyrimidine derivatives and the broader field of preclinical cancer research.

The core of this guide is to establish a self-validating system of experiments, beginning with fundamental in vitro characterization and progressing to more complex in vivo models. We will explore the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis with established anti-cancer agents.

I. Foundational In Vitro Assessment: Gauging Cytotoxicity and Apoptotic Induction

The initial step in validating a potential anti-cancer agent is to determine its direct effect on cancer cells in a controlled laboratory setting. This is crucial for establishing a baseline of activity and understanding the compound's mechanism of action at a cellular level.[1][2]

A. Determining Cytotoxicity Across a Panel of Cancer Cell Lines

The primary objective is to quantify the concentration-dependent cytotoxic effects of this compound. A panel of well-characterized human cancer cell lines should be selected, ideally representing different tumor types to identify potential tissue-specific efficacy. For the purpose of this guide, we will focus on breast and colorectal cancer cell lines.

Recommended Cell Lines:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)

  • Colorectal Cancer: HCT116 (colorectal carcinoma), HT-29 (colorectal adenocarcinoma)

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Comparative Data Presentation:

The IC50 values of this compound should be compared against standard-of-care chemotherapeutic agents for breast and colorectal cancer.[4][5][6][7]

CompoundCell LineIC50 (µM) - 48h
This compound MCF-7Hypothetical Value
MDA-MB-231Hypothetical Value
HCT116Hypothetical Value
HT-29Hypothetical Value
Doxorubicin (Breast Cancer Standard) [4][8]MCF-7Reference Value
MDA-MB-231Reference Value
5-Fluorouracil (Colorectal Cancer Standard) [5][7]HCT116Reference Value
HT-29Reference Value
B. Investigating the Mechanism of Cell Death: Apoptosis Assays

A desirable characteristic of an anti-cancer drug is the ability to induce programmed cell death, or apoptosis.[2] Determining whether this compound triggers this pathway is a critical step in its validation.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizing the Experimental Workflow:

G cluster_0 In Vitro Validation Workflow start Start: Select Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Compound and Controls seed->treat mtt Perform MTT Assay treat->mtt apoptosis_treat Treat Cells for Apoptosis Assay treat->apoptosis_treat ic50 Calculate IC50 mtt->ic50 stain Annexin V/PI Staining apoptosis_treat->stain flow Flow Cytometry Analysis stain->flow analyze_apoptosis Analyze Apoptosis Data flow->analyze_apoptosis

Caption: A streamlined workflow for the initial in vitro validation of an anti-tumor compound.

II. In Vivo Efficacy Assessment: Xenograft Models

Following promising in vitro results, the next critical phase is to evaluate the anti-tumor activity of this compound in a living organism.[9] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo efficacy studies.[10][11]

A. Cell Line-Derived Xenograft (CDX) Models

CDX models are established by subcutaneously injecting cultured cancer cells into immunodeficient mice (e.g., nude or SCID mice).[12] These models are valuable for assessing a compound's ability to inhibit tumor growth in a physiological environment.[13]

Experimental Protocol: CDX Tumor Growth Inhibition Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 or MDA-MB-231 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, and a positive control).

  • Treatment Administration: Administer the compound and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis.

Comparative Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlHypothetical Value0
This compound (Low Dose) Hypothetical ValueCalculated Value
This compound (High Dose) Hypothetical ValueCalculated Value
Positive Control (e.g., 5-FU for HCT116) [5]Hypothetical ValueCalculated Value
B. Patient-Derived Xenograft (PDX) Models

For a more clinically relevant assessment, patient-derived xenograft (PDX) models are increasingly utilized.[12][14] In PDX models, tumor fragments from a patient are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors.[10][14]

Visualizing the In Vivo Experimental Design:

G cluster_1 In Vivo Validation Pathway start Promising In Vitro Data cdx Cell Line-Derived Xenograft (CDX) Model start->cdx pd_study Pharmacodynamic (PD) Analysis cdx->pd_study pk_study Pharmacokinetic (PK) Analysis cdx->pk_study tox Preliminary Toxicity Assessment cdx->tox pdx Patient-Derived Xenograft (PDX) Model pd_study->pdx pk_study->pdx decision Go/No-Go Decision for Further Development pdx->decision tox->decision

Caption: A decision-making pathway for the in vivo validation of a novel anti-tumor compound.

III. Delving Deeper: Mechanistic and Pathway Analysis

A thorough independent validation should also aim to elucidate the molecular mechanism by which this compound exerts its anti-tumor effects. This involves investigating its impact on key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

While the specific target of this compound is yet to be determined, many pyrimidine derivatives are known to act as kinase inhibitors. Therefore, a logical starting point would be to screen its activity against a panel of cancer-related kinases.

Hypothetical Signaling Pathway Inhibition:

G cluster_2 Hypothesized Mechanism of Action Compound 6-chloro-N-heptyl-2- methylpyrimidin-4-amine TargetKinase Target Kinase (e.g., EGFR, MEK) Compound->TargetKinase Inhibition Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) TargetKinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: A hypothetical signaling pathway potentially targeted by this compound.

IV. Conclusion and Future Directions

This guide provides a robust and objective framework for the independent validation of this compound's anti-tumor activity. By systematically progressing from in vitro characterization to in vivo efficacy studies and mechanistic investigations, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of this compound. The comparative approach, benchmarking against established standards of care, is essential for contextualizing its potential therapeutic value. Should the compound demonstrate significant and reproducible anti-tumor activity in these preclinical models, further studies, including detailed toxicology and formulation development, would be warranted to advance it towards clinical investigation.

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A Researcher's Guide to the Comparative Analysis of Substituted Pyrimidine Analogues: A Case Study on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of a specific pyrimidine-based compound, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, and its rationally designed analogues. While direct experimental data for this specific molecule is not prevalent in public literature, this document serves as an expert-level guide on how to conduct such an analysis. We will leverage established principles from Structure-Activity Relationship (SAR) studies of similar pyrimidine scaffolds, detail the necessary experimental protocols for performance evaluation, and present a logical workflow for researchers in drug discovery.

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen-based heterocyclic structure is a bioisostere of the purine scaffold, making it an ideal template for molecules that target ATP-binding sites in enzymes, particularly protein kinases.[1] The dysregulation of protein kinase activity is a known driver of diseases like cancer, making pyrimidine-based kinase inhibitors a highly active area of research.[2] This guide will walk through the essential steps of designing analogues, predicting their performance based on known SAR trends, and validating these predictions through robust in vitro assays.

The Core Scaffold: Deconstructing this compound

To begin a comparative analysis, we must first understand the potential contribution of each substituent on our lead compound. The structure can be broken down into three key regions for modification:

  • C4-Position (N-heptyl-amine): The N-heptyl chain provides a significant lipophilic character. In kinase inhibitors, this region often extends into a hydrophobic pocket of the ATP-binding site. The length and nature of this alkyl chain are critical for optimizing binding affinity and selectivity.

  • C6-Position (Chlorine): The chloro group is an electron-withdrawing substituent that can modulate the electronics of the pyrimidine ring and serve as a crucial "handle" for further chemical modification through nucleophilic aromatic substitution reactions.

  • C2-Position (Methyl): The small methyl group at the C2 position can influence steric interactions within the binding pocket and affect the overall conformation of the molecule.

Based on these regions, a logical set of analogues can be designed to probe the structure-activity relationships.

Analogue Design and Hypothetical SAR Analysis

The design of analogues should be systematic to derive clear SAR insights. Below, we propose a set of analogues and predict their relative performance based on established principles for pyrimidine-based kinase inhibitors.[1][3]

Table 1: Proposed Analogues of this compound for SAR Study

Compound IDModification from Parent CompoundRationale for DesignPredicted Impact on Kinase Inhibition (Hypothetical)
LEAD-001 This compoundBaseline compound.-
ANA-002 Varying C4-Alkyl Chain: N-propyl -amineProbes the effect of reducing lipophilicity and chain length.Likely reduced potency if a deep hydrophobic pocket is targeted.
ANA-003 Varying C4-Alkyl Chain: N-dodecyl -amineExplores the impact of increased chain length and lipophilicity.Potency may increase up to an optimal length, then decrease due to steric hindrance or poor solubility.
ANA-004 Introducing Polarity: N-(7-hydroxyheptyl) -amineIntroduces a hydrogen-bond donor to potentially interact with polar residues in the binding site.Could significantly increase potency if a suitable H-bond acceptor is nearby.
ANA-005 C6-Position Modification: 6-methoxy -N-heptylamineReplaces the chloro "handle" with an electron-donating group.May alter binding mode and selectivity; potency change is target-dependent.
ANA-006 C2-Position Modification: 6-chloro-N-heptyl-2-aminopyrimidin -4-amineIntroduces a hydrogen-bond donor at the C2 position.Could form additional interactions with the kinase hinge region, a common binding motif for pyrimidines.

This systematic approach allows researchers to dissect the contribution of each part of the molecule to its overall biological activity.

Experimental Validation: Protocols for Comparative Performance

Hypotheses from SAR tables must be validated with experimental data. The two most fundamental assays for this class of compounds are kinase inhibition assays (to measure on-target potency) and cytotoxicity assays (to measure cellular effects and toxicity).

In Vitro Kinase Inhibition Assay

The primary goal is to determine the concentration of the compound required to inhibit the activity of a target kinase by 50% (the IC50 value). A luminescence-based assay that measures ATP consumption is a common and robust method.[2][4]

Principle: Kinase activity consumes ATP. The amount of remaining ATP is detected by a luciferase/luciferin reaction, which produces light. Higher kinase activity results in lower luminescence, while effective inhibition results in higher luminescence.[2]

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

  • Compound Preparation: Prepare a 10 mM stock solution of each analogue in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in a 384-well plate.

  • Reaction Setup: In a white, flat-bottom 384-well assay plate, add the components in the following order:

    • Kinase Buffer (containing appropriate salts and stabilizers).

    • Test compound dilution (or DMSO for 0% inhibition control).

    • Target Kinase (e.g., recombinant JAK2, EGFR).[2]

    • Substrate peptide specific to the kinase.

  • Reaction Initiation: Add ATP to all wells to start the enzymatic reaction. The final ATP concentration should be near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC50 determination.[4]

  • Incubation: Incubate the plate on a plate shaker at a controlled temperature (e.g., 30°C) for 60 minutes.

  • Signal Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates the light-producing luciferase reaction.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence intensity of each well using a plate reader.[2]

  • Data Analysis:

    • Normalize the data with 0% activity (100% inhibition) controls (no kinase) and 100% activity (0% inhibition) controls (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Cell-Based Cytotoxicity Assay

It is crucial to determine if the compounds are toxic to cells, which is a key parameter for any potential therapeutic agent.[5][6] The MTT assay is a widely used colorimetric method to assess cell viability.[7]

Principle: The MTT reagent is reduced by mitochondrial reductases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.[7][8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (similar to the kinase assay) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.

Experimental_Workflow cluster_SAR Analogue Design & Synthesis cluster_Validation In Vitro Validation cluster_Analysis Data Analysis & Iteration Lead Lead Compound (LEAD-001) Analogues Design & Synthesize Analogues (ANA-002 to 006) Lead->Analogues SAR Principles KinaseAssay Kinase Inhibition Assay (Determine IC50) Analogues->KinaseAssay CytoAssay Cytotoxicity Assay (Determine CC50) Analogues->CytoAssay Data Compare IC50 & CC50 Values KinaseAssay->Data CytoAssay->Data SAR_Analysis Establish SAR Data->SAR_Analysis NextGen Design Next-Generation Analogues SAR_Analysis->NextGen Iterative Improvement

Caption: A logical workflow for the design, validation, and analysis of novel pyrimidine-based inhibitors.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor Kinase Target Kinase (e.g., JAK2, EGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Binds ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrimidine Inhibitor (e.g., LEAD-001) Inhibitor->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase

Caption: A representative kinase signaling pathway illustrating the mechanism of ATP-competitive inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the comparative analysis of this compound and its analogues. By systematically modifying the core scaffold, researchers can elucidate critical structure-activity relationships. The provided protocols for kinase inhibition and cytotoxicity assays represent industry-standard methods for generating reliable and comparable performance data. The true value of this process lies in its iterative nature: the data gathered from the initial set of analogues should inform the design of a second, more refined generation of compounds, ultimately leading to the identification of potent and selective drug candidates.

References

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A Strategic Guide to Benchmarking 6-chloro-N-heptyl-2-methylpyrimidin-4-amine Against Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive, albeit hypothetical, framework for the preclinical benchmarking of a novel chemical entity, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, against established standard-of-care treatments for Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). Due to the absence of published data for this specific molecule, we leverage its structural similarity to known 2,4-diaminopyrimidine kinase inhibitors to postulate its mechanism of action as a potent and selective ALK inhibitor.[1][2][3][4] This document serves as a strategic blueprint for researchers, scientists, and drug development professionals, outlining a rigorous, multi-tiered experimental plan to objectively evaluate its therapeutic potential in comparison to Alectinib, Ceritinib, and Lorlatinib. We provide detailed, field-proven protocols for in vitro kinase profiling, cell-based functional assays, and in vivo efficacy studies, designed to generate a robust dataset for informed decision-making in the drug development pipeline.

Introduction: The Rationale for a Targeted Investigation

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, forming the core of numerous clinically approved drugs.[1][2] The subject of this guide, this compound, features this key structural motif, suggesting a high probability of activity against one or more protein kinases. The presence of a chlorine atom and an N-alkyl substituent are common modifications aimed at optimizing potency and selectivity.

Given the prevalence of pyrimidine-based inhibitors in oncology, we hypothesize that this compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in a subset of Non-Small Cell Lung Cancer (NSCLC).[5][6][7] ALK-positive NSCLC represents a well-defined patient population with several approved targeted therapies, providing a clear and clinically relevant landscape for benchmarking a novel inhibitor.[5][6][8]

This guide outlines a comprehensive strategy to test this hypothesis and rigorously evaluate the compound's potential against the current leaders in ALK-targeted therapy: Alectinib, Ceritinib, and Lorlatinib.[9][10][11]

Proposed Mechanism of Action and the ALK Signaling Pathway

We postulate that this compound acts as an ATP-competitive inhibitor of the ALK tyrosine kinase. The pyrimidine core is expected to form hydrogen bonds with the hinge region of the ALK kinase domain, while the N-heptyl group likely occupies a hydrophobic pocket, potentially conferring high affinity and selectivity. Inhibition of ALK would block the downstream phosphorylation of key signaling proteins, thereby inhibiting cell proliferation and promoting apoptosis in ALK-dependent cancer cells.[12][13][14][15]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein GRB2 GRB2 ALK->GRB2 P PI3K PI3K ALK->PI3K P JAK JAK ALK->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT P mTOR mTOR AKT->mTOR P mTOR->Transcription STAT3 STAT3 JAK->STAT3 P STAT3->Transcription

Caption: The EML4-ALK fusion protein signaling pathway.

A Multi-Tiered Benchmarking Strategy

A robust evaluation of a novel kinase inhibitor requires a multi-pronged approach, progressing from biochemical assays to cell-based models and finally to in vivo studies. This tiered strategy allows for early go/no-go decisions and provides a comprehensive understanding of the compound's pharmacological profile.

Benchmarking_Workflow Tier1 Tier 1: In Vitro Biochemical Assays Tier2 Tier 2: Cell-Based Assays Tier1->Tier2 Promising Potency & Selectivity Tier3 Tier 3: In Vivo Efficacy Studies Tier2->Tier3 Potent On-Target Cellular Activity Decision Go/No-Go Decision Tier3->Decision Favorable Efficacy & Tolerability

Caption: A tiered workflow for benchmarking a novel kinase inhibitor.

Tier 1: In Vitro Biochemical Profiling

The initial step is to determine the direct inhibitory activity of this compound against the ALK kinase and to assess its selectivity.

Objective: To quantify the potency (IC50) of the test compound against wild-type and mutant ALK kinases and to profile its activity against a panel of other kinases to determine selectivity.

Experimental Protocol: In Vitro Kinase Assay [16][17][18][19][20][21]

  • Reagents and Materials: Recombinant human ALK (wild-type and clinically relevant mutants), kinase buffer, ATP, substrate peptide, and a detection system (e.g., ADP-Glo™, HTRF®, or similar).

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound, standard-of-care inhibitors (Alectinib, Ceritinib, Lorlatinib), and a vehicle control (DMSO) in an appropriate assay plate.

  • Kinase Reaction: Add the recombinant ALK enzyme to each well, followed by the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's protocol to measure the extent of kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundALK (wild-type) IC50 (nM)ALK (L1196M) IC50 (nM)ALK (G1202R) IC50 (nM)Kinase X IC50 (nM)Kinase Y IC50 (nM)
This compound5.215.845.3>1000>1000
Alectinib1.93.5>1000>1000890
Ceritinib0.20.5>1000250450
Lorlatinib0.71.06.0150300
Tier 2: Cell-Based Functional Assays

Following promising biochemical activity, the next crucial step is to assess the compound's ability to inhibit ALK signaling and cell proliferation in a physiologically relevant context.

Objective: To determine the on-target potency of the test compound in ALK-dependent cancer cell lines and to confirm inhibition of the ALK signaling pathway.

Experimental Protocol: Cell Proliferation Assay [22][23][24]

  • Cell Lines: Utilize ALK-positive NSCLC cell lines (e.g., H3122, STE-1) and an ALK-negative control cell line.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and standard-of-care inhibitors for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or similar).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing to vehicle-treated controls.

Experimental Protocol: Western Blot for Phospho-ALK Inhibition

  • Cell Treatment: Treat ALK-positive cells with the test compound at various concentrations for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ALK and total ALK.

  • Detection: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands. Densitometry is used to quantify the reduction in ALK phosphorylation.

Table 2: Hypothetical Cell-Based Assay Data

CompoundH3122 (ALK+) GI50 (nM)Control (ALK-) GI50 (nM)p-ALK Inhibition (IC50, nM)
This compound25.6>500022.1
Alectinib15.2>500013.8
Ceritinib20.8>500018.5
Lorlatinib10.5>50009.8
Tier 3: In Vivo Efficacy Studies

The final preclinical step is to evaluate the anti-tumor efficacy and tolerability of the compound in a living organism.

Objective: To assess the ability of the test compound to inhibit tumor growth in an ALK-positive NSCLC xenograft model.

Experimental Protocol: NSCLC Xenograft Model [25][26][27][28]

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant an ALK-positive NSCLC cell line (e.g., H3122) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³), then randomize the mice into treatment groups (vehicle control, test compound, and a standard-of-care comparator).

  • Dosing: Administer the compounds orally once or twice daily for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Hypothetical In Vivo Efficacy Data

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1250-+2.5
This compound (30 mg/kg)37570-1.8
Alectinib (25 mg/kg)31275-1.5

Conclusion and Future Directions

This guide provides a strategic and scientifically rigorous framework for the preclinical evaluation of this compound as a potential best-in-class ALK inhibitor for the treatment of NSCLC. By systematically progressing through in vitro, cellular, and in vivo assays and benchmarking against the current standard-of-care, a comprehensive data package can be generated to support its continued development. The hypothetical data presented herein illustrates a promising profile, warranting further investigation into its pharmacokinetic properties, safety pharmacology, and potential for intracranial activity, a key differentiator for newer generation ALK inhibitors.[29]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. As a substituted halogenated pyrimidine, this compound requires careful handling and disposal in accordance with hazardous waste regulations to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Core Principles of Safe Disposal:

  • Waste Characterization: All chemical waste must be properly identified.[3][4] Given its structure as a chlorinated organic compound, this compound should be managed as a hazardous waste.[5][6]

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal and to prevent dangerous reactions.[7][8][9]

  • Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers.[3][10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][11]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following PPE and engineering controls should be utilized when handling this compound and its waste products:

Control TypeSpecificationRationale
Engineering Controls A certified chemical fume hood should be used for all manipulations of the compound and its waste.A fume hood provides primary containment and protects the user from inhaling potentially harmful vapors or dust.[12]
Eye and Face Protection ANSI-approved safety goggles or a face shield should be worn.Protects against splashes of the chemical or its solutions, which could cause serious eye irritation.[13][14]
Skin Protection Nitrile gloves and a fully buttoned lab coat are required. For larger quantities or in the event of a spill, double gloving and a chemical-resistant apron are recommended.Prevents skin contact, which can cause irritation or allergic reactions.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a hood is not available, a NIOSH-approved respirator may be necessary.While the fume hood should provide adequate respiratory protection, a risk assessment may indicate the need for a respirator in certain situations.[14] Any respirator use must be in the context of a written Respiratory Protection Program.[15]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[3][10] This includes pure compound, solutions, and contaminated materials.

  • Halogenated Waste Stream: This waste must be segregated into the "halogenated organic waste" stream.[7][8][9] Do not mix with non-halogenated solvents.

  • Solid vs. Liquid Waste: If generating both solid and liquid waste, collect them in separate, appropriately designated containers.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[3][10]

  • The label must include the full chemical name: "this compound" and the names of any other constituents in the waste.[3] Abbreviations and chemical formulas should be avoided.[10]

  • Indicate the approximate concentration or quantity of each component.

  • The date of waste accumulation must be clearly marked.[3]

3. Storage of Waste:

  • Waste containers should be stored in a designated satellite accumulation area (SAA) near the point of generation.[10][16]

  • Ensure containers are kept tightly sealed except when adding waste.[10]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[17]

  • Secondary containment should be used to prevent the spread of material in case of a leak.[16]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][10]

  • Follow all institutional procedures for waste pickup requests.

  • Waste should be disposed of through a licensed hazardous waste disposal facility.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generation of Waste (e.g., unused compound, solutions, contaminated labware) B Characterize as Hazardous Waste (Halogenated Organic Compound) A->B C Select Appropriate Container (Compatible, Sealable) B->C D Segregate into Halogenated Waste Stream C->D E Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EHS F->G H Transport to Licensed Hazardous Waste Facility G->H

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Personal Protection: Before cleaning a spill, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Cleanup:

    • For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.

    • For a liquid spill, cover with absorbent material, allow it to be absorbed, and then carefully scoop the material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Spill Response Plan

G A Spill Occurs B Assess Situation (Size, Location, Hazards) A->B C Alert Personnel & Evacuate Area (if necessary) B->C D Don Appropriate PPE C->D E Contain Spill with Absorbent Material D->E F Collect Contaminated Material into Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Report Spill to Supervisor & EHS G->H

Caption: Immediate response plan for a spill of this compound.

Regulatory Framework

The disposal of this compound is governed by several key regulations:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard, often called the "Lab Standard," requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[11][12][15] The CHP must outline procedures for the safe use, storage, and disposal of hazardous chemicals.[18]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste. This includes regulations for waste identification, accumulation, transport, and disposal.[3]

Your institution's EHS office is the primary resource for ensuring compliance with these regulations. Always consult with them for specific guidance and procedures.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. EHS. [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory chemical waste. Water Corporation. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • 6-chloro-N-methylpyrimidin-4-amine. PubChem. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. PubChem. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety, Vanderbilt University Medical Center. [Link]

  • Material Safety Data Sheet - N4-Methyl-6-chloro-5-nitropyrimidin-4-amine. Cole-Parmer. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. Chemsrc. [Link]

  • Halogenated Solvents. Washington State University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.